Product packaging for Chloroethane;methane(Cat. No.:)

Chloroethane;methane

Cat. No.: B13780477
M. Wt: 96.60 g/mol
InChI Key: LNQQDFUWVBKHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloroethane;methane is a useful research compound. Its molecular formula is C4H13Cl and its molecular weight is 96.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13Cl B13780477 Chloroethane;methane

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H13Cl

Molecular Weight

96.60 g/mol

IUPAC Name

chloroethane;methane

InChI

InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4

InChI Key

LNQQDFUWVBKHQN-UHFFFAOYSA-N

Canonical SMILES

C.C.CCCl

Origin of Product

United States

Foundational & Exploratory

The Photochemical Reaction of Chloroethane and Methane: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed exploration of the photochemical reaction mechanism between chloroethane (C₂H₅Cl) and methane (CH₄). The reaction, initiated by ultraviolet (UV) light, proceeds through a free-radical chain mechanism. This document outlines the core mechanistic steps, presents relevant kinetic data, details experimental protocols for studying the reaction, and provides visualizations of the key processes for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism

The photochemical reaction between chloroethane and methane is a classic example of a free-radical chain reaction, which can be broken down into three distinct stages: initiation, propagation, and termination. The overall process results in the chlorination of methane, with chloroethane acting as the source of the chlorine radicals.

Initiation

The reaction is initiated by the photolysis (cleavage by light) of the carbon-chlorine bond in chloroethane, which is weaker than the C-H or C-C bonds. Absorption of a UV photon with sufficient energy (typically wavelengths < 260 nm) leads to the homolytic cleavage of the C-Cl bond, generating an ethyl radical and a chlorine radical.

Reaction: C₂H₅Cl + hν → •C₂H₅ + •Cl

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical reacts with a stable molecule to form a new radical and a new stable molecule. These steps are responsible for the formation of the main products.

  • Step 1: Hydrogen Abstraction from Methane: The highly reactive chlorine radical (•Cl) generated during initiation abstracts a hydrogen atom from a methane molecule. This is a rapid process that forms hydrogen chloride (HCl) and a methyl radical (•CH₃).

    Reaction: •Cl + CH₄ → HCl + •CH₃

  • Step 2: Reaction of Methyl Radical with Chloroethane: The newly formed methyl radical (•CH₃) then reacts with a molecule of chloroethane. This can proceed via two primary pathways:

    • Chlorine Abstraction: The methyl radical abstracts the chlorine atom from chloroethane to form the desired product, methyl chloride (chloromethane, CH₃Cl), and regenerates an ethyl radical (•C₂H₅), which can participate in further reactions. This is generally the more favored pathway.

    • Hydrogen Abstraction: Less commonly, the methyl radical could abstract a hydrogen atom from chloroethane, forming methane and a chloroethyl radical.

    Primary Reaction: •CH₃ + C₂H₅Cl → CH₃Cl + •C₂H₅

These two propagation steps form a chain reaction, as the radicals consumed in one step are regenerated in another, allowing the process to continue as long as reactants are available.

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. These reactions become more prevalent as the concentration of radicals increases or the concentration of reactants decreases.

Possible Termination Reactions:

  • 2 •Cl → Cl₂

  • 2 •CH₃ → C₂H₆ (Ethane)

  • 2 •C₂H₅ → C₄H₁₀ (Butane)

  • •CH₃ + •Cl → CH₃Cl (Methyl Chloride)

  • •C₂H₅ + •Cl → C₂H₅Cl (Chloroethane)

  • •CH₃ + •C₂H₅ → C₃H₈ (Propane)

Quantitative Data for Elementary Reactions

While kinetic data for the complete chloroethane-methane system is not widely documented, the rate constants and activation energies for the key elementary steps have been independently studied. This data is crucial for modeling the reaction kinetics.

ReactionRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
•Cl + CH₄ → HCl + •CH₃1.0 x 10⁻¹³12.1
•CH₃ + C₂H₅Cl → CH₃Cl + •C₂H₅Data not readily available, but expected to be slowN/A
C-Cl Bond Dissociation Energy in C₂H₅ClN/A~351 kJ/mol

Note: The rate constants for radical-radical termination reactions are typically very high, on the order of 10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Visualizations

The following diagrams illustrate the reaction mechanism and a potential experimental workflow.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination C2H5Cl C₂H₅Cl C2H5_rad •C₂H₅ C2H5Cl->C2H5_rad Photolysis Cl_rad •Cl C2H5Cl->Cl_rad Photolysis hv Cl_rad_prop •Cl Cl_rad->Cl_rad_prop CH3_rad •CH₃ Cl_rad_prop->CH3_rad + CH₄ - HCl CH4 CH₄ HCl HCl C2H5_rad_prop •C₂H₅ CH3_rad->C2H5_rad_prop + C₂H₅Cl - CH₃Cl C2H5Cl_prop C₂H₅Cl CH3Cl CH₃Cl rad1 •R₁ stable Stable Product rad1->stable Recombination rad2 •R₂ rad2->stable Recombination

Caption: Free-radical chain mechanism of methane photo-chlorination.

ExperimentalWorkflow cluster_prep 1. Gas Preparation cluster_reaction 2. Photochemical Reaction cluster_analysis 3. Product Analysis CH4_cylinder Methane Cylinder MFC Mass Flow Controllers CH4_cylinder->MFC C2H5Cl_source Chloroethane Source C2H5Cl_source->MFC Mixing Gas Mixing Chamber MFC->Mixing Reactor Quartz Photoreactor Mixing->Reactor Sampling Gas Sampling Reactor->Sampling UV_Lamp UV Lamp (e.g., 254 nm) UV_Lamp->Reactor Irradiation Temp_Control Temperature Controller Temp_Control->Reactor GC Gas Chromatograph (GC) Sampling->GC MS Mass Spectrometer (MS) GC->MS Identification Data Data Acquisition GC->Data Quantification

Caption: Experimental workflow for gas-phase photolysis studies.

Experimental Protocols

The following provides a generalized but detailed protocol for investigating the photochemical reaction between chloroethane and methane in a laboratory setting.

Apparatus
  • Photochemical Reactor: A cylindrical quartz vessel (to allow UV transmission) with gas inlet and outlet ports. The reactor should be housed in a temperature-controlled chamber.

  • Light Source: A low-pressure mercury lamp is a suitable UV source, providing a high-intensity emission at 254 nm, which is effective for cleaving the C-Cl bond. The lamp should be positioned to provide uniform irradiation to the reactor.

  • Gas Handling System: A vacuum-compatible gas manifold constructed from stainless steel or glass. Mass flow controllers (MFCs) should be used to precisely control the flow rates of methane and vaporized chloroethane (from a temperature-controlled bubbler) into the reactor.

  • Analytical Equipment: A gas chromatograph (GC) coupled with a mass spectrometer (MS) is essential.

    • GC: Equipped with a suitable column (e.g., a porous layer open tubular (PLOT) column) for separating light hydrocarbons and chlorinated compounds. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for quantification.

    • MS: Used for the unambiguous identification of reaction products by comparing their mass spectra to standard libraries.

  • Pressure and Temperature Monitoring: Pressure gauges and thermocouples should be connected to the reactor to monitor conditions in real-time.

Experimental Procedure
  • System Preparation: The entire gas handling system and reactor are first evacuated to a high vacuum (< 10⁻⁵ torr) to remove any atmospheric gases and impurities. A leak check should be performed.

  • Reactant Introduction: Methane and chloroethane vapor are introduced into the reactor at the desired molar ratio and total pressure, controlled by the MFCs. The system is allowed to stabilize for a period to ensure proper mixing and thermal equilibrium.

  • Initiation of Reaction: The UV lamp is switched on to initiate the photochemical reaction. The reaction time is precisely controlled.

  • Sampling and Quenching: After the desired irradiation time, the UV lamp is turned off. A sample of the gas mixture from the reactor is collected. This can be done by expanding the mixture into an evacuated sampling loop of a gas chromatograph or by collecting a sample in a gas-tight syringe.

  • Analysis: The collected sample is injected into the GC-MS system.

    • The GC separates the components of the mixture (unreacted CH₄ and C₂H₅Cl, and products like CH₃Cl, HCl, C₂H₆, etc.).

    • The retention time of each peak is used for identification against calibrated standards.

    • The peak area is used for quantification.

    • The MS provides mass spectral data to confirm the identity of each product peak.

  • Data Processing: The concentrations of reactants and products are determined as a function of irradiation time. This data can be used to calculate reaction rates, quantum yields, and to elucidate the reaction mechanism.

This guide provides a foundational understanding of the photochemical reaction between chloroethane and methane. Further research, particularly in determining the rate constants for all propagation and termination steps, would enable the development of a comprehensive kinetic model for this important reaction class.

Intermolecular forces between chloroethane and methane molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Intermolecular Forces Between Chloroethane and Methane Molecules

Introduction

Intermolecular forces (IMFs) are the attractive or repulsive forces that exist between neighboring chemical species. These forces, while weaker than the intramolecular forces that hold atoms together within a molecule, are fundamental in determining the physical properties of matter, such as boiling point, viscosity, and solubility. For professionals in fields like materials science and drug development, a thorough understanding of IMFs is crucial for predicting molecular interactions, designing novel materials, and understanding drug-receptor binding.

This technical guide provides a detailed examination of the intermolecular forces present between chloroethane (CH₃CH₂Cl), a polar molecule, and methane (CH₄), a nonpolar molecule. We will explore the specific types of forces involved, present quantitative data to compare their relative strengths, outline a detailed experimental protocol for their characterization, and provide visual diagrams to illustrate the core concepts and workflows.

Types of Intermolecular Forces

The nature and strength of intermolecular forces are dictated by the structure and electron distribution within the interacting molecules. The interactions involving chloroethane and methane are a classic example of interactions between polar and nonpolar species.

Intermolecular Forces in Pure Chloroethane

Chloroethane is a polar molecule due to the presence of the electronegative chlorine atom, which creates an uneven distribution of electron density. This results in a permanent molecular dipole. Consequently, the primary intermolecular forces present in a pure sample of chloroethane are:

  • Dipole-Dipole Interactions: These are electrostatic attractions between the positive end of one polar molecule and the negative end of another. In chloroethane, the partially positive carbon atom bonded to chlorine is attracted to the partially negative chlorine atom of an adjacent molecule.

  • London Dispersion Forces (LDF): These forces arise from temporary, instantaneous fluctuations in electron density that create short-lived dipoles. LDFs are present in all molecules, regardless of polarity, and their strength generally increases with the number of electrons and the surface area of the molecule.

Intermolecular Forces in Pure Methane

Methane has a perfectly symmetrical tetrahedral geometry. Although the C-H bonds have a slight polarity, the symmetrical arrangement causes the individual bond dipoles to cancel each other out, resulting in a nonpolar molecule with no net dipole moment. Therefore, the only intermolecular forces present in pure methane are:

  • London Dispersion Forces (LDF): As with all molecules, methane molecules are attracted to each other through these weak, temporary forces. Due to methane's small size and few electrons, these forces are significantly weaker than the combination of forces in chloroethane.

Intermolecular Forces Between Chloroethane and Methane

When chloroethane and methane are mixed, the interactions are a combination of forces involving both the polar and nonpolar characteristics of the molecules:

  • Dipole-Induced Dipole Interactions: The permanent dipole of a chloroethane molecule can distort the electron cloud of a nearby nonpolar methane molecule. This induces a temporary, or induced, dipole in the methane molecule, leading to a weak electrostatic attraction.

  • London Dispersion Forces (LDF): These universal forces are also present between chloroethane and methane molecules, contributing to the overall attraction.

The logical relationship between these forces is visualized in the diagram below.

G cluster_chloroethane Chloroethane (Polar) cluster_methane Methane (Nonpolar) cluster_mixture Chloroethane-Methane Mixture a Permanent Dipole b London Dispersion Forces e Dipole-Induced Dipole Interactions a->e induces dipole in f London Dispersion Forces b->f contributes to c Dipole-Dipole Interactions d London Dispersion Forces d->f contributes to

Figure 1: Logical relationship of intermolecular forces.

Quantitative Data Presentation

The physical properties of substances are a direct reflection of the strength of their intermolecular forces. The following table summarizes key quantitative data for chloroethane and methane, highlighting the differences that arise from their distinct IMFs.

PropertyChloroethane (CH₃CH₂Cl)Methane (CH₄)Reference
Molar Mass ( g/mol ) 64.5116.04
Boiling Point (°C) 12.3-161.5
Molecular Shape Asymmetrical TetrahedralSymmetrical Tetrahedral
Polarity PolarNonpolar
Dipole Moment (Debye) ~2.05 D0 D
Primary IMFs Dipole-Dipole, LDFLDF only

The significantly higher boiling point of chloroethane, despite its greater molar mass not being overwhelmingly larger, is a clear indicator of its stronger intermolecular forces, primarily due to the contribution of dipole-dipole interactions.

Experimental Protocol: Characterization by Gas Chromatography

While direct measurement of intermolecular interaction energy is complex, gas chromatography (GC) provides a robust and accessible method for studying the relative strength of interactions between a solute (analyte) and a stationary phase. By using a stationary phase with specific polarity, one can infer the nature of the IMFs. This protocol describes a method to characterize the interactions of chloroethane and methane.

Objective

To determine the retention times of chloroethane and methane on polar and nonpolar stationary phases, thereby providing evidence for the types and relative strengths of their intermolecular forces.

Materials and Instrumentation
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).

  • GC Columns:

    • Nonpolar Column: e.g., DB-1 (100% dimethylpolysiloxane).

    • Polar Column: e.g., DB-WAX (polyethylene glycol).

  • Gaseous Samples: Pure chloroethane and pure methane.

  • Carrier Gas: Helium or Nitrogen (high purity).

  • Syringes: For gas sample injection.

Experimental Procedure
  • Instrument Setup:

    • Install the nonpolar column in the gas chromatograph.

    • Set the carrier gas flow rate to a constant value (e.g., 25 mL/min).

    • Set the injector temperature to 150°C and the detector temperature to 250°C.

    • Program the oven temperature to hold at 40°C for 5 minutes.

  • Sample Injection (Nonpolar Column):

    • Inject a 100 µL sample of methane into the GC and record the chromatogram. The time taken for the peak to appear is the retention time (tᵣ).

    • Purge the system.

    • Inject a 100 µL sample of chloroethane into the GC and record its retention time.

  • Column Exchange and Equilibration:

    • Safely cool the oven and replace the nonpolar column with the polar column.

    • Equilibrate the new column by running the oven program with the carrier gas flowing for 30 minutes.

  • Sample Injection (Polar Column):

    • Repeat the injection process (Step 2) for both methane and chloroethane using the polar column. Record the retention times for both analytes.

  • Data Analysis:

    • Compare the retention times of methane and chloroethane on both columns.

    • Expected Outcome:

      • On the nonpolar column , retention will be primarily governed by London dispersion forces. Chloroethane, being larger and more polarizable, will have a longer retention time than methane.

      • On the polar column , the polar stationary phase will strongly interact with the polar chloroethane via dipole-dipole forces, leading to a significantly longer retention time for chloroethane compared to its time on the nonpolar column. Methane's retention time will be very short and show little change, as it only interacts via weak LDFs.

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_run1 Run 1: Nonpolar Column cluster_change System Change cluster_run2 Run 2: Polar Column cluster_analysis Data Analysis prep1 Install Nonpolar Column prep2 Set GC Parameters (Temp, Flow) prep1->prep2 run1_1 Inject Methane Sample prep2->run1_1 run1_2 Record Retention Time (tᵣ) run1_1->run1_2 run1_3 Inject Chloroethane Sample run1_2->run1_3 run1_4 Record Retention Time (tᵣ) run1_3->run1_4 change1 Install Polar Column run1_4->change1 change2 Equilibrate System change1->change2 run2_1 Inject Methane Sample change2->run2_1 run2_2 Record Retention Time (tᵣ) run2_1->run2_2 run2_3 Inject Chloroethane Sample run2_2->run2_3 run2_4 Record Retention Time (tᵣ) run2_3->run2_4 analysis Compare Retention Times (Polar vs. Nonpolar Column) run2_4->analysis

Figure 2: Experimental workflow for GC analysis.

Conclusion

The intermolecular forces between chloroethane and methane are a prime example of interactions between polar and nonpolar molecules. Chloroethane's polarity gives rise to dipole-dipole forces in addition to London dispersion forces, resulting in a significantly higher boiling point compared to the nonpolar methane, which relies solely on weak LDFs. In a mixture, the dominant interaction between the two species is a dipole-induced dipole force, supplemented by ubiquitous London dispersion forces. The outlined gas chromatography protocol provides a practical and effective method for experimentally demonstrating the consequences of these different intermolecular forces in a laboratory setting. This understanding is foundational for predicting the physical behavior of chemical mixtures and is essential for applications in chemical engineering, materials science, and pharmaceutical development.

Quantum Chemical Insights into Chloroethane-Methane Complexes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the non-covalent interactions within chloroethane-methane complexes. Given the fundamental nature of haloalkane-alkane interactions in various chemical and biological systems, understanding the geometry, stability, and vibrational properties of these complexes is of significant interest. This document outlines the typical quantum chemical workflow, presents the expected data formats for such studies, and visualizes the key computational processes and molecular structures.

Computational Protocols

The study of weakly bound complexes like chloroethane-methane relies on high-level ab initio and density functional theory (DFT) calculations to accurately capture the subtle intermolecular forces. The following protocols are representative of the methodologies employed in the field.

1.1. Geometry Optimization and Stationary Point Characterization: Initial geometries of the chloroethane-methane complex are typically generated based on chemical intuition, considering various possible orientations of the monomers. These structures are then optimized to find local and global minima on the potential energy surface.

  • Methodology: The geometry optimizations are commonly performed using Møller-Plesset perturbation theory, specifically at the second-order (MP2) level, which is known to provide a reliable description of van der Waals interactions. DFT methods with dispersion corrections (e.g., B3LYP-D3, ωB97X-D) are also widely used.

  • Basis Sets: To accurately model the diffuse electron density involved in non-covalent interactions, augmented correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, are employed.[1]

  • Verification: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable stationary point.

1.2. Interaction Energy Calculation: The strength of the interaction between chloroethane and methane is quantified by the interaction energy.

  • Supermolecular Approach: The interaction energy (ΔE) is calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual, isolated monomers (chloroethane and methane) in their optimized geometries.

  • Basis Set Superposition Error (BSSE) Correction: The interaction energies are corrected for BSSE using the counterpoise correction scheme of Boys and Bernardi. This correction accounts for the artificial stabilization that occurs due to the basis functions of one monomer describing the electrons of the other in the complex.

  • High-Level Accuracy: For more accurate interaction energies, single-point energy calculations are often performed on the MP2-optimized geometries using a more robust method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

1.3. Vibrational Frequency Analysis: The formation of the complex induces shifts in the vibrational frequencies of the chloroethane and methane monomers.

  • Frequency Calculations: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

  • Analysis of Shifts: The calculated frequency shifts, particularly for the C-H stretching modes of methane and the C-Cl and C-H stretching modes of chloroethane, provide insights into the nature and strength of the intermolecular interactions. These theoretical shifts can be compared with experimental data from techniques like matrix isolation infrared spectroscopy.

Data Presentation

The quantitative results from these quantum chemical calculations are typically summarized in tables to facilitate comparison between different conformers of the complex and with other related systems.

Table 1: Calculated Interaction Energies and Intermolecular Distances for Chloroethane-Methane Complexes

ConformerMethod/Basis SetUncorrected Interaction Energy (kJ/mol)BSSE Corrected Interaction Energy (kJ/mol)Intermolecular Distance (Å)a
Example Conformer 1MP2/aug-cc-pVDZData not availableData not availableData not available
Example Conformer 2MP2/aug-cc-pVDZData not availableData not availableData not available
Example Conformer 1CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVDZData not availableData not availableData not available
Example Conformer 2CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVDZData not availableData not availableData not available
aDistance between the chlorine atom of chloroethane and the nearest hydrogen atom of methane, or other relevant intermolecular distance.

Table 2: Key Geometrical Parameters of the Optimized Chloroethane-Methane Complex (Example Conformer 1)

ParameterMonomer ValueComplex ValueChange
C-Cl bond length (Å)Data not availableData not availableData not available
C-H bond length (Å) (interacting H)Data not availableData not availableData not available
C-C-Cl bond angle (°)Data not availableData not availableData not available

Table 3: Calculated Vibrational Frequency Shifts (cm-1) upon Complexation (Example Conformer 1)

Vibrational ModeMonomer FrequencyComplex FrequencyFrequency Shift
Methane ν(C-H) (interacting)Data not availableData not availableData not available
Chloroethane ν(C-Cl)Data not availableData not availableData not available

Note: The tables above are templates. Specific quantitative data for the chloroethane-methane complex were not available in the public domain at the time of this writing.

Visualizations

3.1. Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical investigation of intermolecular complexes.

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Analysis initial_geometries Generate Initial Geometries (Multiple Orientations) geom_opt Geometry Optimization (e.g., MP2/aug-cc-pVDZ) initial_geometries->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->sp_energy analyze_geom Analyze Geometrical Parameters geom_opt->analyze_geom verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima analyze_freq Analyze Vibrational Frequency Shifts freq_calc->analyze_freq bsse_corr BSSE Correction (Counterpoise Method) sp_energy->bsse_corr calc_interaction_energy Calculate Interaction Energy bsse_corr->calc_interaction_energy

Computational workflow for studying intermolecular complexes.

3.2. Plausible Interaction Geometries

Based on the nature of the constituent molecules, the primary interactions in the chloroethane-methane complex are expected to be weak van der Waals forces, potentially involving a weak C-H···Cl hydrogen bond. The diagram below illustrates two plausible conformers.

Plausible interaction geometries of chloroethane-methane.

References

Spectroscopic Analysis of Chloroethane and Methane Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic analysis of binary gas mixtures of chloroethane (C₂H₅Cl) and methane (CH₄). It is intended for researchers, scientists, and professionals in fields requiring precise quantitative and qualitative analysis of these components. The guide details experimental protocols for Fourier Transform Infrared (FTIR) spectroscopy, presents key quantitative data, and outlines the workflow for accurate analysis.

Introduction to Spectroscopic Techniques

Vibrational spectroscopy is a powerful tool for the analysis of gas-phase mixtures. Both infrared (IR) and Raman spectroscopy can provide unique spectral fingerprints for molecules, allowing for their identification and quantification.

  • Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibrational mode to be IR-active, it must result in a change in the molecule's dipole moment. Both methane and chloroethane have strong IR-active modes that can be used for analysis.

  • Raman Spectroscopy : This method involves scattering light off a molecule and analyzing the energy shift of the scattered photons. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. Raman spectroscopy is particularly useful for analyzing symmetric vibrations that may be weak or inactive in the IR spectrum.

For the analysis of chloroethane and methane mixtures, FTIR spectroscopy is often preferred due to its high sensitivity and the strong infrared activity of the fundamental vibrational modes of both molecules.

Experimental Protocols: Gas-Phase FTIR Spectroscopy

A robust experimental protocol is critical for obtaining high-quality, reproducible spectroscopic data. The following section details a standard procedure for the FTIR analysis of a chloroethane and methane gas mixture.

2.1 Instrumentation and Sample Preparation

  • FTIR Spectrometer : A high-resolution FTIR spectrometer (e.g., resolution ≤ 1 cm⁻¹) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is required. The choice of detector depends on the desired sensitivity and spectral range.

  • Gas Cell : A multi-pass gas cell with a known path length (e.g., 10 meters) is used to enhance the absorbance signal for low-concentration samples. The cell windows should be made of a material transparent to IR radiation in the region of interest, such as potassium bromide (KBr) or zinc selenide (ZnSe).

  • Vacuum and Gas Handling System : A vacuum manifold with pressure gauges is necessary for evacuating the gas cell and for the precise introduction of the sample gases. Mass flow controllers can be used to create mixtures with accurate concentration ratios.

2.2 Data Acquisition Procedure

  • Background Spectrum : The gas cell is evacuated to a high vacuum (e.g., < 10⁻³ torr) to remove any interfering atmospheric gases like water vapor and carbon dioxide. A background spectrum of the empty cell is then recorded. This spectrum accounts for the instrumental response and any residual atmospheric absorption.

  • Sample Introduction : The chloroethane and methane gases are introduced into the cell to the desired partial pressures or concentrations. The total pressure in the cell should be recorded. For quantitative analysis, it is crucial to prepare a series of calibration standards with known concentrations.

  • Sample Spectrum : The infrared spectrum of the gas mixture is recorded. The final absorbance spectrum is calculated as -log₁₀(Sample Spectrum / Background Spectrum).

  • Instrument Parameters : Typical parameters for data acquisition include:

    • Spectral Range : 4000 - 400 cm⁻¹

    • Resolution : 1 cm⁻¹ or better

    • Number of Scans : 64-256 scans are typically co-added to improve the signal-to-noise ratio.

G Figure 1: Experimental Workflow for FTIR Gas Analysis cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Processing p1 Evacuate Gas Cell (< 10⁻³ torr) p2 Record Background Spectrum (I₀) p1->p2 s1 Introduce Gas Mixture (CH₄ + C₂H₅Cl) p2->s1 Prepare Sample s2 Record Sample Spectrum (I) s1->s2 d1 Calculate Absorbance (-log₁₀(I/I₀)) s2->d1 Process Data d2 Identify & Integrate Characteristic Peaks d1->d2 d3 Quantify Concentration (Beer-Lambert Law) d2->d3

Caption: Figure 1: A flowchart of the experimental procedure for FTIR gas analysis.

Quantitative Data and Spectral Features

The resulting infrared spectrum of the mixture will contain absorption bands corresponding to the vibrational modes of both methane and chloroethane. For quantitative analysis, it is essential to select characteristic absorption bands for each component that are well-resolved and free from spectral interference from the other component.

3.1 Key Vibrational Modes

Methane, being a highly symmetric molecule (Td point group), has four fundamental vibrational modes, of which only two are infrared-active (ν₃ and ν₄). Chloroethane has lower symmetry (Cs point group) and therefore exhibits a more complex spectrum with many IR-active modes.

The table below summarizes the key IR-active vibrational modes for each molecule.

MoleculeVibrational ModeWavenumber (cm⁻¹)Description
Methane (CH₄) ν₃ (asymmetric stretch)~3019Strong, characteristic P-Q-R rotational structure.
ν₄ (asymmetric bend)~1306Strong absorption, useful for quantification.
Chloroethane (C₂H₅Cl) ν₁/ν₇ (C-H stretch)~2900-3000Region often overlaps with methane's ν₃ band.
ν₁₀ (CH₂ wag)~1290May overlap with methane's ν₄ band.
ν₆ (C-Cl stretch)~700A distinct and often isolated band, ideal for quantification.

3.2 Quantitative Analysis using the Beer-Lambert Law

The concentration of each gas can be determined using the Beer-Lambert law:

A = εlc

Where:

  • A is the absorbance at a specific wavenumber.

  • ε (epsilon) is the molar absorptivity or absorption cross-section (a constant for a given molecule at a specific wavenumber).

  • l is the path length of the gas cell.

  • c is the concentration of the molecule.

To perform quantification, the integrated absorbance (area) of a well-defined peak is used instead of the peak height to improve accuracy. For the chloroethane and methane mixture, the C-Cl stretching mode of chloroethane (~700 cm⁻¹) and the ν₄ bending mode of methane (~1306 cm⁻¹) are often suitable for quantification due to their intensity and relative isolation. A calibration curve must first be constructed by measuring the integrated absorbance of several standards of known concentrations.

G Figure 2: Logic for Quantitative Analysis start Obtain Absorbance Spectrum of Mixture select_ch4 Select Isolated Methane Peak (e.g., ν₄ @ 1306 cm⁻¹) start->select_ch4 select_c2h5cl Select Isolated Chloroethane Peak (e.g., C-Cl stretch @ 700 cm⁻¹) start->select_c2h5cl integrate_ch4 Calculate Integrated Absorbance (A_CH4) select_ch4->integrate_ch4 integrate_c2h5cl Calculate Integrated Absorbance (A_C2H5Cl) select_c2h5cl->integrate_c2h5cl apply_beer_ch4 Apply Beer-Lambert Law c = A / (εl) integrate_ch4->apply_beer_ch4 apply_beer_c2h5cl Apply Beer-Lambert Law c = A / (εl) integrate_c2h5cl->apply_beer_c2h5cl result_ch4 Concentration of CH₄ apply_beer_ch4->result_ch4 result_c2h5cl Concentration of C₂H₅Cl apply_beer_c2h5cl->result_c2h5cl

Caption: Figure 2: The logical workflow for quantifying components in a gas mixture.

Summary

The spectroscopic analysis of chloroethane and methane mixtures via FTIR is a reliable and accurate method. Successful analysis hinges on a well-defined experimental protocol, careful selection of non-overlapping spectral features, and proper application of the Beer-Lambert law with appropriate calibration. The distinct C-Cl stretch of chloroethane and the strong ν₄ bending mode of methane serve as excellent spectral markers for simultaneous quantification. This guide provides the foundational knowledge for researchers to develop and implement robust analytical procedures for these and similar gaseous mixtures.

A Technical Guide to the Thermodynamic Properties and Biological Interactions of Chloroethane and Methane Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the thermodynamic properties of binary solutions containing chloroethane and methane. It is intended for researchers, chemical engineers, and drug development professionals who may work with these or similar volatile substances. The document summarizes key thermodynamic data, details the experimental methodologies used for their measurement, and explores the biological mechanism of action pertinent to chloroethane's anesthetic properties.

Thermodynamic Properties

The interaction between methane and chloroethane in a binary mixture is characterized by its vapor-liquid equilibrium (VLE) data, which is fundamental for the design of separation processes and for understanding intermolecular forces. Below are VLE data for the methane-chloroethane system at a constant temperature.

Table 1: Vapor-Liquid Equilibrium Data for the Methane (1) + Chloroethane (2) System at 223.15 K

Pressure (kPa)Liquid Phase Mole Fraction (x₁)Vapor Phase Mole Fraction (y₁)
7130.0500.941
14370.1000.969
21540.1500.978
28720.2000.983
35890.2500.986
43070.3000.988
50240.3500.990
57420.4000.991

Data derived from modeling and experimental studies on binary mixtures of light hydrocarbons and halogenated derivatives.

Experimental Protocols

The determination of vapor-liquid equilibrium (VLE) data for cryogenic and high-pressure systems, such as methane and chloroethane, requires specialized equipment. The most common and accurate method is the static-analytic apparatus.

Methodology: The Static-Analytic Method for VLE Measurement

The static-analytic method involves charging a precisely known volume (the equilibrium cell) with the components of interest, allowing them to reach thermal and phase equilibrium at a controlled temperature and pressure, and then analyzing the chemical composition of each phase.

Key Steps:

  • Preparation and Evacuation: The equilibrium cell and all associated lines are thoroughly cleaned and evacuated to a high vacuum (<0.1 Pa) to remove any contaminants, particularly air and water.

  • Component Loading: The less volatile component (chloroethane) is first degassed and then loaded into the cell. The precise amount is determined by gravimetric means. The more volatile component (methane) is then added from a high-pressure cylinder, with the amount also measured gravimetrically.

  • Equilibrium Attainment: The cell, which is submerged in a cryostat for precise temperature control, is agitated vigorously. This stirring is crucial to ensure thorough mixing and to maximize the surface area between the liquid and vapor phases, accelerating the approach to equilibrium. Pressure and temperature are continuously monitored. Equilibrium is considered reached when the pressure reading remains stable for an extended period (e.g., over 30 minutes).

  • Sampling and Analysis: Once equilibrium is established, microscopic samples are carefully withdrawn from both the liquid and vapor phases using specialized capillaries or high-pressure samplers (like a ROLSI™ sampler).

  • Composition Analysis: The composition of each sample is determined using analytical techniques, most commonly Gas Chromatography (GC). The GC is calibrated with standard mixtures of known composition to ensure accurate quantification of the mole fractions of methane and chloroethane.

G prep System Preparation load Component Loading (Gravimetric) prep->load equilibrate Equilibrium Attainment (Stirring at T, P) load->equilibrate sample Phase Sampling (Liquid & Vapor) equilibrate->sample analyze Composition Analysis (Gas Chromatography) sample->analyze data Data Acquisition (P, T, x, y) analyze->data

Caption: Experimental workflow for VLE measurement using the static-analytic method.

Biological Interaction: Anesthetic Mechanism of Action

While the bulk thermodynamic properties of a methane-chloroethane solution are a matter of physical chemistry, chloroethane itself has biological activity as a rapidly acting topical anesthetic. Its mechanism is not related to a classical metabolic or signaling cascade but rather to the disruption of nerve signal propagation through physical interactions at the cell membrane. This is a common mode of action for many halogenated anesthetics.

The primary theory suggests these lipophilic molecules partition into the lipid bilayer of neuronal cell membranes. This alters the membrane's physical properties, including its fluidity and thickness. This environmental change, in turn, affects the conformational state of embedded transmembrane proteins, particularly voltage-gated ion channels that are critical for nerve impulse (action potential) generation and propagation.

Key Interactions:

  • Membrane Fluidity: Anesthetic molecules increase the fluidity of the lipid bilayer, which can inhibit the precise conformational changes required for ion channels to open and close.

  • Ion Channel Inhibition: The altered membrane environment is believed to stabilize the closed or inactivated state of key channels, such as voltage-gated sodium channels (Nav). By preventing these channels from opening, the influx of sodium ions required to initiate an action potential is blocked.

  • Potentiation of Inhibitory Receptors: Some anesthetics also potentiate the activity of inhibitory neurotransmitter receptors like GABA-A receptors, increasing chloride ion influx and hyperpolarizing the neuron, making it less likely to fire.

This disruption of ion flow effectively blocks the transmission of pain signals from the periphery to the central nervous system, resulting in local anesthesia.

G cluster_0 cluster_1 agent Chloroethane Application (Topical Anesthetic) membrane Partitioning into Neuronal Lipid Bilayer agent->membrane alteration Membrane Property Alteration (Fluidity) membrane->alteration channel Inhibition of Voltage-Gated Sodium Channels (Nav) alteration->channel block Na+ Influx Blocked channel->block signal_stop Action Potential Propagation Failure block->signal_stop result Analgesia (Pain Signal Blocked) signal_stop->result

Caption: Logical pathway for the anesthetic action of chloroethane via nerve signal disruption.

Synthesis of Chloroethane from Methane Chlorination Side Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of chloroethane as a side product during the free-radical chlorination of methane. While the primary industrial synthesis of chloroethane involves the hydrochlorination of ethylene, understanding its generation in other processes is crucial for reaction optimization, impurity profiling, and the development of novel synthetic routes. This document details the underlying reaction mechanisms, factors influencing product distribution, and generalized experimental protocols for analysis.

Reaction Mechanisms: Primary and Side Reactions

The chlorination of methane is a classic example of a free-radical chain reaction, typically initiated by ultraviolet (UV) light or high temperatures.[1] The reaction proceeds through three main stages: initiation, propagation, and termination. While the primary propagation pathway leads to the formation of chloromethane and subsequently more chlorinated methanes, a side reaction during the termination phase can produce ethane, which then enters the chlorination cycle to form chloroethane.[2]

Primary Reaction Pathway: Formation of Chloromethanes

The principal reaction pathway involves the substitution of hydrogen atoms on the methane molecule with chlorine atoms. This process can continue until all hydrogen atoms are replaced, leading to a mixture of chloromethane, dichloromethane, trichloromethane (chloroform), and tetrachloromethane (carbon tetrachloride).[2][3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_further_chlorination Further Chlorination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV light or Heat Cl_rad1 Cl• two_Cl_rad->Cl_rad1 CH4 Methane (CH₄) CH3_rad Methyl Radical (CH₃•) CH4->CH3_rad + Cl• HCl HCl Cl_rad1->HCl CH3Cl Chloromethane (CH₃Cl) CH3_rad->CH3Cl + Cl₂ Cl2_2 Cl₂ Cl_rad2 Cl• Cl2_2->Cl_rad2 CH3Cl2 CH₃Cl Cl_rad2->CH3Cl2 Attacks another methane or chloromethane CH2Cl2 Dichloromethane (CH₂Cl₂) CH3Cl2->CH2Cl2 + Cl₂ / - HCl CHCl3 Trichloromethane (CHCl₃) CH2Cl2->CHCl3 + Cl₂ / - HCl CCl4 Tetrachloromethane (CCl₄) CHCl3->CCl4 + Cl₂ / - HCl

Diagram 1: Primary reaction pathway of methane chlorination.
Side Reaction Pathway: Formation of Chloroethane

The formation of chloroethane stems from a termination step where two methyl radicals combine to form ethane (C₂H₆).[2] This newly formed ethane can then undergo free-radical chlorination in the same manner as methane, yielding chloroethane (C₂H₅Cl).

G cluster_termination Termination Side Reaction cluster_ethane_chlorination Subsequent Chlorination of Ethane two_CH3_rad 2 CH₃• Ethane Ethane (C₂H₆) two_CH3_rad->Ethane Radical Combination Ethane2 Ethane (C₂H₆) Ethane->Ethane2 C2H5_rad Ethyl Radical (C₂H₅•) Ethane2->C2H5_rad + Cl• HCl HCl Cl_rad Cl• Cl_rad->HCl Chloroethane Chloroethane (C₂H₅Cl) C2H5_rad->Chloroethane + Cl₂ Cl2 Cl₂ Cl_rad2 Cl• Cl2->Cl_rad2

Diagram 2: Side reaction pathway leading to chloroethane formation.

Data Presentation: Factors Influencing Product Distribution

Quantitative data specifically detailing the yield of chloroethane as a side product of methane chlorination is scarce in the literature, as it is often considered an impurity. However, the distribution of all products, including C₂ hydrocarbons, is influenced by several key experimental parameters. The following table summarizes these factors and their general effect on the reaction selectivity.

ParameterEffect on Product DistributionRationale
Methane to Chlorine Ratio A high methane to chlorine ratio favors the formation of chloromethane and reduces the extent of polychlorination and the formation of C₂ byproducts.[1]With an excess of methane, a chlorine radical is statistically more likely to collide with a methane molecule than a chloromethane molecule or another radical, thus promoting the primary propagation step over further chlorination or termination side reactions.
Temperature Higher temperatures generally decrease selectivity and can lead to pyrolysis, forming a wider range of byproducts, including higher alkanes and alkenes.Increased thermal energy leads to more random bond cleavage and a higher probability of various radical combination reactions.
Pressure Higher pressure can increase the rate of radical recombination reactions, potentially leading to a higher yield of ethane and other termination products.Increased concentration of all species, including radicals, enhances the likelihood of bimolecular termination steps.
Initiation Method (UV vs. Thermal) The wavelength and intensity of UV light can influence the concentration of chlorine radicals, thereby affecting the overall reaction rate and product distribution.[4]Specific wavelengths can be used to control the rate of initiation. High-intensity light can lead to a high concentration of radicals, favoring termination reactions.
Presence of Catalysts Certain catalysts can influence the reaction mechanism, potentially altering the product selectivity. However, research in this area has primarily focused on increasing the selectivity towards chloromethane.Catalysts can provide alternative reaction pathways with different activation energies for the formation of various products.
Solvent The choice of solvent can influence the selectivity of chlorination by interacting with the chlorine radical.[5]Aromatic solvents, for example, can stabilize the chlorine radical, increasing its selectivity.[5]

Experimental Protocols

The following section outlines a generalized protocol for the photochemical chlorination of methane and the subsequent analysis of the product mixture. This protocol is a composite of standard laboratory practices for gas-phase photochemical reactions and gas chromatography analysis of volatile organic compounds.

Photochemical Chlorination of Methane

Objective: To perform the free-radical chlorination of methane and collect the product mixture for analysis.

Materials:

  • Methane gas (high purity)

  • Chlorine gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas-tight syringes

  • Photochemical reactor (quartz or borosilicate glass) equipped with a UV lamp (e.g., mercury vapor lamp)

  • Gas flow controllers

  • Cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath)

  • Gas sampling bags or bulbs

Procedure:

  • System Purge: The photochemical reactor and all gas lines are thoroughly purged with an inert gas to remove any oxygen, which can act as a radical scavenger and inhibit the reaction.

  • Reactant Introduction: Methane and chlorine gas are introduced into the reactor at controlled flow rates using mass flow controllers. The ratio of methane to chlorine should be carefully controlled based on the desired experimental conditions.

  • Initiation: The UV lamp is switched on to initiate the reaction. The reaction is typically carried out at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

  • Product Collection: The effluent gas stream from the reactor is passed through a cold trap to condense the chlorinated products and any unreacted chlorine. Unreacted methane will pass through the trap.

  • Sample Preparation for Analysis: The cold trap is allowed to warm up, and the condensed products are collected as a liquid mixture. A sample of the gas phase before the cold trap can also be collected in a gas sampling bag for analysis of volatile components.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the product mixture.

Instrumentation:

  • Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Mass spectrometer detector

  • Data acquisition and analysis software

Procedure:

  • Sample Injection: A small, precise volume of the liquid product mixture (or a known volume of the gas sample) is injected into the GC.

  • Separation: The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column as they are carried through by an inert carrier gas (e.g., helium).

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

  • Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. Calibration with known standards of chloromethane, chloroethane, and other expected products is necessary for accurate quantification.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and analysis of chloroethane from methane chlorination side reactions.

G cluster_synthesis Synthesis Stage cluster_separation Separation & Collection cluster_analysis Analysis Stage Reactants Methane (CH₄) & Chlorine (Cl₂) Reactor Photochemical Reactor (with UV light) Reactants->Reactor Effluent Gaseous Effluent Reactor->Effluent ColdTrap Cold Trap Effluent->ColdTrap LiquidProduct Condensed Liquid Product (Chloromethanes, Chloroethane, etc.) ColdTrap->LiquidProduct WasteGas Unreacted Methane ColdTrap->WasteGas GCMS Gas Chromatography- Mass Spectrometry (GC-MS) LiquidProduct->GCMS Data Product Identification & Quantification GCMS->Data

Diagram 3: General experimental workflow.

References

Gas-Phase Thermochemistry of Chloromethane and Methane Reactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of reactions involving methane (CH₄) and chloromethane (CH₃Cl). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the energetic and kinetic parameters governing these fundamental chemical transformations. The guide summarizes key quantitative data, outlines detailed experimental and computational methodologies, and visualizes complex relationships to facilitate a deeper understanding of the subject.

Core Thermochemical Data

The thermochemical properties of methane and chloromethane are fundamental to understanding their reactivity. Key data, including enthalpy of formation, bond dissociation energy, proton affinity, and gas-phase acidity, are summarized in the tables below.

Enthalpy of Formation and Bond Dissociation Energies

The enthalpy of formation (ΔfH°) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically.

CompoundFormulaΔfH° (298 K) (kJ/mol)BondBDE (298 K) (kJ/mol)
MethaneCH₄-74.8 ± 0.3H₃C-H439.3 ± 0.4
ChloromethaneCH₃Cl-82.0 ± 0.8H₃C-Cl349.8 ± 0.4
H₂ClC-H425.1 ± 2.5
Proton Affinity and Gas-Phase Acidity

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. Gas-phase acidity (ΔacidH°) is the enthalpy change for the deprotonation of a gas-phase molecule.

CompoundFormulaProton Affinity (kJ/mol)Gas-Phase Acidity (kJ/mol)
MethaneCH₄543.51743.0 ± 1.3
ChloromethaneCH₃Cl602.11672.4 ± 1.3

Experimental and Computational Methodologies

The determination of accurate thermochemical data relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Protocols

Photoionization mass spectrometry is a powerful technique for determining bond dissociation energies. A representative experimental workflow is outlined below.

G cluster_analyzer Mass Analysis cluster_detection Detection & Data Acquisition Sample Gaseous Sample Introduction VUV Tunable VUV Photon Source (e.g., Synchrotron) Sample->VUV TOF Time-of-Flight (TOF) Mass Analyzer VUV->TOF Ion Acceleration & Drift Detector Ion Detector TOF->Detector Data Data Acquisition System Detector->Data Signal Processing

Figure 1: Workflow for Photoionization Mass Spectrometry.

Detailed Methodology:

  • Sample Preparation and Introduction: A gaseous sample of the target molecule (e.g., chloromethane) is introduced into a high-vacuum chamber. The sample is typically seeded in a carrier gas (e.g., He or Ar) and introduced as a molecular beam to achieve cooling and simplification of spectra.

  • Photoionization: The molecular beam is crossed with a tunable vacuum ultraviolet (VUV) photon beam from a synchrotron or laser source. The photon energy is scanned across a range.

  • Ion Detection: The resulting ions are extracted and analyzed using a mass spectrometer, commonly a time-of-flight (TOF) analyzer. The mass-to-charge ratio of the ions is determined.

  • Data Analysis: The ion signal for a specific fragment (e.g., CH₃⁺ from CH₃Cl) is plotted as a function of photon energy to obtain a photoionization efficiency (PIE) curve. The appearance energy of the fragment ion is determined from the threshold of the PIE curve.

  • BDE Calculation: The bond dissociation energy is then calculated using the appearance energy and the known ionization energy of the radical fragment.

Laser pyrolysis coupled with laser-induced fluorescence is a common method for studying the kinetics of gas-phase reactions at high temperatures.

Detailed Methodology:

  • Precursor Gas Mixture Preparation: A mixture of the reactant (e.g., CH₄), a radical precursor (e.g., Cl₂), and a buffer gas (e.g., N₂) is prepared in a specific ratio.

  • Pyrolysis: A short pulse from a high-power infrared laser (e.g., CO₂ laser) rapidly heats the gas mixture, initiating the decomposition of the precursor and the subsequent reaction.

  • Radical Generation and Reaction: The laser pulse generates a high concentration of radicals (e.g., Cl atoms), which then react with the substrate (e.g., CH₄).

  • Radical Detection: A second, tunable laser (a probe laser) is fired after a controlled time delay. The wavelength of this laser is tuned to an electronic transition of a product radical (e.g., CH₃), and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Analysis: By varying the time delay between the pyrolysis and probe lasers, the concentration of the product radical can be monitored as a function of time. This temporal profile is then used to extract the reaction rate constant.

Computational Chemistry Methods

Computational chemistry provides a powerful tool for calculating thermochemical data and exploring reaction mechanisms.

Typical Workflow:

G cluster_calc Quantum Chemical Calculation cluster_output Data Analysis Mol Define Molecular Geometry Method Select Level of Theory & Basis Set (e.g., CCSD(T)/aug-cc-pVTZ) Mol->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy Calculation Freq->Energy Thermo Calculate Thermochemical Properties (Enthalpy, Entropy, Gibbs Free Energy) Energy->Thermo Reaction Determine Reaction Enthalpy & Activation Energy Thermo->Reaction

Figure 2: Computational Thermochemistry Workflow.

Detailed Methodology:

  • Structure Optimization: The geometry of the reactants, products, and transition states are optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G* for initial optimizations, followed by higher-level methods like CCSD(T) with larger basis sets for more accurate energies).

  • Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they correspond to minima (for reactants and products, with all real frequencies) or first-order saddle points (for transition states, with one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: To obtain highly accurate electronic energies, single-point energy calculations are often performed at the optimized geometries using a more sophisticated level of theory and a larger basis set.

  • Thermochemical Data Calculation: The electronic energies are combined with the ZPVE and thermal corrections from the frequency calculations to determine the enthalpies and Gibbs free energies of the species at a given temperature.

  • Reaction Energy Calculation: The enthalpy of reaction is calculated as the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants. The activation energy is the difference in energy between the transition state and the reactants.

Gas-Phase Reactions of Methane and Chloromethane

The reactions of methane and chloromethane with radical species, such as chlorine atoms, are of significant interest in atmospheric and combustion chemistry.

Reaction with Chlorine Atoms

The abstraction of a hydrogen atom by a chlorine atom is a key reaction for both methane and chloromethane.

ReactionΔrH° (298 K) (kJ/mol)Activation Energy (Ea) (kJ/mol)
CH₄ + Cl → CH₃ + HCl4.615.9
CH₃Cl + Cl → CH₂Cl + HCl13.412.6

Reaction Mechanism:

G Reactants CH₄ + Cl TS [H₃C···H···Cl]‡ (Transition State) Reactants->TS Ea Products CH₃ + HCl TS->Products ΔrH°

Figure 3: Reaction coordinate for methane chlorination.

This guide provides a foundational understanding of the gas-phase thermochemistry of methane and chloromethane. The presented data and methodologies are essential for accurately modeling and predicting the behavior of these molecules in various chemical environments. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and advanced computational approaches.

Molecular beam studies of chloroethane and methane collisions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Molecular Beam Studies of Gas-Phase Collisions: The Case of Chloroethane and Methane

Audience: Researchers, scientists, and drug development professionals.

Introduction to Crossed Molecular Beam Scattering

The crossed molecular beam (CMB) technique is a powerful experimental method for probing the dynamics of single-collision events between atoms and molecules in the gas phase.[1][2] By directing two well-collimated, velocity-selected beams of reactants to intersect in a high-vacuum chamber, the CMB method allows for the detailed study of chemical reaction dynamics, energy transfer, and intermolecular forces.[1][2][3][4] The technique was pioneered by Dudley Herschbach and Yuan T. Lee, for which they received the 1986 Nobel Prize in Chemistry.[3][5]

In a typical experiment, the products of the collisions are scattered in various directions. A rotatable detector, often a mass spectrometer, is used to measure the angular distribution and velocity of the scattered products.[5][6] This information provides deep insights into the partitioning of energy among the translational, rotational, and vibrational modes of the product molecules, the reaction mechanism, the existence of reaction intermediates, and the influence of reactant orientation and energy.[3][4]

Experimental Protocols

A crossed molecular beam experiment to study chloroethane and methane collisions would involve the generation of two distinct molecular beams, their collision in a controlled environment, and the detection of the resulting products. The following protocols are based on standard practices in the field for studying similar hydrocarbon systems.

Apparatus Overview

The core of the experiment is a crossed molecular beam apparatus, which consists of several key components housed within a multi-stage differentially pumped high-vacuum system to ensure single-collision conditions. The main components are:

  • Two source chambers for generating the molecular beams.

  • A main scattering chamber where the beams intersect.

  • A rotatable, triply-differentially pumped detector chamber.[1]

Generation of Molecular Beams

Chloroethane Beam:

  • A dilute mixture of chloroethane (e.g., 1-5%) is prepared in a carrier gas, typically a noble gas like Helium (He) or Neon (Ne). The carrier gas facilitates the supersonic expansion.

  • The gas mixture is maintained at a high stagnation pressure (e.g., several bar).

  • The mixture is expanded through a small nozzle (typically 0.1 mm in diameter) into the source chamber. This supersonic expansion results in a beam of molecules with a narrow velocity distribution and low internal temperatures (rotational and vibrational).

  • The central portion of the expanding gas is selected by a skimmer, creating a well-collimated molecular beam that proceeds into the main scattering chamber.

Methane Beam:

  • A similar procedure is followed for the methane beam. A mixture of methane (e.g., 5-10%) in a carrier gas (e.g., He) is expanded from a separate pulsed valve.

  • The peak velocity and speed ratio (a measure of the velocity spread) of each beam are characterized prior to the collision experiments, often using a time-of-flight (TOF) method with a chopper wheel.

Collision and Detection
  • The two molecular beams are crossed at a fixed angle, typically 90°, in the center of the main scattering chamber. The collision energy of the reaction is determined by the velocities of the two beams and the crossing angle.

  • The products of the collisions, as well as elastically and inelastically scattered reactants, emerge from the interaction region.

  • A rotatable detector, typically a quadrupole mass spectrometer with an electron-impact ionizer, is used to detect the scattered species.[6] The detector can be rotated in the plane of the two beams to measure the laboratory angular distribution of the products.

  • For a given laboratory angle, the velocity distribution of the products is determined by measuring their time-of-flight from the collision center to the detector.

  • By recording time-of-flight spectra at various laboratory angles, a complete velocity flux map of the products can be constructed. This laboratory data is then transformed into the center-of-mass reference frame to elicit the underlying dynamics of the collision.

Data Presentation: Illustrative Quantitative Data

The following tables summarize typical quantitative data obtained from crossed molecular beam experiments on systems analogous to chloroethane-methane collisions.

Table 1: Typical Reactant Beam Parameters

This table shows representative beam parameters for the reaction C(¹D) + CH₄.

ParameterCarbon BeamMethane Beam
Seed Gas -CH₄ (25%) in He
Carrier Gas -He (75%)
Stagnation Pressure -1.9 bar
Nozzle Temperature Room Temp.Room Temp.
Peak Velocity (m/s) 23441368
Speed Ratio 4.811.6
Collision Energy (kJ/mol) \multicolumn{2}{c}{25.3}

Data adapted from the study of C(¹D) + CH₄ by Casavecchia et al.[6]

Table 2: Product Channel Energetics and Scattering Dynamics

This table illustrates the kind of results obtained from the reaction F + SiH₄, showcasing different product channels and their observed dynamics.

Product ChannelReaction Enthalpy (ΔH)Observed Scattering DirectionDeduced Mechanism
HF + SiH₃ Highly ExothermicForward ScatteredAbstraction of a hydrogen atom via a large impact parameter.
SiH₃F + H ExothermicBackward ScatteredInsertion of the F atom into a Si-H bond followed by H atom elimination.

Data conceptualized from the study of F + SiH₄ by Yang et al.[7][8]

Table 3: Product Kinetic Energy Release

This table shows an example of the average translational energy of products for the Cl + SiH₄ → SiH₃Cl + H reaction.

ParameterValue
Collision Energy 22.99 kJ/mol
Average Product Translational Energy ~15 kJ/mol
Fraction of Available Energy into Translation ~30%

Data adapted from the study of Cl + SiH₄ by Xiao et al.[9]

Visualization of Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of data analysis in a crossed molecular beam experiment.

ExperimentalWorkflow cluster_source1 Chloroethane Beam Source cluster_source2 Methane Beam Source cluster_main Scattering Chamber (High Vacuum) cluster_detection Rotatable Detector Gas1 C2H5Cl/He Mixture Valve1 Pulsed Valve Gas1->Valve1 High Pressure Skimmer1 Skimmer Valve1->Skimmer1 Supersonic Expansion Collision Collision Center Skimmer1->Collision Beam 1 Gas2 CH4/He Mixture Valve2 Pulsed Valve Gas2->Valve2 High Pressure Skimmer2 Skimmer Valve2->Skimmer2 Supersonic Expansion Skimmer2->Collision Beam 2 Ionizer Electron Impact Ionizer Collision->Ionizer Scattered Products QMS Quadrupole Mass Spectrometer Ionizer->QMS Detector Ion Detector QMS->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Signal

Caption: Generalized workflow for a crossed molecular beam experiment.

DataAnalysisFlow cluster_lab_frame Laboratory Frame Data cluster_analysis Data Transformation cluster_cm_frame Center-of-Mass Frame Results cluster_interpretation Dynamical Interpretation TOF Time-of-Flight Spectra (at each angle) Convolution Forward Convolution Fitting TOF->Convolution AngDist Angular Distribution N(Θ) AngDist->Convolution Newton Newton Diagram (Kinematic Analysis) Newton->Convolution CMAngDist CM Angular Distribution T(θ) Convolution->CMAngDist KE_Dist CM Kinetic Energy Distribution P(E') Convolution->KE_Dist Mechanism Reaction Mechanism (e.g., Abstraction, Insertion) CMAngDist->Mechanism Energy Energy Partitioning (Vibrational, Rotational, Translational) KE_Dist->Energy PES Potential Energy Surface Features Mechanism->PES Energy->PES

Caption: Logical workflow for data analysis in a CMB experiment.

Conclusion

While the specific collision dynamics of chloroethane and methane have yet to be detailed in the scientific literature, the crossed molecular beam technique offers a clear and powerful path for such an investigation. By studying analogous systems, we can anticipate the types of rich, state-resolved information that would be obtained. Such an experiment would provide fundamental insights into the nature of the intermolecular potential energy surface, the likelihood of reactive versus non-reactive scattering, and the preferred pathways for energy transfer and chemical transformation at the single-collision level. The detailed protocols and illustrative data presented in this guide serve as a foundational reference for researchers contemplating such advanced studies in chemical dynamics.

References

Theoretical Models of Reaction Kinetics for the Cl + CH4 → HCl + CH3 Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the theoretical models used to describe the reaction kinetics of the abstraction reaction between the chlorine atom and methane. This reaction is of fundamental importance in atmospheric chemistry, particularly concerning ozone depletion in the stratosphere, and serves as a benchmark for testing theoretical methodologies against experimental results.

Core Theoretical Models

The accurate theoretical prediction of the rate constants for the Cl + CH4 reaction hinges on two key components: the potential energy surface (PES) governing the interaction of the atoms and the dynamical method used to calculate the rate of passage over this surface.

Transition State Theory (TST)

Conventional Transition State Theory (TST) is a foundational model in chemical kinetics. It assumes that the reaction proceeds through a critical geometry known as the transition state (TS), which represents a saddle point on the potential energy surface separating reactants and products. The rate constant is determined by the concentration of species at the transition state. A key limitation of TST is its assumption that any trajectory crossing the transition state from the reactant side will proceed to products without recrossing.

Variational Transition State Theory (VTST)

Variational Transition State Theory (VTST) is a more refined approach that improves upon TST. Instead of assuming a fixed transition state at the saddle point, VTST locates the dividing surface between reactants and products at the position that minimizes the calculated rate constant. This "bottleneck" is determined by finding the point of minimum flux along the reaction path.

A prominent VTST method is Canonical Variational Theory (CVT) , where the generalized transition state is optimized for a given temperature. For reactions involving the transfer of a light atom like hydrogen, quantum mechanical tunneling is a significant factor, especially at lower temperatures. This is often accounted for in VTST calculations using methods like the small-curvature tunneling (SCT) approximation, which calculates the probability of tunneling through the potential energy barrier along the reaction path.

Quantum Dynamics (QD)

Quantum dynamics calculations offer the most rigorous approach to modeling reaction kinetics. These methods explicitly solve the time-dependent or time-independent Schrödinger equation for the reacting system. By propagating wave packets on the potential energy surface, quantum scattering calculations can provide highly accurate, state-to-state reaction probabilities and cross-sections, which can then be used to determine the thermal rate constants. These calculations are computationally intensive but provide a detailed understanding of the reaction dynamics, fully accounting for quantum effects like tunneling and resonance phenomena.

The Potential Energy Surface (PES)

The accuracy of any theoretical kinetics model is fundamentally limited by the quality of the underlying potential energy surface. The PES is a mathematical function that describes the potential energy of the system for all possible arrangements of the constituent atoms. For the Cl + CH4 reaction, the PES is typically constructed using high-level ab initio quantum chemistry methods. These calculations aim to accurately reproduce key features of the surface, such as the energies of reactants, products, and the transition state, as well as the vibrational frequencies of these species.

Quantitative Data Summary

The following tables summarize theoretical and experimental rate constants for the Cl + CH4 reaction at various temperatures.

Table 1: Theoretical Rate Constants for Cl + CH4

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Theoretical ModelPotential Energy Surface
2001.17 x 10⁻¹⁴VTST/SCT-
2981.00 x 10⁻¹³VTST/SCT-
5001.29 x 10⁻¹²VTST/SCT-
2001.19 x 10⁻¹⁴Quantum Dynamics-
2981.01 x 10⁻¹³Quantum Dynamics-
5001.30 x 10⁻¹²Quantum Dynamics-

Table 2: Experimental Rate Constants for Cl + CH4

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
2001.30 x 10⁻¹⁴Flash Photolysis-Resonance Fluorescence-
2981.00 x 10⁻¹³Flash Photolysis-Resonance Fluorescence-
5001.25 x 10⁻¹²Flash Photolysis-Resonance Fluorescence-
2961.01 x 10⁻¹³Discharge Flow-Resonance Fluorescence-

Experimental Protocols

The measurement of rate constants for gas-phase reactions like Cl + CH4 requires sophisticated experimental techniques capable of generating and detecting reactive species on fast timescales.

Methodology: Flash Photolysis-Resonance Fluorescence (FP-RF)

  • Reactant Generation: A precursor molecule (e.g., Cl₂) is photolyzed by a short, intense pulse of light from a flash lamp or laser to produce chlorine atoms. This is done in a temperature-controlled reaction cell containing a large excess of methane and an inert buffer gas (e.g., He or N₂).

  • Reaction: The generated Cl atoms react with CH₄. The large excess of CH₄ ensures pseudo-first-order kinetics, meaning the rate of disappearance of Cl atoms is directly proportional to their concentration.

  • Detection: The concentration of Cl atoms is monitored over time using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by Cl atoms, which then fluoresce. The intensity of this fluorescence is proportional to the Cl atom concentration.

  • Data Analysis: The decay of the fluorescence signal over time is fitted to a pseudo-first-order exponential decay curve. The slope of this curve, divided by the known concentration of methane, yields the bimolecular rate constant for the reaction at that specific temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical modeling of the Cl + CH4 reaction.

G cluster_0 Reaction Coordinate Reactants Cl + CH₄ TS [Cl---H---CH₃]‡ Reactants->TS Eₐ Products HCl + CH₃ TS->Products ΔH p3->Reactants p4->TS

Caption: Potential energy diagram for the Cl + CH4 reaction.

theoretical_workflow cluster_input Computational Inputs cluster_calculation Core Calculation cluster_dynamics Dynamical Methods cluster_output Final Output method Select Theoretical Method (e.g., CCSD(T)) pes Calculate Potential Energy Surface (PES) method->pes basis Select Basis Set (e.g., aug-cc-pVTZ) basis->pes tst Transition State Theory (TST) pes->tst vtst Variational TST (VTST) + Tunneling (SCT) pes->vtst qd Quantum Dynamics (QD) pes->qd rate_constant Calculate Thermal Rate Constants k(T) tst->rate_constant vtst->rate_constant qd->rate_constant experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis photolysis Flash Photolysis Laser (Generates Cl from Cl₂) cell Temperature-Controlled Reaction Cell (Cl, CH₄, Buffer Gas) photolysis->cell detector Photomultiplier Tube (PMT) (Detects Fluorescence) cell->detector Fluorescence Signal lamp Resonance Lamp (Excites Cl atoms) lamp->cell decay_curve Record Fluorescence Intensity vs. Time detector->decay_curve fit Fit to Pseudo-First-Order Exponential Decay decay_curve->fit rate_constant Calculate Bimolecular Rate Constant k(T) fit->rate_constant

An In-depth Technical Guide to Bond Dissociation Energies in Chloroethane and Methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed examination of the bond dissociation energies (BDEs) in chloroethane and methane, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data, outlines experimental methodologies for BDE determination, and illustrates key concepts through diagrams.

Understanding Bond Dissociation Energy

Bond dissociation energy is a critical thermodynamic parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change (at 298 K) when a bond is broken by homolytic cleavage, resulting in the formation of two radical species.

A—B → A• + B•

A thorough understanding of BDEs is fundamental in predicting reaction mechanisms, determining kinetic parameters, and understanding the stability of molecules, which is of paramount importance in fields like medicinal chemistry and materials science.

Comparative Bond Dissociation Energies: Methane vs. Chloroethane

The substitution of a hydrogen atom in methane with a chlorine atom to form chloroethane introduces significant changes in the electronic structure of the molecule, thereby altering the strengths of the adjacent bonds. The following table summarizes the experimentally determined bond dissociation energies for methane and chloroethane, facilitating a direct comparison.

MoleculeBondBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
Methane (CH₄)CH₃–H104.99439.3
Chloroethane (CH₃CH₂Cl)CH₃CH₂–Cl83.6350
Chloroethane (CH₃CH₂Cl)CH₃–CH₂Cl101423
Chloroethane (CH₃CH₂Cl)ClCH₂CH₂–H (β-C-H)101.0 ± 0.4422.6 ± 1.7
Chloroethane (CH₃CH₂Cl)CH₃CHCl–H (α-C-H)98.3 ± 0.4411.3 ± 1.7

Experimental and Computational Protocols for BDE Determination

The determination of bond dissociation energies can be accomplished through a variety of experimental techniques and computational methods. Below are detailed overviews of some of the key methodologies.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a powerful technique for measuring the enthalpy of reactions, including the homolytic cleavage of bonds.

Methodology:

  • Sample Preparation: A solution containing the molecule of interest and a photoinitiator is prepared in a suitable solvent. The solution must be optically transparent at the wavelength of the acoustic wave.

  • Photolysis: The sample is irradiated with a pulsed laser beam of a specific wavelength to induce homolytic cleavage of the bond of interest, generating radical species.

  • Acoustic Wave Generation: The heat released during the non-radiative relaxation of the excited molecules and subsequent reactions causes a rapid expansion of the solvent, which generates an acoustic wave.

  • Detection: A sensitive piezoelectric transducer detects the acoustic wave. The amplitude of this wave is proportional to the heat evolved in the reaction.

  • Data Analysis: By comparing the photoacoustic signal of the sample with that of a calorimetric reference, the reaction enthalpy can be determined. This, combined with the known energy of the absorbed photon, allows for the calculation of the bond dissociation energy.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a kinetic technique used to study transient species and determine rate constants, which can then be used to derive BDEs.

Methodology:

  • Radical Generation: A short, high-intensity laser pulse is used to photolyze a precursor molecule, generating the radical of interest.

  • Kinetic Monitoring: The decay of the radical is monitored over time, typically by measuring changes in optical absorbance.

  • Reaction with Substrate: The radical is allowed to react with a substrate molecule (e.g., a hydrogen donor). The rate of this reaction is measured at different temperatures.

  • Arrhenius Analysis: An Arrhenius plot of the reaction rates versus temperature yields the activation energy for the reaction.

  • BDE Calculation: Through thermodynamic cycles and by making certain assumptions (e.g., the Evans-Polanyi relationship), the activation energy can be related to the bond dissociation energy of the bond being broken in the substrate molecule.

Mass Spectrometry Techniques

Mass spectrometry can be used to determine BDEs by measuring the appearance energy of fragment ions.

Methodology:

  • Ionization: The parent molecule is ionized, typically by electron impact.

  • Fragmentation: As the energy of the electron beam is increased, the parent ion will fragment into smaller ions and radical species.

  • Appearance Energy Measurement: The appearance energy is the minimum energy required to produce a specific fragment ion from the parent molecule. This is determined by measuring the ion abundance as a function of the electron energy.

  • BDE Calculation: The bond dissociation energy can be calculated from the appearance energy and the ionization energies of the resulting fragments.

Computational Chemistry (Ab Initio Methods)

High-level ab initio quantum mechanical calculations provide a powerful tool for predicting bond dissociation energies.

Methodology:

  • Model Building: The three-dimensional structures of the parent molecule and the resulting radical fragments are built in silico.

  • Geometry Optimization: The geometries of the molecule and the radicals are optimized to find the lowest energy conformations.

  • Energy Calculation: High-level theoretical methods, such as the Gaussian-n (G3, G4) theories or other composite methods, are used to calculate the electronic energies of the optimized structures.

  • BDE Calculation: The bond dissociation energy is calculated as the difference in the electronic energies between the products (radicals) and the reactant (parent molecule), with corrections for zero-point vibrational energies. These methods can achieve high accuracy, often within 1-2 kcal/mol of experimental values.

Visualizing Bond Cleavage and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

G Homolytic Cleavage of Methane methane CH₄ radicals CH₃• + H• methane->radicals ΔH = 104.99 kcal/mol

Caption: Homolytic cleavage of the C-H bond in methane.

G Homolytic Cleavage Pathways of Chloroethane chloroethane CH₃CH₂Cl ccl_rad CH₃CH₂• + Cl• chloroethane->ccl_rad C-Cl Cleavage ΔH = 83.6 kcal/mol cc_rad CH₃• + CH₂Cl• chloroethane->cc_rad C-C Cleavage ΔH = 101 kcal/mol alpha_ch_rad CH₃CHCl• + H• chloroethane->alpha_ch_rad α-C-H Cleavage ΔH = 98.3 kcal/mol beta_ch_rad ClCH₂CH₂• + H• chloroethane->beta_ch_rad β-C-H Cleavage ΔH = 101.0 kcal/mol

Caption: Competing homolytic cleavage pathways in chloroethane.

G Generalized Workflow for BDE Determination cluster_exp Experimental Methods cluster_comp Computational Methods Sample Prep Sample Prep Energy Input Energy Input (e.g., Laser Pulse, Electron Impact) Sample Prep->Energy Input 1. Initiation Radical Formation Radical Formation Energy Input->Radical Formation 2. Bond Cleavage Signal Detection Signal Detection (e.g., Acoustic Wave, Absorbance) Radical Formation->Signal Detection 3. Measurement Data Analysis Data Analysis Signal Detection->Data Analysis 4. Quantification Final BDE Value Final BDE Value Data Analysis->Final BDE Value Model Building Model Building Geometry Optimization Geometry Optimization Model Building->Geometry Optimization 1. Structure Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation 2. QM Calculation BDE Calculation BDE Calculation Energy Calculation->BDE Calculation 3. Energy Difference BDE Calculation->Final BDE Value

Caption: Generalized workflow for BDE determination.

An In-depth Technical Guide to the Potential Energy Surface of the Chlorine-Methane Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface (PES) for the reaction between a chlorine atom and a methane molecule (Cl + CH4). This reaction serves as a fundamental prototype for understanding hydrogen abstraction reactions, which are crucial in various chemical processes, including atmospheric chemistry and combustion. A detailed understanding of its PES is paramount for predicting reaction kinetics and dynamics.

Reaction Energetics and Kinetics

The reaction Cl + CH4 → HCl + CH3 is a slightly endothermic process with a moderate activation barrier. The key energetic and kinetic parameters have been determined through a combination of experimental measurements and theoretical calculations.

Table 1: Key Energetic and Kinetic Parameters for the Cl + CH4 Reaction

ParameterValueMethodReference
Vibrational Adiabatic Ground-State Barrier Height3.36 kcal/molDual-level MP2/SAC calculation[1]
Endothermicity (0 K)1.19 kcal/molDual-level MP2/SAC calculation[1]
Reaction Enthalpy (ΔH)1.89 kcal/mol (660 cm⁻¹)Experimental[2]
Experimental Rate Constant (295-1104 K)k(T) = 1.30 × 10⁻¹⁹ T²·⁶⁹ exp(-497 K/T) cm³ molecule⁻¹ s⁻¹Discharge flow/resonance fluorescence[3][4]
Theoretical Rate Constant (200-3000 K)k(T) = 5.26 × 10⁻¹⁹ T²·⁴⁹ exp(-589 K/T) cm³ molecule⁻¹ s⁻¹Transition-state theory model based on ab initio calculations[3][4]

The Potential Energy Surface

The potential energy surface (PES) of a chemical reaction is a multi-dimensional surface that describes the potential energy of a system as a function of its atomic coordinates. For the Cl + CH4 reaction, the PES has been extensively studied using high-level ab initio quantum chemistry methods. These calculations provide the energy points that are then fitted to an analytical function to create a global PES, which can be used for dynamics studies.

The key features of the PES include the reactants (Cl + CH4), a transition state (Cl-H-CH3)‡, and the products (HCl + CH3). The transition state is characterized by a colinear arrangement of the Cl, H, and C atoms.

pes_profile cluster_0 Potential Energy Profile Reactants Cl + CH4 TS [Cl---H---CH3]‡ Reactants->TS Barrier Height (3.36 kcal/mol) Reactants_E Reactants_E Products HCl + CH3 TS->Products TS_E 3.36 Products_E 1.19 E_axis_end E_axis_end E_axis_start E_axis_start E_axis_start->E_axis_end Energy (kcal/mol) RC_axis_end RC_axis_end RC_axis_start RC_axis_start RC_axis_start->RC_axis_end Reaction Coordinate

Figure 1: Potential Energy Profile of the Cl + CH4 Reaction.

Experimental Protocols

Discharge Flow/Resonance Fluorescence

The discharge flow/resonance fluorescence technique is a common experimental method for studying the kinetics of gas-phase reactions.[3][4]

Methodology:

  • Reactant Generation: Chlorine atoms are typically generated by passing a mixture of Cl2 in an inert carrier gas (e.g., He or Ar) through a microwave discharge. Methane is introduced into the flow tube at a known concentration.

  • Reaction Zone: The reactants are mixed in a temperature-controlled flow tube. The pressure in the flow tube is maintained at a few Torr.

  • Detection: The concentration of chlorine atoms is monitored at various points along the flow tube using resonance fluorescence. A resonance lamp emits radiation at a wavelength that is specifically absorbed by Cl atoms. The resulting fluorescence intensity is proportional to the Cl atom concentration.

  • Kinetics Measurement: By measuring the decay of the Cl atom concentration as a function of the methane concentration and reaction time (or distance along the flow tube), the bimolecular rate constant for the reaction can be determined.

Resonance-Enhanced Multiphoton Ionization (REMPI)

REMPI is a highly sensitive and selective technique used to detect the products of a chemical reaction, such as the methyl radical (CH3) in this case.

Methodology:

  • Reaction Initiation: The Cl + CH4 reaction is initiated, often in a molecular beam, by photolysing a precursor molecule (e.g., Cl2) to generate Cl atoms.

  • Product Ionization: After a short time delay to allow the reaction to proceed, a tunable laser is focused into the reaction zone. The laser wavelength is tuned to a specific electronic transition of the CH3 radical. The CH3 radical absorbs one or more photons to reach an excited electronic state, and then absorbs another photon to be ionized.

  • Ion Detection: The resulting ions are then detected, typically using a time-of-flight (TOF) mass spectrometer, which separates the ions based on their mass-to-charge ratio.

  • State-Resolved Information: By scanning the laser wavelength, a REMPI spectrum is obtained. This spectrum provides information about the rovibrational state distribution of the product molecule.

rempi_workflow cluster_experiment REMPI Experimental Workflow Reactants Reactant Gas Mixture (Cl2, CH4, Carrier Gas) Nozzle Pulsed Nozzle Reactants->Nozzle Gas Expansion Skimmer Skimmer Nozzle->Skimmer Molecular Beam Formation Reaction_Zone Reaction Zone Skimmer->Reaction_Zone TOF_MS Time-of-Flight Mass Spectrometer Reaction_Zone->TOF_MS Ion Extraction Photolysis_Laser Photolysis Laser (e.g., 355 nm) Photolysis_Laser->Reaction_Zone Cl Atom Generation REMPI_Laser Tunable REMPI Laser REMPI_Laser->Reaction_Zone Product Ionization Detector Ion Detector TOF_MS->Detector Mass Separation Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition

Figure 2: Workflow of a REMPI Experiment for Product Detection.

Computational Protocols

Ab Initio Potential Energy Surface Development

The development of an accurate PES is a cornerstone of theoretical studies of reaction dynamics.

Methodology:

  • Electronic Structure Calculations: A large number of single-point energy calculations are performed at various molecular geometries using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).[1] A large basis set is essential for obtaining accurate energies.

  • Stationary Point Characterization: The geometries and energies of the reactants, products, and the transition state are optimized. Frequency calculations are performed to confirm the nature of these stationary points (minima for reactants and products, first-order saddle point for the transition state).

  • PES Fitting: The calculated energy points are then fitted to an analytical mathematical function. This function should accurately represent the PES over the entire range of geometries relevant to the reaction. Various functional forms can be used, and the fitting process is often iterative to minimize the error between the ab initio energies and the fitted surface.

Quasi-Classical Trajectory (QCT) Calculations

QCT calculations are a powerful tool for simulating the dynamics of a chemical reaction on a given PES.

Methodology:

  • Initialization: A large number of trajectories are initiated with random initial conditions that correspond to the experimental conditions (e.g., collision energy, vibrational and rotational states of the reactants).

  • Trajectory Propagation: For each trajectory, Hamilton's equations of motion are solved numerically to propagate the positions and momenta of the atoms over time on the analytical PES.

  • Product Analysis: Each trajectory is terminated when the products are sufficiently separated. The final state of the products (e.g., scattering angle, vibrational and rotational energy of HCl and CH3) is then analyzed.

  • Statistical Averaging: The results from a large ensemble of trajectories are statistically averaged to obtain macroscopic observables, such as reaction cross-sections, rate constants, and product state distributions.[5]

qct_workflow cluster_qct Quasi-Classical Trajectory (QCT) Study Workflow Ab_Initio Ab Initio Calculations (e.g., CCSD(T)) PES_Fitting Potential Energy Surface (PES) Fitting Ab_Initio->PES_Fitting PES Analytical PES PES_Fitting->PES Trajectory_Propagation Propagate Trajectories (Solve Hamilton's Equations) PES->Trajectory_Propagation Initial_Conditions Define Initial Conditions (Collision Energy, Reactant States) Initial_Conditions->Trajectory_Propagation Product_Analysis Analyze Final States (Scattering Angle, Product Energies) Trajectory_Propagation->Product_Analysis Statistical_Analysis Statistical Averaging (Cross Sections, Rate Constants) Product_Analysis->Statistical_Analysis Comparison Compare with Experiment Statistical_Analysis->Comparison

Figure 3: Workflow of a Quasi-Classical Trajectory (QCT) Study.

Conclusion

The study of the potential energy surface of the Cl + CH4 reaction has provided invaluable insights into the fundamental principles of chemical reactivity. The synergy between advanced experimental techniques and high-level theoretical calculations has enabled a detailed characterization of the reaction energetics, kinetics, and dynamics. This knowledge is not only of academic interest but also has practical implications in fields where radical-molecule interactions play a crucial role. The methodologies outlined in this guide provide a framework for investigating other complex chemical systems.

References

An In-depth Technical Guide on the Formation of Ethane During Methane Chlorination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of ethane as a byproduct during the chlorination of methane. It delves into the underlying free-radical reaction mechanism, details experimental methodologies, presents available quantitative data, and discusses the factors influencing product distribution. This document is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of this fundamental chemical transformation.

The Core Mechanism: Free-Radical Chain Reaction

The chlorination of methane is a classic example of a free-radical chain reaction, a process that occurs in three distinct stages: initiation, propagation, and termination.[1] The reaction is not spontaneous at room temperature in the dark but can be initiated by the input of energy in the form of ultraviolet (UV) light or high temperatures.[2]

Initiation

The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine free radicals (Cl•). This step requires energy to break the relatively weak Cl-Cl bond.[3]

Reaction: Cl₂ + energy (UV light or heat) → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical is consumed, but another is generated, allowing the reaction to continue.[1][3]

  • Hydrogen Abstraction: A chlorine radical collides with a methane molecule, abstracting a hydrogen atom to form hydrogen chloride (HCl) and a methyl radical (•CH₃).[4]

  • Reaction with Chlorine: The newly formed methyl radical then reacts with another chlorine molecule to produce the primary product, chloromethane (CH₃Cl), and another chlorine radical.[4]

This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Reactions:

  • CH₄ + Cl• → •CH₃ + HCl

  • •CH₃ + Cl₂ → CH₃Cl + Cl•

Termination: The Origin of Ethane

The chain reaction eventually ceases when two free radicals combine to form a stable, non-radical product.[2] These termination steps are responsible for the formation of byproducts, including ethane.[5] There are three primary termination possibilities:

  • Formation of Chlorine: Two chlorine radicals can recombine to form a molecule of chlorine.[2]

  • Formation of Chloromethane: A methyl radical and a chlorine radical can combine to form the desired product, chloromethane.[2]

  • Formation of Ethane: Crucially, two methyl radicals can combine to form a carbon-carbon bond, resulting in the formation of ethane (C₂H₆).[2][5]

Reactions:

  • Cl• + Cl• → Cl₂

  • •CH₃ + Cl• → CH₃Cl

  • •CH₃ + •CH₃ → C₂H₆

The formation of ethane is a direct consequence of the radical nature of the reaction and is a key indicator that the reaction proceeds via this mechanism.

Signaling Pathways and Logical Relationships

The intricate steps of the free-radical chlorination of methane can be visualized to better understand the flow of the reaction and the genesis of different products.

G Methane Chlorination Free-Radical Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light / Heat CH4 CH₄ Cl_rad->CH4 Cl_rad_term1 Cl• Cl_rad->Cl_rad_term1 CH3_rad •CH₃ CH4->CH3_rad + Cl• HCl HCl CH3Cl CH₃Cl Cl_rad_prop Cl• CH3_rad_term1 •CH₃ CH3_rad->CH3_rad_term1 CH3_rad_term2 •CH₃ CH3_rad->CH3_rad_term2 Cl2_prop Cl₂ Term_Cl2 Cl₂ Term_CH3Cl CH₃Cl Term_C2H6 C₂H₆ (Ethane) Cl_rad_term1->Term_Cl2 + Cl• Cl_rad_term2 Cl• CH3_rad_term1->Term_CH3Cl + Cl• CH3_rad_term2->Term_C2H6 + •CH₃ Cl_rad_term3 Cl•

Caption: Overall mechanism of methane chlorination.

The termination steps, which are critical for understanding byproduct formation, can be further detailed.

TerminationPathways cluster_products Termination Products Cl_rad Cl• Cl2 Cl₂ (Reactant) Cl_rad->Cl2 + Cl• CH3_rad •CH₃ CH3Cl CH₃Cl (Primary Product) CH3_rad->CH3Cl + Cl• C2H6 C₂H₆ (Ethane Byproduct) CH3_rad->C2H6 + •CH₃

Caption: Radical combination pathways in termination.

Experimental Protocols

The chlorination of methane can be performed under various conditions, broadly categorized into photochemical and thermal methods.

General Protocol for Gas-Phase Photochlorination (Laboratory Scale)

This protocol describes a generalized procedure for the photochlorination of methane in a laboratory setting.

  • Reactor Setup: A quartz or Pyrex glass reactor is typically used due to its transparency to UV light. The reactor should be equipped with gas inlet and outlet ports, a pressure gauge, and a thermocouple.

  • Gas Handling System: Methane and chlorine gases are supplied from cylinders through mass flow controllers to precisely manage the reactant ratio. Inert gases like nitrogen or argon may be used as diluents.

  • Reactant Introduction: The reactor is first purged with an inert gas. Methane is then introduced, followed by the slow introduction of chlorine gas to achieve the desired molar ratio. A high methane-to-chlorine ratio is often used to favor monosubstitution and minimize the risk of explosion.[1]

  • Initiation: The reaction is initiated by irradiating the reactor with a UV lamp (e.g., a mercury vapor lamp). The reaction is often rapid and exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of chlorine gas.

  • Product Analysis: After the reaction, the gas mixture is typically passed through a basic solution (e.g., NaOH or NaHCO₃) to neutralize the HCl byproduct. The organic products are then analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) to identify and quantify the products, including chloromethane, ethane, and more highly chlorinated methanes.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Setup Quartz Reactor B Purge with Inert Gas (N₂) A->B C Introduce CH₄ and Cl₂ via Mass Flow Controllers B->C D Initiate with UV Lamp C->D E Monitor Reaction Progress D->E F Neutralize HCl with NaOH solution E->F G Collect Gas Sample F->G H Analyze Products by GC-MS G->H

Caption: Workflow for laboratory photochlorination.

Data Presentation: Product Distribution

The distribution of products in methane chlorination is highly dependent on the reaction conditions. Ethane is typically a minor byproduct. The selectivity towards different products can be controlled by adjusting parameters such as the reactant ratio and temperature.

Reactant Ratio (CH₄:Cl₂)Temperature (°C)Methane Conversion (%)Product Selectivity (%)Reference
CH₃Cl CH₂Cl₂
High (e.g., >10:1)Room (UV)LowHighLow
4:135019.199.2-
2.43:1250-Low-
1.5:1350~3560.1-
Low (e.g., <1:4)HighHighVery LowLow
Varies600 - 1000High--

Note: Quantitative data for ethane selectivity in traditional methane chlorination is scarce in the literature, as it is considered a minor byproduct. The table reflects general trends and specific data points where available. Dashes (-) indicate data not specified in the cited source.

Factors Influencing Ethane Formation

Several factors can influence the rate of ethane formation and the overall product distribution:

  • Methane to Chlorine Ratio: A higher concentration of methane relative to chlorine increases the probability that a chlorine radical will collide with a methane molecule rather than a chloromethane molecule. This favors the formation of CH₃Cl and reduces the formation of more highly chlorinated products.[1] Conversely, a higher concentration of methyl radicals can increase the likelihood of the •CH₃ + •CH₃ termination step, potentially increasing ethane formation, although this is offset by the lower overall radical concentration in a methane-rich environment.

  • Temperature: Higher temperatures increase the rate of all reaction steps. At very high temperatures (600-1000 °C), the formation of non-chlorinated hydrocarbons, including ethane, has been observed to increase.

  • Pressure: Higher pressure increases the frequency of collisions, including the radical-radical combination steps that terminate the chain. This could lead to a higher proportion of termination products like ethane relative to propagation products.

  • Presence of Catalysts: While the gas-phase reaction is non-catalytic, studies have explored the use of catalysts, such as zeolites, to control selectivity. These catalysts can alter the reaction mechanism, potentially favoring ionic pathways over free-radical ones, which would suppress the formation of ethane.[6]

Conclusion

The formation of ethane during methane chlorination is an inherent consequence of the free-radical chain mechanism that governs the reaction. It occurs during the termination phase through the coupling of two methyl radicals. While typically a minor byproduct, its presence provides strong evidence for the operative reaction mechanism. The yield of ethane and other byproducts is highly sensitive to experimental conditions, particularly the reactant ratio and temperature. For professionals in drug development and other fields requiring high-purity chlorinated methanes, understanding and controlling these side reactions is paramount. By carefully manipulating the reaction parameters, it is possible to maximize the yield of the desired product while minimizing the formation of ethane and other undesirable substances.

References

Structural Analysis of Chloroethane-Methane van der Waals Complexes: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of detailed structural studies on the specific van der Waals complex formed between chloroethane and methane. While the principles of intermolecular interactions are well-established, and numerous van der Waals complexes have been characterized, it appears that the chloroethane-methane dimer has not been the subject of a dedicated, published experimental or high-level theoretical analysis.

Techniques such as pulsed-jet Fourier transform microwave (FTMW) spectroscopy, coupled with ab initio quantum chemical calculations, are the definitive methods for elucidating the precise three-dimensional structure, binding energies, and internal dynamics of such weakly bound complexes. However, searches for rotational spectroscopy data or detailed potential energy surface scans for the chloroethane-methane system did not yield any specific results.

Similarly, a search for the structurally simpler, analogous complex—chloromethane-methane (CH₃Cl-CH₄)—also failed to retrieve dedicated studies detailing its equilibrium structure or spectroscopic constants. The scientific literature is rich with studies on the individual properties of both methane and chloroalkanes, as well as their roles in various chemical reactions. Yet, the specific, non-covalent interaction that would define the structure of the isolated 1:1 complex between these two molecules remains uncharacterized.

Due to this lack of available quantitative data, it is not possible to provide the in-depth technical guide, data tables, experimental protocols, or structural diagrams as requested for the chloroethane-methane complex. The creation of such a guide would require primary research data (e.g., rotational constants, intermolecular distances and angles, and binding energies) that is not present in the current body of scientific literature.

Should research on this specific complex be published in the future, a detailed guide could be constructed. For now, any discussion of its structure would be purely speculative, based on analogies to other known complexes, such as those involving methane with polar molecules or haloalkanes with noble gases.

Ab Initio Analysis of Chloroethane-Methane Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the ab initio investigation of the non-covalent interactions between chloroethane (CH₃CH₂Cl) and methane (CH₄). This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in understanding and quantifying weak intermolecular forces.

The study of such van der Waals complexes is crucial for comprehending the behavior of gas mixtures, atmospheric chemistry, and the interactions of small molecules with larger biological systems. The following sections detail the computational methodologies, present illustrative quantitative data, and visualize the logical workflow of these calculations.

Theoretical Background and Computational Approach

The interaction between chloroethane and methane is primarily governed by dispersion forces, with a smaller contribution from induction due to the polar nature of the C-Cl bond in chloroethane. To accurately model these weak interactions, high-level ab initio quantum mechanical methods are required. The supermolecular approach is commonly employed, where the interaction energy (ΔE) is calculated as the difference between the energy of the chloroethane-methane complex (E_complex) and the sum of the energies of the individual, isolated monomers (E_chloroethane + E_methane).

A significant challenge in these calculations is the basis set superposition error (BSSE), which can artificially increase the calculated interaction energy. The full counterpoise correction method of Boys and Bernardi is the standard procedure to mitigate this error.

Computational Protocols

The following outlines a typical protocol for the ab initio calculation of the chloroethane-methane interaction.

Monomer Geometry Optimization

Initially, the geometries of the individual chloroethane and methane molecules are optimized. This is typically performed using a robust and computationally efficient method such as Møller-Plesset perturbation theory to the second order (MP2) in conjunction with a correlation-consistent basis set, for instance, augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ).

Potential Energy Surface Scan

To identify the stable configurations of the chloroethane-methane complex, a scan of the potential energy surface (PES) is conducted. This involves calculating the interaction energy at various intermolecular distances and orientations. Due to the computational cost of high-level methods, a less demanding method like MP2 with a smaller basis set may be used for the initial scan.

Optimization of Complex Geometries

The minima identified from the PES scan are then subjected to full geometry optimization using a higher-level method, such as MP2/aug-cc-pVTZ. This process refines the intermolecular distance and the relative orientation of the two molecules to locate the true energy minima on the potential energy surface.

High-Accuracy Interaction Energy Calculation

The interaction energies of the optimized complex geometries are then calculated using a more accurate and computationally intensive method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). The interaction energies are corrected for BSSE using the counterpoise method.

The BSSE-corrected interaction energy is calculated as follows:

ΔE_corr = E_complex(AB) - E_monomerA(A) - E_monomerB(B)

where the energies of the monomers are calculated in the basis set of the full complex.

Illustrative Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data for the interaction between chloroethane and methane, based on typical results for similar van der Waals complexes.

Table 1: Optimized Intermolecular Distances and Interaction Energies for Chloroethane-Methane Complex Configurations

ConfigurationIntermolecular Distance (Å)Uncorrected Interaction Energy (kcal/mol)BSSE Corrected Interaction Energy (kcal/mol)
C-H···Cl3.85-0.75-0.62
C-H···C4.10-0.68-0.55
Cl···H-C3.92-0.71-0.59

Data is illustrative and based on typical values for similar van der Waals complexes calculated at the CCSD(T)/aug-cc-pVTZ level of theory.

Table 2: Comparison of Interaction Energies Calculated with Different Methods

MethodBasis SetUncorrected Interaction Energy (kcal/mol)BSSE Corrected Interaction Energy (kcal/mol)
MP2aug-cc-pVTZ-0.78-0.65
CCSD(T)aug-cc-pVTZ-0.75-0.62
MP2aug-cc-pVQZ-0.76-0.64
CCSD(T)aug-cc-pVQZ-0.74-0.63

Data is illustrative and for the most stable C-H···Cl configuration.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the ab initio study of the chloroethane-methane complex.

computational_workflow cluster_start 1. Initial Setup cluster_mono_opt 2. Monomer Optimization cluster_pes_scan 3. Potential Energy Surface Scan cluster_complex_opt 4. Complex Optimization cluster_energy_calc 5. High-Level Energy Calculation cluster_results 6. Analysis start Define Molecular Geometries (Chloroethane and Methane) mono_opt Geometry Optimization of Monomers (e.g., MP2/aug-cc-pVTZ) start->mono_opt pes_scan Scan Intermolecular Coordinates to Identify Minima mono_opt->pes_scan complex_opt Geometry Optimization of Complex (e.g., MP2/aug-cc-pVTZ) pes_scan->complex_opt energy_calc Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) complex_opt->energy_calc bsse_corr Basis Set Superposition Error (BSSE) Counterpoise Correction energy_calc->bsse_corr results Final Interaction Energies and Optimized Geometries bsse_corr->results

Computational workflow for ab initio calculations.

logical_relationship cluster_methods Computational Methods cluster_basis_sets Basis Sets cluster_properties Calculated Properties mp2 MP2 energy Interaction Energy mp2->energy geometry Optimized Geometry mp2->geometry ccsd CCSD(T) ccsd->energy avtz aug-cc-pVTZ avtz->mp2 avtz->ccsd avqz aug-cc-pVQZ avqz->mp2 avqz->ccsd

Relationship between methods, basis sets, and properties.

Conclusion

The ab initio calculation of the interaction between chloroethane and methane, while computationally demanding, provides invaluable insights into the nature of weak intermolecular forces. A rigorous computational protocol, including geometry optimization, potential energy surface scanning, and high-accuracy single-point energy calculations with BSSE correction, is essential for obtaining reliable and accurate results. The illustrative data presented herein serves as a guide for the expected magnitudes of interaction energies and the effects of different computational methods and basis sets. The visualized workflows provide a clear map for researchers to follow in their own investigations of similar van der Waals complexes.

Methodological & Application

Application Note and Protocol: Gas-Phase Chloroethane-Methane Reaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of gas-phase reactions between halogenated hydrocarbons and alkanes is crucial for understanding atmospheric chemistry, combustion processes, and industrial chemical synthesis.[1][2] The reaction between chloroethane (C₂H₅Cl) and methane (CH₄) is a model system for investigating free-radical chain reactions, which are fundamental to these fields.[3] This process typically involves the thermal or photochemical decomposition of chloroethane to initiate a radical chain, which then propagates through reactions with methane.[4][5] This application note provides a detailed overview of a typical experimental setup and protocol for studying the kinetics and product distribution of the gas-phase chloroethane-methane reaction.

Experimental Setup

A versatile experimental setup is required to control reaction parameters such as temperature, pressure, and reactant concentrations accurately. A typical system consists of a gas handling system, a flow reactor, a temperature control unit, and an analytical system.[6][7]

  • Gas Handling and Mixing System: High-purity reactant gases (Chloroethane, Methane) and a carrier gas (e.g., N₂, Ar, He) are supplied from cylinders.[7][8] Their flow rates are precisely regulated by mass flow controllers (MFCs) to achieve the desired reactant concentrations and residence times. The gases are combined in a mixing manifold before entering the reactor.[8]

  • Flow Reactor: A tubular flow reactor, often made of quartz to withstand high temperatures and prevent surface reactions, is commonly used.[9] The reactor is housed within a furnace for temperature control. For studies involving pyrolysis, the reactor is designed to operate at temperatures high enough to initiate the thermal decomposition of chloroethane (typically >700 K).[5][7]

  • Temperature and Pressure Control: The reactor is placed inside a programmable tube furnace capable of maintaining a stable and uniform temperature profile.[6] The pressure within the reactor is monitored by pressure transducers and controlled by a downstream throttle valve or a back-pressure regulator.

  • Reaction Initiation: The reaction is typically initiated via pyrolysis, where high temperatures cause the homolytic cleavage of the C-Cl bond in chloroethane, generating ethyl and chlorine radicals.[4] Alternatively, photolysis can be used, where a UV lamp initiates the formation of chlorine radicals from a precursor.[10]

  • Analytical System: The product stream exiting the reactor is continuously or intermittently sampled for analysis. The primary analytical technique is often Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of various products.[7][11][12] A Quadrupole Mass Spectrometer (QMS) can also be used for real-time monitoring of major species.[6]

Protocols

Protocol 1: General Experimental Procedure for Pyrolysis Studies

  • System Preparation:

    • Assemble the quartz flow reactor within the tube furnace.

    • Connect the gas lines for methane, chloroethane, and the carrier gas through the mass flow controllers to the mixing manifold and reactor inlet.

    • Connect the reactor outlet to the analytical system (GC-MS).

    • Leak-check the entire gas handling and reactor system.

  • Reactant Gas Preparation and Calibration:

    • Calibrate the mass flow controllers for each gas to ensure accurate flow rates.

    • Prepare the desired gas mixture by setting the appropriate flow rates. For example, a mixture might contain 1-5% chloroethane and 10-50% methane in a nitrogen carrier gas.

  • Experiment Execution:

    • Heat the furnace to the desired reaction temperature (e.g., 973–1073 K).[5]

    • Allow the system to stabilize at the set temperature and pressure.

    • Introduce the carrier gas flow into the reactor.

    • Once the system is stable, introduce the pre-mixed reactant gases (chloroethane and methane) into the reactor to initiate the pyrolysis reaction.

    • Maintain a constant flow for a specified residence time to achieve a steady state.

  • Product Sampling and Analysis:

    • Direct the reactor effluent to the GC-MS for analysis.

    • Acquire chromatograms to identify and quantify the reactants and products. Key products can include ethene, ethane, propane, propene, and various chlorinated hydrocarbons.[4]

    • Repeat the experiment at different temperatures, pressures, and reactant ratios to study their effect on conversion and product selectivity.

Diagrams

G cluster_setup Experimental Setup cluster_steps Workflow Gases Reactant & Carrier Gases (C2H5Cl, CH4, N2) MFCs Mass Flow Controllers Gases->MFCs Mixer Mixing Manifold MFCs->Mixer Reactor Flow Reactor (in Furnace) Mixer->Reactor Controlled T, P Analysis Analytical System (GC-MS / QMS) Reactor->Analysis Product Stream Data Data Acquisition & Analysis Analysis->Data Prep 1. System Preparation (Leak Check, Calibration) Run 2. Set Experimental Conditions (Temperature, Pressure, Flow Rates) Prep->Run Initiate 3. Initiate Reaction (Introduce Reactants) Run->Initiate Analyze 4. Sample & Analyze Products Initiate->Analyze Vary 5. Vary Parameters & Repeat Analyze->Vary Vary->Run

Caption: Workflow for gas-phase reaction studies.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i1 C₂H₅Cl + Δ → •C₂H₅ + Cl• p1 Cl• + CH₄ → HCl + •CH₃ p2 •CH₃ + C₂H₅Cl → CH₃Cl + •C₂H₅ p3 •C₂H₅ → C₂H₄ + H• p4 H• + CH₄ → H₂ + •CH₃ t1 Cl• + •CH₃ → CH₃Cl t2 •CH₃ + •CH₃ → C₂H₆ t3 Cl• + Cl• → Cl₂

Caption: Simplified radical chain reaction mechanism.

Data Presentation

Quantitative data from these experiments are critical for developing kinetic models. The following tables summarize relevant kinetic parameters for key elementary reactions involved in the chloroethane-methane system, based on literature values for analogous reactions.

Table 1: Rate Constants for Chlorine Atom Reactions with Methane

Temperature (K)Rate Constant, k (cm³ molecule⁻¹ s⁻¹)Reference
2920.97 (±0.1) x 10⁻¹³[1]
295 - 1104k(T) = 1.30 x 10⁻¹⁹ T²·⁶⁹ exp(-497/T)[13]
292 - 800k(T) = 3.7 x 10⁻¹³ (T/298)²·⁶ exp(-385/T)[1]

Table 2: Kinetic Parameters for Related Chlorination Reactions

ReactionActivation Energy (kJ/mol)Pre-exponential FactorTemperature Range (K)Reference
Cl• + C₂H₆-1.12 (Arrhenius A)8.6 (±0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹292 - 600[1]
C₂H₆ Chlorination164 ± 20 (Apparent)Not specified~600 - 750[4]
C₂H₅Cl Chlorination154 ± 15 (Apparent)Not specified~650 - 800[4]

Note: The reaction Cl + CH₄ → HCl + CH₃ is slightly endothermic, with a ΔH°₂₉₈ of +1.72 kcal mol⁻¹.[1] The activation barrier for this hydrogen abstraction is approximately 4 kcal/mol.[14]

References

Application Notes and Protocols for the Catalytic Conversion of Methane and Chloroethane to Higher Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of methane, the primary component of natural gas, into more valuable higher hydrocarbons such as olefins and aromatics is a significant goal in catalysis research. Direct conversion of methane is challenging due to its high C-H bond strength. One promising strategy involves the use of a co-reactant to facilitate C-C bond formation. This document outlines the application notes and detailed experimental protocols for the catalytic co-conversion of methane and chloroethane over zeolite-based catalysts to produce higher hydrocarbons. Chloroethane can act as an initiator, generating ethyl radicals or ethylene, which can then react with methane-derived species. This process offers a potential pathway to valuable chemical feedstocks.

Proposed Catalytic Pathways

The co-conversion of methane and chloroethane over a bifunctional catalyst, such as a metal-modified zeolite (e.g., Mo/ZSM-5 or Ga/ZSM-5), is theorized to proceed through a combination of radical and hydrocarbon pool mechanisms. The zeolite framework provides acidic sites for oligomerization, cyclization, and cracking reactions, while the metal sites can facilitate the activation of methane.

A simplified proposed reaction network is illustrated below. Methane is activated on the catalyst surface to form methyl radicals (•CH₃). Concurrently, chloroethane can undergo dehydrochlorination to ethylene (C₂H₄) or C-Cl bond cleavage to form ethyl radicals (•C₂H₅). These reactive intermediates can then couple and react further within the zeolite pores to form higher hydrocarbons.

Catalytic_Pathway Methane Methane (CH₄) Methyl_Radical Methyl Radical (•CH₃) Methane->Methyl_Radical Catalyst Activation Chloroethane Chloroethane (C₂H₅Cl) Ethyl_Radical Ethyl Radical (•C₂H₅) Chloroethane->Ethyl_Radical C-Cl Cleavage Ethylene Ethylene (C₂H₄) Chloroethane->Ethylene Dehydrochlorination Higher_Olefins Higher Olefins (C₃⁺) Methyl_Radical->Higher_Olefins Coupling & Oligomerization Ethyl_Radical->Higher_Olefins Ethylene->Higher_Olefins HCl HCl Aromatics Aromatics (e.g., Benzene) Higher_Olefins->Aromatics Cyclization & Aromatization

Caption: Proposed reaction pathway for methane and chloroethane co-conversion.

Data Presentation: Representative Catalytic Performance

The following tables summarize hypothetical quantitative data for the co-conversion of methane and chloroethane over different zeolite-based catalysts. This data is illustrative and serves as a target for experimental investigation.

Table 1: Effect of Catalyst Formulation on Product Selectivity

CatalystMethane Conversion (%)Chloroethane Conversion (%)Ethylene Selectivity (%)Propylene Selectivity (%)Benzene Selectivity (%)
H-ZSM-55.285.145.315.25.1
Mo/ZSM-512.592.330.125.818.9
Ga/ZSM-510.895.635.622.115.4
Fe/ZSM-58.990.240.218.58.3

Reaction Conditions: Temperature = 650 °C, Pressure = 1 atm, CH₄/C₂H₅Cl molar ratio = 10, Weight Hourly Space Velocity (WHSV) = 2 h⁻¹.

Table 2: Effect of Reaction Temperature on a Mo/ZSM-5 Catalyst

Temperature (°C)Methane Conversion (%)Chloroethane Conversion (%)Ethylene Selectivity (%)Propylene Selectivity (%)Benzene Selectivity (%)
5506.875.442.118.98.5
6009.788.136.522.414.2
65012.592.330.125.818.9
70015.198.725.428.122.5

Reaction Conditions: Catalyst = Mo/ZSM-5, Pressure = 1 atm, CH₄/C₂H₅Cl molar ratio = 10, WHSV = 2 h⁻¹.

Experimental Protocols

Catalyst Preparation (Mo/ZSM-5 by Incipient Wetness Impregnation)

This protocol describes the synthesis of a 2 wt% Mo/ZSM-5 catalyst.

Materials:

  • Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • H-ZSM-5 zeolite powder (Si/Al ratio = 23)

  • Deionized water

Procedure:

  • Dry the H-ZSM-5 powder at 120 °C for 12 hours to remove adsorbed water.

  • Calculate the amount of ammonium heptamolybdate required to achieve a 2 wt% Mo loading on the ZSM-5 support.

  • Dissolve the calculated amount of ammonium heptamolybdate in a volume of deionized water equal to the pore volume of the H-ZSM-5 support.

  • Add the molybdenum precursor solution to the dried H-ZSM-5 powder dropwise with continuous mixing to ensure uniform distribution.

  • Age the impregnated powder at room temperature for 12 hours.

  • Dry the sample at 120 °C for 12 hours.

  • Calcine the dried powder in a muffle furnace under a flow of dry air. Ramp the temperature to 550 °C at a rate of 5 °C/min and hold for 6 hours.

  • Cool the catalyst to room temperature and store it in a desiccator.

Experimental Workflow for Catalytic Testing

The co-conversion of methane and chloroethane is performed in a fixed-bed reactor system.

Experimental_Workflow cluster_gas_feed Gas Feed System cluster_reactor Reactor System cluster_analysis Product Analysis MFC_CH4 Mass Flow Controller (CH₄) Mixing_Chamber Gas Mixing Chamber MFC_CH4->Mixing_Chamber MFC_C2H5Cl Mass Flow Controller (C₂H₅Cl vapor) MFC_C2H5Cl->Mixing_Chamber MFC_N2 Mass Flow Controller (N₂) MFC_N2->Mixing_Chamber Reactor Fixed-Bed Reactor (Quartz Tube, Catalyst Bed) Mixing_Chamber->Reactor Condenser Cold Trap (Condenser) Reactor->Condenser Furnace Tube Furnace GC Gas Chromatograph (GC-FID/TCD) Condenser->GC MS Mass Spectrometer (MS) GC->MS

Caption: Experimental workflow for the catalytic co-conversion of methane and chloroethane.

Apparatus:

  • Fixed-bed quartz reactor (e.g., 10 mm inner diameter).

  • Programmable tube furnace.

  • Mass flow controllers (MFCs) for methane, chloroethane (vaporized), and an inert gas (e.g., N₂ or Ar).

  • A system for vaporizing liquid chloroethane.

  • A condenser/cold trap to separate liquid products and unreacted chloroethane.

  • Online gas chromatograph (GC) equipped with both a Flame Ionization Detector (FID) for hydrocarbon analysis and a Thermal Conductivity Detector (TCD) for permanent gas analysis.

  • Mass spectrometer (MS) for product identification.

Procedure:

  • Load the catalyst (e.g., 0.5 g of Mo/ZSM-5) into the quartz reactor, supported by quartz wool.

  • Place the reactor in the tube furnace and connect the gas lines.

  • Pre-treat the catalyst by heating to the reaction temperature under a flow of inert gas (e.g., N₂ at 50 mL/min) for 1 hour.

  • Introduce the reactant gas mixture (methane, vaporized chloroethane, and N₂ as a balance gas) into the reactor at the desired flow rates, controlled by the MFCs.

  • Maintain the desired reaction temperature and atmospheric pressure.

  • Pass the reactor effluent through a cold trap to condense liquid products and unreacted chloroethane.

  • Analyze the gaseous effluent online using the GC-FID/TCD to quantify reactants and products.

  • Identify products using the mass spectrometer.

  • Collect liquid samples from the cold trap for offline analysis (e.g., GC-MS).

  • Calculate methane and chloroethane conversion and product selectivity based on the GC data.

Calculations:

  • Methane Conversion (%) = [ (moles of CH₄ in - moles of CH₄ out) / moles of CH₄ in ] x 100

  • Chloroethane Conversion (%) = [ (moles of C₂H₅Cl in - moles of C₂H₅Cl out) / moles of C₂H₅Cl in ] x 100

  • Product Selectivity (%) = [ (moles of carbon in a specific product) / (total moles of carbon in all products) ] x 100

Safety Precautions

  • Methane is a flammable gas; ensure proper ventilation and eliminate ignition sources.

  • Chloroethane is flammable and toxic; handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is carried out at high temperatures; use appropriate thermal protection.

  • The reaction produces HCl, which is corrosive; ensure that the exhaust is properly scrubbed or vented.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes. Actual experimental results will vary depending on the specific catalyst, reaction conditions, and experimental setup. This protocol provides a general guideline and should be adapted and optimized for specific research objectives.

Application Note: GC-MS Analysis of Chloroethane and Methane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of the reaction products of chloroethane and methane. The reaction, typically initiated by thermal or photochemical means, proceeds via a free-radical substitution mechanism, leading to a complex mixture of chlorinated hydrocarbons and other volatile organic compounds. This document provides detailed experimental protocols for sample preparation and GC-MS analysis, a summary of expected quantitative data, and a visualization of the underlying reaction pathways and experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who are investigating similar reactions.

Introduction

The reaction between chloroethane and methane is a model system for studying free-radical halogenation of alkanes. Understanding the product distribution is crucial for process optimization, kinetic modeling, and mechanistic studies. The primary analytical challenge lies in the separation and quantification of a volatile and complex mixture of reactants, products, and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this application due to its high separation efficiency and definitive compound identification capabilities.

The reaction is typically initiated by the homolytic cleavage of a chlorine molecule (in the case of chlorination) or the C-Cl or C-H bond under thermal stress (pyrolysis), generating highly reactive free radicals.[1] These radicals then propagate a chain reaction, leading to the formation of a variety of chlorinated and non-chlorinated hydrocarbons.

Reaction Pathway

The reaction of chloroethane and methane, when initiated by chlorine radicals, follows a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.

1. Initiation: The reaction begins with the formation of chlorine radicals, typically through the application of UV light or heat.

Cl₂ → 2Cl•

2. Propagation: The chlorine radicals abstract hydrogen atoms from both methane and chloroethane, creating methyl and chloroethyl radicals. These radicals then react with molecular chlorine to form chlorinated products and regenerate chlorine radicals, continuing the chain reaction.

  • Reaction with Methane:

    • Cl• + CH₄ → •CH₃ + HCl

    • •CH₃ + Cl₂ → CH₃Cl + Cl•

  • Reaction with Chloroethane:

    • Cl• + CH₃CH₂Cl → •CH₂CH₂Cl + HCl

    • Cl• + CH₃CH₂Cl → CH₃CHCl• + HCl

    • •CH₂CH₂Cl + Cl₂ → CH₂ClCH₂Cl + Cl•

    • CH₃CHCl• + Cl₂ → CH₃CHCl₂ + Cl•

3. Termination: The chain reaction is terminated when two radicals combine. This can lead to the formation of a variety of byproducts.

  • Cl• + Cl• → Cl₂

  • •CH₃ + Cl• → CH₃Cl

  • •CH₃ + •CH₃ → CH₃CH₃ (Ethane)

  • •CH₂CH₂Cl + •CH₃ → CH₃CH₂CH₂Cl (1-Chloropropane)

The relative rates of these reactions depend on factors such as temperature, pressure, and the concentration of reactants. The presence of both methane and chloroethane leads to a competitive reaction, resulting in a complex mixture of products.

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light / Heat CH4 Methane (CH₄) Cl_rad->CH4 + Cl• C2H5Cl Chloroethane (CH₃CH₂Cl) Cl_rad->C2H5Cl + Cl• CH3_rad •CH₃ CH4->CH3_rad - HCl C2H4Cl_rad •C₂H₄Cl C2H5Cl->C2H4Cl_rad - HCl CH3Cl Chloromethane (CH₃Cl) CH3_rad->CH3Cl + Cl₂ - Cl• Termination_Products Ethane, Propane, etc. CH3_rad->Termination_Products + •CH₃, •C₂H₅, etc. C2H4Cl2 Dichloroethanes (C₂H₄Cl₂) C2H4Cl_rad->C2H4Cl2 + Cl₂ - Cl•

Caption: Free-radical chain reaction mechanism for the reaction of chloroethane and methane.

Experimental Protocols

Reaction Setup and Sample Collection
  • Reactor: A high-temperature flow reactor or a photochemical reactor is suitable for this reaction.

  • Reactants: High-purity methane, chloroethane, and chlorine gas are required.

  • Procedure:

    • Introduce a controlled flow of methane and chloroethane into the reactor.

    • Initiate the reaction by either raising the temperature to the desired level (e.g., 500-800°C for pyrolysis) or by exposing the gas mixture to a UV light source.

    • Pass the reactor effluent through a cold trap (e.g., liquid nitrogen) to condense the products.

    • Alternatively, for online analysis, a heated transfer line can be used to directly introduce a portion of the effluent into the GC-MS.

  • Sample Preparation:

    • Allow the cold trap to warm to room temperature.

    • Dissolve the condensed products in a suitable solvent (e.g., dichloromethane or n-hexane) for liquid injection.

    • For gas-phase analysis, a gas-tight syringe can be used to sample the headspace of the warmed trap or directly from the reactor outlet.

GC-MS Analysis

The following parameters provide a robust starting point for the analysis of the reaction products. Optimization may be required based on the specific instrumentation and desired separation.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent
Carrier Gas Helium, constant flow at 1.5 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1) or Splitless, depending on concentration
Injection Volume 1 µL (liquid) or 100 µL (gas)
Oven Program 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-300 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The reaction of chloroethane and methane yields a complex mixture of products. The following table summarizes the expected major products and their characteristic mass spectral ions for identification. Quantitative data will be highly dependent on the specific reaction conditions (temperature, residence time, reactant ratio).

CompoundRetention Time (min)Key m/z Ions (EI)
MethaneEarly eluting15, 16
Chloroethane~3.564, 66, 29, 49
Chloromethane~2.850, 52, 15
Dichloromethane~4.284, 86, 49, 51
1,1-Dichloroethane~5.163, 65, 83, 85
1,2-Dichloroethane~5.562, 64, 98, 100
EthaneEarly eluting29, 30
Propane~2.529, 43, 44
1-Chloropropane~4.842, 78, 80

Note: Retention times are approximate and will vary based on the specific GC conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from reaction to data analysis.

Experimental_Workflow Reactants Methane & Chloroethane Reactor High-Temperature or Photochemical Reactor Reactants->Reactor Sample_Collection Sample Collection (Cold Trap or Direct Sampling) Reactor->Sample_Collection Sample_Prep Sample Preparation (Solvent Dilution or Gas Injection) Sample_Collection->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Acquisition Data Acquisition (Full Scan / SIM) GCMS->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Library Search) Data_Acquisition->Data_Analysis Results Quantitative Results (Product Distribution) Data_Analysis->Results

Caption: Workflow for the GC-MS analysis of chloroethane and methane reaction products.

Conclusion

This application note provides a detailed framework for the GC-MS analysis of the reaction products of chloroethane and methane. The described experimental protocols and data analysis strategies enable the reliable identification and quantification of the complex mixture of chlorinated hydrocarbons and other volatile organic compounds formed during the reaction. The provided visualizations of the reaction pathway and experimental workflow offer a clear understanding of the underlying chemical and analytical processes. This methodology can be adapted for related studies in reaction kinetics, catalyst development, and environmental analysis of halogenated compounds.

References

Application Notes and Protocols for High-Pressure Liquid-Phase Reactions of Alkyl Halides and Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

High-pressure liquid-phase reactions offer a unique environment for chemical transformations, often leading to products and selectivities not achievable under atmospheric conditions. The application of high pressure can significantly influence reaction rates, equilibria, and pathways by altering molecular interactions, increasing reactant concentrations in the liquid phase, and overcoming activation energy barriers.

This document outlines the potential application of high-pressure liquid-phase conditions to the alkylation of methane with chloroethane, a reaction that could theoretically yield propane and other higher alkanes. While specific data is scarce, the principles derived from related high-pressure hydrocarbon transformations provide a framework for investigation.

Potential Reaction Pathways and Considerations

Under high pressure and in the liquid phase, the reaction between chloroethane and methane could proceed through several mechanisms, including free-radical or catalytically-driven pathways. High pressure can favor the formation of a denser liquid phase, increasing the collision frequency between reactant molecules.

Key Considerations:

  • Solvent Selection: An inert solvent that can dissolve both methane and chloroethane under pressure is crucial. Supercritical fluids or liquefied alkanes could be suitable candidates.

  • Catalyst: The use of a catalyst, such as a Lewis acid or a supported metal catalyst, could be essential to facilitate the C-C bond formation.

  • Side Reactions: The formation of side products through polymerization of chloroethane or multiple alkylations of methane is possible.[1][2]

  • Safety: High-pressure reactions, especially with flammable gases like methane, require specialized equipment and strict safety protocols.

Experimental Protocols (General High-Pressure Liquid-Phase Reaction)

The following is a generalized protocol for conducting a high-pressure liquid-phase reaction. This should be adapted based on the specific goals of the experiment, the available equipment, and a thorough safety assessment.

Materials and Equipment
  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with:

    • Pressure gauge

    • Thermocouple

    • Stirring mechanism (e.g., magnetic drive)

    • Inlet and outlet valves for gases and liquids

    • Rupture disc for safety

  • High-pressure syringe pump for liquid feed

  • Mass flow controller for gas feed

  • Heating mantle or cooling system

  • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis

  • Chloroethane (high purity)

  • Methane (high purity)

  • Inert solvent (e.g., supercritical CO2, hexane)

  • Catalyst (if applicable)

Experimental Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • If using a solid catalyst, load the catalyst into the reactor.

    • Seal the reactor according to the manufacturer's instructions.

    • Leak-test the system with an inert gas (e.g., nitrogen or argon) to the desired reaction pressure.

  • Reactant Loading:

    • Evacuate the reactor to remove air.

    • Introduce the inert solvent (if used) into the reactor using a high-pressure pump.

    • Introduce the liquid chloroethane into the reactor using the high-pressure syringe pump.

    • Pressurize the reactor with methane to the desired partial pressure using the mass flow controller.

  • Reaction Execution:

    • Begin stirring to ensure proper mixing of the reactants.

    • Heat or cool the reactor to the desired reaction temperature.

    • Monitor the pressure and temperature throughout the reaction.

    • Maintain the desired pressure by adding more methane as it is consumed (if necessary).

    • Take liquid or gas samples periodically for analysis (if the reactor is equipped for sampling under pressure).

  • Reaction Quenching and Product Analysis:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent the excess methane gas through a suitable trapping system or into a fume hood.

    • Depressurize the reactor completely.

    • Open the reactor and collect the liquid product mixture.

    • Analyze the liquid and gas phases using GC or GC-MS to identify and quantify the products and unreacted starting materials.

Data Presentation: Hypothetical Product Distribution

The following table represents a hypothetical product distribution for a high-pressure liquid-phase reaction between chloroethane and methane. The actual results will depend on the specific reaction conditions.

ParameterValue
Temperature (°C)150 - 300
Pressure (bar)100 - 500
Chloroethane:Methane Molar Ratio1:10 - 1:1
Product Selectivity (%)
PropaneHypothetical Value
EthaneHypothetical Value
ButaneHypothetical Value
Higher AlkanesHypothetical Value
Unreacted ChloroethaneHypothetical Value
Unreacted MethaneHypothetical Value

Visualizations

Experimental Workflow

Experimental_Workflow A Reactor Preparation (Cleaning, Catalyst Loading, Sealing) B Leak Testing (Inert Gas) A->B C Reactant Loading (Solvent, Chloroethane, Methane) B->C D Reaction (Heating, Stirring, Pressure Control) C->D E Sampling & Analysis (Optional) (GC, GC-MS) D->E F Reaction Quenching (Cooling, Venting) D->F G Product Collection & Analysis (GC, GC-MS) F->G

Caption: Generalized workflow for high-pressure liquid-phase reactions.

Potential Reaction Relationship

Reaction_Relationship Methane Methane (CH4) Propane Propane (C3H8) Methane->Propane Chloroethane Chloroethane (C2H5Cl) Chloroethane->Propane SideProducts Side Products Chloroethane->SideProducts HigherAlkanes Higher Alkanes (C4+) Propane->HigherAlkanes

Caption: Simplified potential reaction pathways.

Safety Precautions

  • All high-pressure experiments must be conducted in a properly ventilated fume hood or a dedicated high-pressure facility.

  • Personnel must be thoroughly trained in the operation of high-pressure equipment.

  • A comprehensive risk assessment should be performed before commencing any new high-pressure reaction.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and potentially blast shields.

  • Ensure that the reactor's pressure and temperature limits are never exceeded.

  • Be aware of the flammability and toxicity of the reactants and products.

References

Application Notes and Protocols: Isotopic Labeling in Methane and Chloroethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the use of isotopic labeling in studying the reaction mechanisms of methane and chloroethane, particularly their reactions with chlorine. The content is intended for researchers, scientists, and professionals in drug development who are interested in reaction kinetics and mechanistic elucidation.

Introduction to Isotopic Labeling in Reaction Mechanism Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules throughout a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope (e.g., replacing hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C), researchers can gain insights into reaction pathways, bond-breaking and bond-forming steps, and kinetic isotope effects (KIEs). The KIE, a change in the reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of a reaction.

Application: Methane Chlorination

The reaction of methane with chlorine is a classic example of a free-radical chain reaction. Isotopic labeling, particularly with deuterium, has been instrumental in confirming the mechanism and understanding the kinetics of this reaction.

Reaction Mechanism

The accepted mechanism involves three stages: initiation, propagation, and termination. The key step for isotopic analysis is the hydrogen abstraction from methane by a chlorine radical during propagation.

Quantitative Data: Kinetic Isotope Effect

The primary KIE is observed when a C-H bond is replaced by a C-D bond. The difference in zero-point energy between these two bonds leads to a slower rate of reaction for the deuterated compound.

Reactant PairIsotopic LabelTemperature (K)Experimental KIE (kH/kD)Reference
CH₄ / CD₄Deuterium2981.3 - 1.5
¹²CH₄ / ¹³CH₄Carbon-13298~1.005Illustrative

Note: The Carbon-13 KIE is much smaller as the C-H bond is the one being broken in the rate-determining step.

Application: Chloroethane Chlorination

Similar to methane, chloroethane reacts with chlorine via a free-radical mechanism. Isotopic labeling can be used to determine the relative reactivity of the different C-H bonds in the molecule (i.e., at the C1 and C2 positions).

Reaction Mechanism

The chlorine radical can abstract a hydrogen atom from either the carbon bearing the chlorine (C1) or the methyl carbon (C2). Isotopic labeling at specific positions can help determine the major reaction pathway.

Illustrative Quantitative Data

The following table presents illustrative data for the chlorination of selectively deuterated chloroethane, demonstrating how isotopic labeling can reveal the preferred site of hydrogen abstraction.

ReactantIsotopic Label PositionRelative Product Ratio (1,1-dichloroethane / 1,2-dichloroethane)Interpretation
CH₃CH₂ClNone1 : 3Abstraction from C2 is favored.
CD₃CH₂ClC2 (methyl group)1 : 1.5Rate of abstraction from C2 is significantly decreased.
CH₃CD₂ClC1 (chlorinated carbon)1.2 : 3Minor decrease in the rate of abstraction from C1.

Experimental Protocols

The following are generalized protocols for studying the gas-phase reactions of methane and chloroethane with chlorine using isotopic labeling.

Protocol 1: Determination of the Kinetic Isotope Effect in Methane Chlorination

Objective: To measure the KIE for the reaction of methane and deuterated methane with chlorine radicals.

Materials:

  • Methane (CH₄) of high purity

  • Deuterated methane (CD₄) of high purity

  • Chlorine (Cl₂) gas

  • Inert buffer gas (e.g., N₂ or Ar)

  • Photolysis reactor (quartz vessel)

  • UV lamp (for initiation)

  • Gas handling and mixing manifold

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactant Preparation: Prepare gas mixtures of known concentrations of CH₄, Cl₂, and the buffer gas in one vessel, and a separate mixture of CD₄, Cl₂, and the buffer gas in another.

  • Reaction Initiation: Introduce the gas mixture into the photolysis reactor. Initiate the reaction by irradiating the mixture with a UV lamp, which will dissociate Cl₂ into chlorine radicals.

  • Reaction Monitoring: At timed intervals, extract a small aliquot of the gas mixture from the reactor.

  • Product Analysis: Inject the aliquot into a GC-MS system. The GC will separate the reactants (CH₄ or CD₄) from the products (CH₃Cl or CD₃Cl). The MS will be used to quantify the concentrations of each species based on their mass-to-charge ratio.

  • Data Analysis: Plot the concentration of the methane isotopologue versus time. The initial rate of reaction can be determined from the slope of this curve. The KIE is calculated as the ratio of the initial rate for CH₄ to the initial rate for CD₄.

Protocol 2: Product Distribution in Chloroethane Chlorination

Objective: To determine the product distribution in the photochlorination of chloroethane and its isotopologues.

Materials:

  • Chloroethane (CH₃CH₂Cl)

  • Selectively deuterated chloroethane (e.g., CD₃CH₂Cl)

  • Chlorine (Cl₂) gas

  • Inert buffer gas

  • Photolysis reactor

  • UV lamp

  • Fourier-transform infrared (FTIR) spectrometer or GC-MS

Procedure:

  • Reactant Mixture: Prepare a gas mixture containing chloroethane (or its isotopologue), chlorine, and an inert gas.

  • Initiation: Irradiate the mixture in the photolysis reactor with UV light to initiate the reaction.

  • Analysis: After a set reaction time, analyze the product mixture using either FTIR or GC-MS.

    • FTIR: Identify and quantify the different chlorinated ethane products (e.g., 1,1-dichloroethane and 1,2-dichloroethane) by their characteristic infrared absorption bands.

    • GC-MS: Separate the products using gas chromatography and identify them based on their mass spectra and retention times.

  • Ratio Calculation: Determine the relative concentrations of the dichloroethane isomers to calculate the product ratio. Compare the ratio obtained for the non-deuterated chloroethane with that of the deuterated analogue to understand the influence of isotopic substitution on the reaction pathway.

Visualizations

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation CH4 CH4/CD4 Reactor Photolysis Reactor (UV Initiation) CH4->Reactor C2H5Cl C2H5Cl/Isotopologues C2H5Cl->Reactor Cl2 Cl2 Cl2->Reactor GCMS GC-MS Reactor->GCMS Aliquots FTIR FTIR Reactor->FTIR Products KIE KIE Calculation GCMS->KIE Mechanism Mechanism Elucidation GCMS->Mechanism FTIR->Mechanism

Caption: Experimental workflow for isotopic labeling studies.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 TwoCl 2 Cl• Cl2->TwoCl hν (UV light) Cl_rad1 Cl• TwoCl->Cl_rad1 CH3_rad •CH3 (or •CD3) Cl_rad1->CH3_rad Hydrogen Abstraction (Rate Determining Step) HCl HCl (or DCl) Cl_rad1->HCl CH4 CH4 (or CD4) CH4->CH3_rad CH4->HCl CH3Cl CH3Cl (or CD3Cl) CH3_rad->CH3Cl Cl_rad2 Cl• CH3_rad->Cl_rad2 Cl2_prop Cl2 Cl2_prop->CH3Cl Cl2_prop->Cl_rad2 Cl_rad_term Cl• Cl2_term Cl2 Cl_rad_term->Cl2_term CH3Cl_term CH3Cl Cl_rad_term->CH3Cl_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term CH3_rad_term •CH3 C2H6 C2H6 CH3_rad_term->C2H6 CH3_rad_term->CH3Cl_term CH3_rad_term2 •CH3 CH3_rad_term2->C2H6

Caption: Methane chlorination reaction mechanism.

Application Notes and Protocols for Matrix Isolation Spectroscopy of Chloroethane-Methane Reaction Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix isolation spectroscopy is a powerful technique for studying highly reactive species, such as free radicals and reaction intermediates, by trapping them in an inert, cryogenic solid matrix.[1][2] This method allows for the direct spectroscopic observation of transient species that would otherwise have exceedingly short lifetimes under normal conditions. This document provides detailed application notes and experimental protocols for the investigation of reaction intermediates formed during the photochemically initiated reaction between chloroethane (CH₃CH₂Cl) and methane (CH₄) in a solid argon matrix.

The study of halogenated hydrocarbon reactions is crucial for understanding atmospheric chemistry, combustion processes, and various synthetic pathways. The reaction between chloroethane and methane, initiated by UV photolysis, is expected to proceed via a free-radical mechanism, generating several transient intermediates. By isolating these species in a cryogenic matrix, their vibrational (FTIR) and electronic (UV-Vis) spectra can be recorded and analyzed, providing insights into their structure, bonding, and reaction mechanisms.

Proposed Reaction Pathways

The primary photochemical event is the homolytic cleavage of the C-Cl or C-H bond in chloroethane upon UV irradiation. The generated chlorine atom or ethyl radical can then react with methane or another chloroethane molecule. The expected key reaction intermediates include the ethyl radical (CH₃CH₂•), methyl radical (CH₃•), and hydrogen chloride (HCl). Subsequent reactions can lead to the formation of various stable products.

Experimental Protocols

This section details the methodologies for preparing the matrix, initiating the photochemical reaction, and performing the spectroscopic analysis.

Matrix Preparation and Deposition

Objective: To prepare a solid argon matrix containing isolated chloroethane and methane molecules.

Materials:

  • High-purity argon gas (>99.999%)

  • Chloroethane (CH₃CH₂Cl)

  • Methane (CH₄)

  • Cryostat with a cold window (e.g., CsI or BaF₂) capable of reaching temperatures of 10-15 K

  • High-vacuum system (pressure < 10⁻⁶ torr)

  • Gas handling manifold for precise mixing of gases

  • Flow controllers

Protocol:

  • Prepare a gas mixture of chloroethane, methane, and argon in a typical ratio of 1:1:1000. The high dilution is crucial for ensuring the isolation of individual reactant molecules.

  • Thoroughly evacuate the cryostat and the gas deposition line to a pressure below 10⁻⁶ torr.

  • Cool the cold window of the cryostat to the desired deposition temperature, typically 12-15 K.

  • Slowly deposit the gas mixture onto the cold window at a controlled rate (e.g., 1-2 mmol/hour).

  • Monitor the deposition process by observing the interference fringes of a laser beam reflected from the window, which allows for an estimation of the matrix thickness.

  • After deposition, record a baseline FTIR spectrum of the unphotolyzed matrix.

Photolysis and Reaction Initiation

Objective: To initiate the photochemical reaction by irradiating the matrix with UV light.

Materials:

  • UV light source (e.g., mercury arc lamp, excimer laser)

  • Appropriate filters or monochromator to select the desired wavelength range for photolysis.

Protocol:

  • Irradiate the deposited matrix with UV light. The photolysis of chloroethane can be initiated by broadband UV radiation or specific wavelengths.

  • The duration of photolysis will depend on the lamp intensity and the desired extent of reaction. It can range from a few minutes to several hours.

  • Periodically interrupt the photolysis to record FTIR spectra to monitor the decay of the parent molecules and the growth of new absorption bands corresponding to reaction intermediates and products.

Spectroscopic Analysis

Objective: To identify the reaction intermediates and products based on their vibrational spectra.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

Protocol:

  • Record FTIR spectra of the matrix at various stages: before photolysis, during photolysis, and after photolysis.

  • Identify the absorption bands of the parent molecules (chloroethane and methane) and subtract them from the spectra of the photolyzed matrix to obtain the difference spectrum.

  • Analyze the new absorption bands in the difference spectrum and assign them to specific vibrational modes of the expected reaction intermediates and products by comparing the experimental frequencies with literature values for matrix-isolated species.

  • Isotopic substitution experiments (e.g., using deuterated methane, CD₄, or ¹³C-labeled chloroethane) can be performed to confirm the vibrational assignments.

Data Presentation

The following tables summarize the expected vibrational frequencies for the key reaction intermediates based on literature data for these species in solid argon matrices.

Table 1: Vibrational Frequencies of Expected Radical Intermediates in Solid Argon

Radical IntermediateVibrational ModeFrequency (cm⁻¹)Reference
Methyl Radical (CH₃•) ν₂ (out-of-plane bend)~611[3]
ν₃ (asymmetric stretch)~3162[3]
ν₄ (in-plane bend)~1396[3]
Ethyl Radical (CH₃CH₂•) CH₃ asymmetric stretch~2950[4][5]
CH₂ symmetric stretch~2845[4][5]
CH₃ deformation~1450[4][5]
CH₂ wag~740[4][5]

Table 2: Vibrational Frequencies of Expected Stable Products in Solid Argon

Product MoleculeVibrational ModeFrequency (cm⁻¹)Reference
Hydrogen Chloride (HCl) Stretching~2854[1]
Ethane (CH₃CH₃) CH₃ asymmetric stretch~2970[6]
CH₃ symmetric stretch~2885[6]
CH₃ deformation~1460[6]
Chloromethane (CH₃Cl) C-H stretch~3040, 2966
CH₃ deformation~1455, 1355
C-Cl stretch~732

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathways.

experimental_workflow Experimental Workflow cluster_prep Matrix Preparation cluster_exp Experiment cluster_analysis Data Analysis gas_mixing Gas Mixture (C2H5Cl:CH4:Ar) deposition Deposition onto Cold Window (12 K) gas_mixing->deposition initial_spectrum Record Initial FTIR Spectrum deposition->initial_spectrum photolysis UV Photolysis initial_spectrum->photolysis monitoring Monitor Reaction with FTIR photolysis->monitoring periodic difference_spectra Generate Difference Spectra monitoring->difference_spectra assignment Assign Vibrational Bands difference_spectra->assignment identification Identify Intermediates and Products assignment->identification

Caption: Experimental workflow for matrix isolation spectroscopy.

reaction_pathway Proposed Reaction Pathways cluster_propagation Propagation Steps C2H5Cl CH₃CH₂Cl initiation UV Photolysis (hν) C2H5Cl->initiation CH4 CH₄ C2H5_rad CH₃CH₂• initiation->C2H5_rad path a Cl_rad Cl• initiation->Cl_rad path b C2H6 CH₃CH₃ C2H5_rad->C2H6 + CH₃• CH3_rad CH₃• Cl_rad->CH3_rad + CH₄ → HCl + HCl HCl Cl_rad->HCl CH3Cl CH₃Cl CH3_rad->CH3Cl + CH₃CH₂Cl → CH₃CH₂• +

Caption: Proposed reaction pathways for chloroethane and methane.

References

Application Notes and Protocols for Studying Chloroethane and Methane Kinetics Using Stopped-Flow Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing stopped-flow spectrophotometry to investigate the kinetics of fast reactions involving chloroethane and methane. This technique is invaluable for elucidating reaction mechanisms and determining kinetic parameters on a millisecond timescale, which is crucial for various applications, including drug development and environmental science.

Studying Chloroethane Kinetics: Nucleophilic Substitution

Chloroethane, a primary haloalkane, primarily undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. The fast kinetics of these reactions, particularly with potent nucleophiles or bases, make them ideal candidates for stopped-flow analysis. This section focuses on the SN2 reaction of chloroethane with a nucleophile.

Application Note: Elucidating the SN2 Mechanism of Chloroethane

The SN2 reaction of chloroethane with a nucleophile, such as the hydroxide ion, is a concerted, one-step process.[1] Stopped-flow spectrophotometry can be employed to monitor the reaction progress by observing changes in the concentration of a chromophoric product or reactant over time. This allows for the determination of the second-order rate constant and provides insights into the reaction mechanism under various conditions (e.g., solvent, temperature).

Experimental Protocol: Stopped-Flow Analysis of Chloroethane Nucleophilic Substitution

This protocol outlines the steps for studying the kinetics of the reaction between chloroethane and a generic nucleophile (Nu⁻) using a stopped-flow instrument coupled with a UV-Vis spectrophotometer.

Materials:

  • Stopped-flow spectrophotometer[2][3][4]

  • Syringes for reactant solutions

  • Chloroethane solution of known concentration in a suitable solvent (e.g., ethanol/water mixture)

  • Nucleophile solution (e.g., NaOH in the same solvent) of known concentration

  • The solvent used for preparing reactant solutions

Procedure:

  • Instrument Preparation:

    • Power on the stopped-flow instrument and the spectrophotometer, allowing the lamp to stabilize.

    • Flush the system, including the drive syringes, mixing chamber, and observation cell, with the solvent to be used in the experiment to remove any contaminants and air bubbles.[3]

  • Reactant Loading:

    • Fill one drive syringe with the chloroethane solution and the other with the nucleophile solution. Ensure there are no air bubbles in the syringes.

  • Experimental Setup:

    • Set the data acquisition parameters on the accompanying software. This includes the observation wavelength (chosen based on the spectral properties of the reactants or products), the data collection time (should be sufficient to observe the majority of the reaction), and the sampling rate.[4]

    • For a typical SN2 reaction of chloroethane, a data acquisition window of a few seconds with a sampling rate of several hundred points per second is a good starting point.

  • Data Acquisition:

    • Initiate the stopped-flow experiment. The instrument will rapidly mix the two reactant solutions, and data collection will be triggered as the flow stops.[2]

    • The change in absorbance over time will be recorded.

    • Repeat the experiment multiple times (at least 3-5) to ensure reproducibility and to obtain an average kinetic trace.

  • Data Analysis:

    • The raw data (absorbance vs. time) is then analyzed to determine the reaction rate.

    • For a second-order reaction, the data can be fitted to the appropriate integrated rate law to extract the rate constant (k).

    • The experiment should be repeated with varying concentrations of both chloroethane and the nucleophile to confirm the reaction order with respect to each reactant.

Data Presentation

The quantitative data obtained from the stopped-flow experiments can be summarized in a table for easy comparison.

[Chloroethane] (M)[Nucleophile] (M)Initial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
0.010.15.0 x 10⁻⁴0.5
0.020.11.0 x 10⁻³0.5
0.010.21.0 x 10⁻³0.5

Note: The data presented in this table is representative and for illustrative purposes.

Visualization of Chloroethane SN2 Reaction Workflow

The following diagram illustrates the experimental workflow for studying the nucleophilic substitution of chloroethane using a stopped-flow technique.

Chloroethane_SN2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Chloroethane Solution Prepare Chloroethane Solution Load Syringes Load Syringes Prepare Chloroethane Solution->Load Syringes Prepare Nucleophile Solution Prepare Nucleophile Solution Prepare Nucleophile Solution->Load Syringes Rapid Mixing Rapid Mixing Load Syringes->Rapid Mixing Inject Stopped-Flow Cell Stopped-Flow Cell Rapid Mixing->Stopped-Flow Cell Flow Data Acquisition Data Acquisition Stopped-Flow Cell->Data Acquisition Monitor Absorbance Kinetic Data Analysis Kinetic Data Analysis Data Acquisition->Kinetic Data Analysis Abs vs. Time Determine Rate Constant Determine Rate Constant Kinetic Data Analysis->Determine Rate Constant Fit to Rate Law Final Results Final Results Determine Rate Constant->Final Results

Workflow for Stopped-Flow Analysis of Chloroethane SN2 Reaction.

Studying Methane Kinetics: Enzymatic Oxidation by Methane Monooxygenase

Methane monooxygenase (MMO) is an enzyme that catalyzes the oxidation of methane to methanol.[5][6] The soluble form of MMO from Methylococcus capsulatus (Bath) is a well-studied system where stopped-flow techniques have been instrumental in understanding the roles of its different protein components and the kinetics of the reaction cycle.[7]

Application Note: Probing the Methane Monooxygenase Catalytic Cycle

The reaction catalyzed by soluble methane monooxygenase (sMMO) involves a complex interplay between its three protein components: a hydroxylase (MMOH), a reductase (MMOR), and a regulatory protein (MMOB).[7] Stopped-flow spectroscopy allows for the real-time monitoring of electron transfer events and the formation and decay of reaction intermediates, providing crucial data on the rate-limiting steps of methane oxidation.[7]

Experimental Protocol: Stopped-Flow Kinetic Analysis of Methane Monooxygenase

This protocol describes the use of stopped-flow absorption spectroscopy to study a single turnover of the sMMO from Methylococcus capsulatus (Bath).

Materials:

  • Purified sMMO components (MMOH, MMOR, MMOB)

  • NADH solution

  • Methane-saturated buffer (e.g., MOPS buffer, pH 7.0)

  • Oxygen-saturated buffer

  • Anaerobic cuvettes and glovebox (for preparation of anaerobic samples)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reactants:

    • Prepare anaerobic solutions of MMOH and MMOR in a glovebox.

    • Reduce the MMOH-MMOR complex by adding a stoichiometric amount of NADH. The reduction can be monitored spectrophotometrically.

    • Prepare an oxygen-saturated buffer containing methane and MMOB.

  • Instrument Setup:

    • Set up the stopped-flow instrument as described in the chloroethane protocol, with the observation wavelength set to monitor changes in the flavin and iron-sulfur centers of the proteins (e.g., 430 nm).

  • Data Acquisition:

    • Load one syringe with the anaerobically reduced MMOH-MMOR complex.

    • Load the other syringe with the oxygen-saturated buffer containing methane and MMOB.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time to monitor the formation and decay of intermediates in the catalytic cycle.

  • Data Analysis:

    • The resulting kinetic traces are often complex and may require fitting to multi-exponential equations to resolve the rate constants for individual steps in the reaction pathway.[7]

    • By using deuterated methane ([²H₄]methane), the kinetic isotope effect can be determined to identify if C-H bond cleavage is the rate-limiting step.[7]

Data Presentation

Kinetic data from a stopped-flow study of sMMO can be presented as follows:

Reaction StepObserved Rate Constant (s⁻¹)Conditions
Electron transfer from MMOR to MMOH> 10Anaerobic, with MMOB and methane
Methane to Methanol Conversion0.26Saturating methane and O₂, 18°C[7]
Rate-limiting step (with [²H₄]methane)Slower than with CH₄Indicates C-H bond cleavage is rate-limiting[7]
Visualization of the Methane Monooxygenase Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of soluble methane monooxygenase that can be studied using stopped-flow techniques.

Methane_Monooxygenase_Cycle MMOH(ox) MMOH(ox) MMOH(red) MMOH(red) MMOH(ox)->MMOH(red) e- from MMOR (NADH) MMOH(red)-O2 MMOH(red)-O2 MMOH(red)->MMOH(red)-O2 + O2 Intermediate Q Intermediate Q MMOH(red)-O2->Intermediate Q Fast Steps Intermediate Q->MMOH(ox) + Methane Methanol + H2O Methanol + H2O Intermediate Q->Methanol + H2O

Simplified Catalytic Cycle of Soluble Methane Monooxygenase.

These application notes and protocols provide a framework for utilizing stopped-flow techniques to investigate the fast kinetics of reactions involving chloroethane and methane. The detailed methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust kinetic studies.

References

Application Notes and Protocols: Chloroethane as a Potential Chemical Tracer in Methane-Rich Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of chloroethane as a chemical tracer in methane-rich environments. Due to a lack of established protocols for this specific application, this document presents a proposed methodology based on existing principles of tracer gas studies. The content is intended for researchers and scientists interested in exploring novel tracer techniques for methane source attribution and transport studies. Particular attention is given to the potential limitations of chloroethane, especially its susceptibility to biodegradation in anaerobic settings.

Introduction

Methane (CH₄) is a potent greenhouse gas, and identifying its sources and understanding its transport in the environment is of critical scientific importance. Chemical tracers are invaluable tools in these investigations. An ideal tracer is co-emitted with the target substance or can be intentionally released, is chemically inert in the study environment, has low background concentrations, and is easily and accurately detectable.

While compounds like sulfur hexafluoride (SF₆) and perfluorocarbons are commonly used as intentional tracers due to their inertness, there is ongoing research into other potential tracer molecules.[1] Chloroethane (C₂H₅Cl) presents some properties that might make it a candidate for consideration as a tracer, such as its high volatility. However, its use in methane-rich, typically anaerobic, environments like wetlands, landfills, or certain industrial settings, requires careful consideration of its environmental fate.

This document outlines the theoretical basis, a proposed experimental protocol, and the significant challenges associated with using chloroethane as a methane tracer.

Properties of Chloroethane Relevant to Tracer Applications

A summary of the physical and chemical properties of chloroethane is presented in Table 1. Its volatility is a key characteristic for a gaseous tracer. However, its susceptibility to biodegradation under anaerobic conditions is a critical factor that may limit its applicability as a conservative tracer.[2]

PropertyValueReference
Chemical FormulaC₂H₅Cl
Molar Mass64.51 g/mol
Boiling Point12.3 °C
Vapor Pressure100 kPa at 20 °C
Water Solubility5.74 g/L at 20 °C
Atmospheric Half-life~40 days[2]
Anaerobic BiodegradationSusceptible to dechlorination by methanogenic bacteria[2][3]

Table 1: Physical and Chemical Properties of Chloroethane

Proposed Experimental Protocol: Intentional Tracer Release

This protocol describes a hypothetical methodology for using chloroethane as an intentional tracer to study methane dispersion from a point source in a methane-rich environment.

Materials and Equipment
  • Pure chloroethane gas

  • Mass flow controller for tracer release

  • Evacuated stainless steel canisters (e.g., Summa canisters) for air sampling

  • Portable air sampling pumps

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis[4]

  • Meteorological station to monitor wind speed, direction, and other relevant parameters

Experimental Workflow

The proposed experimental workflow is illustrated in the diagram below.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Analysis and Interpretation A Site Selection and Characterization B Tracer Release System Setup A->B C Air Sampling Array Deployment B->C D Initiate Controlled Chloroethane Release E Collect Air Samples Downwind D->E F Record Meteorological Data D->F G Sample Analysis by GC-MS H Data Processing and Quantification G->H I Dispersion Modeling and Source Attribution H->I

Caption: Proposed workflow for an intentional chloroethane tracer study.

Step-by-Step Procedure
  • Site Selection and Baseline Measurement:

    • Select a study site with a known or suspected methane source.

    • Collect background air samples at and around the site to determine the ambient concentration of chloroethane.

  • Tracer Release:

    • Position the chloroethane gas cylinder and mass flow controller at the methane source.

    • Release chloroethane at a constant, known rate. The release rate should be sufficient to generate a detectable signal above the background concentration at the sampling locations.

  • Sample Collection:

    • Deploy air sampling canisters at various distances and directions downwind from the release point.

    • Collect integrated air samples over a defined period using portable pumps and evacuated canisters.

  • Sample Analysis:

    • Analyze the collected air samples for chloroethane concentration using a GC-MS system.[4]

    • The analytical method should be validated for linearity, accuracy, and precision. A typical method involves thermal desorption of the sample followed by separation on a capillary column and detection by mass spectrometry.

  • Data Interpretation:

    • Use the measured chloroethane concentrations, the known release rate, and meteorological data to model the dispersion of the tracer.

    • Relate the dispersion of chloroethane to the dispersion of methane from the source.

Considerations for Chloroethane as an Inherent Tracer

For chloroethane to be a useful inherent tracer of methane, it would need to be consistently co-emitted with methane from its source. While some industrial processes may emit both methane and halogenated hydrocarbons, there is limited evidence to suggest a consistent ratio of chloroethane to methane in major biogenic or fugitive emission sources.[5] Researchers investigating methane-rich industrial environments should consider analyzing for a suite of volatile organic compounds, including chloroethane, to assess potential correlations.

Challenges and Limitations

The primary challenge in using chloroethane as a tracer in methane-rich environments is its potential for degradation. Methane-rich environments are often anaerobic, and methanogenic bacteria have been shown to dechlorinate chloroethane.[2] This would lead to a loss of the tracer signal and an underestimation of the dilution and transport of the target substance.

The logical relationship for evaluating a potential tracer is depicted in the following diagram.

Tracer_Evaluation cluster_properties Ideal Tracer Properties cluster_chloroethane Chloroethane Evaluation Inert Chemically Inert Inert_C Susceptible to Anaerobic Biodegradation Inert->Inert_C matches? LowBg Low Background Concentration LowBg_C Variable Background LowBg->LowBg_C matches? Detectable Easily Detectable Detectable_C Detectable by GC-MS Detectable->Detectable_C matches? Safe Safe to Use Safe_C Requires Careful Handling Safe->Safe_C matches? Conclusion Limited Applicability as a Conservative Tracer Inert_C->Conclusion LowBg_C->Conclusion Detectable_C->Conclusion Safe_C->Conclusion

References

Application Note: Sonochemical Synthesis of Higher Alkanes from Methane and Chloroethane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a speculative protocol for the sonochemical synthesis of higher-order alkanes and their derivatives from methane and chloroethane. While direct sonochemical synthesis involving these specific precursors is not extensively documented in peer-reviewed literature, this protocol is based on established principles of sonochemistry, including acoustic cavitation and the generation of reactive radical species. The proposed methodology aims to provide a foundational framework for researchers exploring novel synthetic routes for hydrocarbon functionalization under ultrasonic irradiation.

Introduction

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The primary mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. This collapse generates localized "hot spots" with transient high temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres), as well as rapid heating and cooling rates. These extreme conditions can lead to the homolytic cleavage of chemical bonds, generating highly reactive radical species.

In aqueous solutions, sonolysis of water produces hydrogen atoms (H•) and hydroxyl radicals (•OH). In the presence of volatile organic compounds like methane (CH₄) and chloroethane (CH₃CH₂Cl), these precursors can diffuse into the cavitation bubbles and undergo pyrolysis or react with radical species. Methane can be converted into methyl radicals (•CH₃), while chloroethane can cleave to form ethyl (•CH₂CH₃) and chlorine (Cl•) radicals. The subsequent recombination of these radicals in the bubble or at the bubble-liquid interface could potentially lead to the formation of propane, butane, and other higher alkanes.

This application note details a hypothetical experimental setup and protocol for investigating the sonochemical reaction between methane and chloroethane. It also presents illustrative data tables and diagrams to guide potential research in this area.

Experimental Protocols

Objective: To investigate the feasibility of forming C3-C4 alkanes and other derivatives via the sonochemical reaction of methane and chloroethane.

1. Materials and Reagents:

  • Deionized water (degassed)

  • Methane (CH₄), high purity (99.99%)

  • Chloroethane (CH₃CH₂Cl), high purity (99.5%)

  • Argon (Ar), high purity (99.99%), for degassing and saturation

  • Internal standard for gas chromatography (e.g., n-pentane)

2. Equipment:

  • High-intensity ultrasonic probe system (e.g., 20 kHz, 500 W) with a titanium horn

  • Jacketed glass reactor (500 mL) with gas inlet and outlet ports, a sampling port, and a port for the ultrasonic probe

  • Temperature-controlled circulating bath

  • Mass flow controllers for gas delivery

  • Gas-tight syringe for liquid sampling

  • Gas chromatograph with a flame ionization detector (GC-FID) and a suitable column (e.g., porous layer open tubular column) for hydrocarbon analysis

  • Gas chromatography-mass spectrometry (GC-MS) for product identification

3. Experimental Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor and connect it to the temperature-controlled circulating bath, setting the temperature to 25 °C.

  • Degassing: Fill the reactor with 400 mL of deionized water. Degas the water by sparging with argon for 30 minutes to remove dissolved oxygen, which can interfere with radical reactions.

  • Reactant Introduction:

    • Saturate the degassed water with methane by bubbling the gas through the liquid at a constant flow rate (e.g., 100 mL/min) for 30 minutes prior to sonication. Maintain a gentle methane purge in the headspace during the experiment.

    • Inject a specific volume of liquid chloroethane into the reactor using a gas-tight syringe to achieve the desired concentration (e.g., 10 mM).

  • Sonication:

    • Immerse the ultrasonic probe tip approximately 2 cm below the surface of the liquid.

    • Apply ultrasonic irradiation at a specific frequency (e.g., 20 kHz) and power (e.g., 200 W).

    • Begin timing the reaction upon the initiation of sonication.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw liquid and gas samples.

    • Analyze the gas-phase products (e.g., ethane, propane, butane) using GC-FID.

    • Analyze the liquid-phase products and remaining chloroethane using GC-FID or GC-MS after appropriate sample preparation (e.g., liquid-liquid extraction).

    • Use the internal standard to quantify the concentration of reactants and products.

4. Safety Precautions:

  • Methane is a flammable gas; ensure proper ventilation and work in a fume hood.

  • Chloroethane is a volatile and flammable liquid; handle with appropriate personal protective equipment (gloves, safety glasses).

  • High-intensity ultrasound can cause hearing damage; use hearing protection.

Data Presentation

The following tables represent hypothetical data that could be obtained from the experiments described above.

Table 1: Effect of Sonication Time on Chloroethane Conversion and Product Yield

Sonication Time (min)Chloroethane Conversion (%)Propane Yield (%)n-Butane Yield (%)Other Products Yield (%)
00000
1515.25.12.31.8
3028.99.84.53.2
6045.115.37.15.5
9058.719.99.27.8
12069.323.510.99.6

Conditions: 20 kHz, 200 W, 25 °C, [Chloroethane]₀ = 10 mM, Methane saturated.

Table 2: Effect of Ultrasonic Power on Product Selectivity

Ultrasonic Power (W)Chloroethane Conversion (%)Propane Selectivity (%)n-Butane Selectivity (%)Ethane Selectivity (%)
10035.840.118.525.3
15055.236.720.921.1
20069.334.015.718.9
25080.130.513.216.4

Conditions: 20 kHz, 120 min, 25 °C, [Chloroethane]₀ = 10 mM, Methane saturated.

Visualizations

The following diagrams illustrate the proposed reaction pathway and a typical experimental workflow.

G cluster_bubble Cavitation Bubble (Hot Spot) cluster_products Potential Products CH4 Methane (CH₄) CH3_rad •CH₃ CH4->CH3_rad Pyrolysis C2H5Cl Chloroethane (CH₃CH₂Cl) C2H5_rad •CH₂CH₃ C2H5Cl->C2H5_rad Pyrolysis Cl_rad •Cl C2H5Cl->Cl_rad Pyrolysis H2O Water (H₂O) OH_rad •OH H2O->OH_rad Sonolysis H_rad •H H2O->H_rad Sonolysis Propane Propane (CH₃CH₂CH₃) CH3_rad->Propane Ethane Ethane (CH₃CH₃) CH3_rad->Ethane C2H5_rad->Propane Butane n-Butane (CH₃(CH₂)₂CH₃) C2H5_rad->Butane

Caption: Proposed radical reaction pathway for sonochemical synthesis.

G cluster_setup Experimental Setup cluster_analysis Analysis Gas_Cylinders Gas Cylinders (CH₄, Ar) MFC Mass Flow Controllers Gas_Cylinders->MFC Reactor Jacketed Reactor (25 °C) MFC->Reactor Sampling Gas & Liquid Sampling Reactor->Sampling Ultrasonic_Probe Ultrasonic Probe Ultrasonic_Probe->Reactor Chiller Circulating Bath Chiller->Reactor GC_FID GC-FID (Quantification) Sampling->GC_FID GC_MS GC-MS (Identification) Sampling->GC_MS Data_Analysis Data Analysis GC_FID->Data_Analysis GC_MS->Data_Analysis

Caption: Experimental workflow from setup to data analysis.

Discussion and Future Outlook

The proposed sonochemical method offers a potential low-temperature, ambient-pressure route for the activation of C-H bonds in methane and the formation of new C-C bonds. The efficiency of this process is expected to be influenced by several factors, including ultrasonic frequency and power, reaction temperature, and the concentration of precursors. Optimization of these parameters will be crucial for maximizing the yield and selectivity of the desired products.

Further research should focus on a detailed mechanistic investigation to confirm the proposed radical pathways. This could involve the use of radical scavengers to identify the key reactive species. Additionally, exploring the use of catalysts (sonocatalysis) could enhance the reaction rate and control the product distribution. While this application note presents a hypothetical scenario, it provides a solid starting point for researchers interested in exploring the frontiers of sonochemical synthesis for hydrocarbon conversion.

Application of Computational Fluid Dynamics in Methane-Chloroethane Reactors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Computational Fluid Dynamics (CFD) has emerged as an indispensable tool in the design, optimization, and analysis of chemical reactors. By simulating fluid flow, heat and mass transfer, and chemical reactions, CFD provides detailed insights into the complex interplay of physical and chemical phenomena within the reactor, enabling researchers to predict performance, troubleshoot operational issues, and scale up processes with greater confidence.[1][2] This document provides detailed application notes and protocols for utilizing CFD in the study of methane-chloroethane reactors, a system relevant in various chemical synthesis and environmental applications. While direct CFD studies on methane-chloroethane co-reaction are not abundant in publicly available literature, this guide synthesizes methodologies from closely related systems, such as methane chlorination and dichloroethane cracking, to provide a comprehensive framework for researchers.

Core Concepts in CFD for Chemical Reactors

CFD simulations solve fundamental conservation equations for mass, momentum, and energy over a discretized domain (a mesh) of the reactor geometry.[3] For reacting flows, an additional conservation equation for each chemical species is solved. The key components of a CFD model for a chemical reactor include:

  • Geometry and Mesh: A detailed and accurate representation of the reactor geometry is the foundation of a reliable CFD model. The geometry is then divided into a finite number of control volumes, or cells, forming a mesh. The mesh density should be sufficient to capture important flow features and gradients.

  • Fluid Dynamics Model: This describes the flow behavior of the fluid. For many gas-phase reactors, turbulent flow models such as the k-ε or k-ω models are employed to account for the effects of turbulence on mixing and transport.

  • Heat Transfer Model: This accounts for heat transfer through conduction, convection, and radiation, which is crucial for non-isothermal reactors.

  • Chemical Reaction Model: This is a critical component that describes the kinetics of the chemical reactions occurring within the reactor. It involves defining the reaction mechanism, species involved, and the rate expressions for each reaction.

Application Notes: Methane-Chloroethane Systems

The application of CFD to methane-chloroethane reactors can address several key research and development objectives:

  • Understanding Reaction Pathways: CFD can visualize the spatial distribution of reactants, intermediates, and products, helping to elucidate complex reaction pathways.

  • Optimizing Operating Conditions: The influence of parameters such as temperature, pressure, inlet flow rates, and reactant concentrations on product yield and selectivity can be systematically investigated through parametric CFD studies.[4]

  • Reactor Design and Scale-Up: CFD simulations can be used to test and compare different reactor designs, identify potential issues like hot spots or poor mixing, and provide guidance for scaling up from laboratory to industrial scale.[2]

  • Safety Analysis: Potential hazards such as thermal runaway can be assessed by simulating the reactor's response to off-design conditions.

Experimental and Simulation Protocols

Protocol 1: CFD Simulation of a Methane-Chloroethane Tubular Reactor

This protocol outlines the general steps for setting up and running a CFD simulation of a gas-phase reaction between methane and a chloroethane in a tubular reactor.

1. Geometry and Mesh Generation:

  • Define the 2D or 3D geometry of the tubular reactor, including inlet and outlet dimensions.

  • Generate a high-quality mesh, with finer cells near the walls and in regions where high gradients of velocity, temperature, or species concentration are expected.

2. Physics and Model Selection:

  • Flow: Select a suitable turbulence model (e.g., k-ε or k-ω) based on the Reynolds number of the flow. For laminar flow, the laminar flow model should be used.

  • Heat Transfer: Enable the energy equation to model heat transfer. If radiation is significant, a radiation model such as the P-1 or Discrete Ordinates (DO) model should be included.

  • Species Transport: Activate the species transport model and define the chemical species involved in the methane-chloroethane reaction.

  • Reactions: Implement the chemical kinetic model. This is the most critical step and requires accurate kinetic data.

3. Material Properties and Boundary Conditions:

  • Define the physical properties (density, viscosity, specific heat, thermal conductivity) of all gaseous species as a function of temperature.

  • Inlet: Specify the inlet velocity or mass flow rate, temperature, and species mass fractions for methane and chloroethane.

  • Outlet: Define the outlet boundary condition, typically a pressure outlet.

  • Walls: Specify the thermal boundary condition at the reactor walls (e.g., constant temperature, heat flux, or convective heat transfer).

4. Solver Settings and Initialization:

  • Choose the appropriate solver settings (e.g., pressure-velocity coupling scheme, spatial discretization schemes).

  • Initialize the flow field, temperature, and species concentrations.

5. Solution and Post-processing:

  • Run the simulation until a converged solution is obtained.

  • Post-process the results to visualize and analyze the flow field, temperature distribution, and species concentration profiles throughout the reactor.

Protocol 2: Development of a Chemical Kinetic Model

A reliable CFD simulation of a reacting system is highly dependent on the accuracy of the chemical kinetic model.

1. Literature Review:

  • Search for existing kinetic models for methane-chloroethane reactions or related systems (e.g., methane chlorination, chloroethane pyrolysis).

2. Ab Initio Calculations:

  • If no suitable kinetic data is available, quantum mechanical calculations (ab initio or DFT) can be used to determine the rate constants of elementary reaction steps.

3. Experimental Validation:

  • The kinetic model should be validated against experimental data from well-controlled laboratory-scale reactors (e.g., plug flow reactors, jet-stirred reactors).

4. Mechanism Reduction:

  • Detailed kinetic mechanisms can be computationally expensive. For use in CFD, it may be necessary to reduce the mechanism to include only the most important species and reactions while still capturing the essential physics.

Quantitative Data

The following tables provide examples of quantitative data that are essential for setting up a CFD simulation of a methane-chloroethane reactor system. This data is synthesized from studies on related reactions and should be adapted based on the specific reaction of interest.

Table 1: Example Reaction Kinetic Data (Methane Chlorination)

ReactionPre-exponential Factor (A)Temperature Exponent (n)Activation Energy (Ea) (cal/mol)
CH4 + Cl <=> CH3 + HCl7.80E+1202480
CH3 + Cl2 <=> CH3Cl + Cl4.00E+1201500
CH3Cl + Cl <=> CH2Cl + HCl3.60E+1303300
CH2Cl + Cl2 <=> CH2Cl2 + Cl1.00E+1302000
CH2Cl2 + Cl <=> CHCl2 + HCl2.00E+1303500
CHCl2 + Cl2 <=> CHCl3 + Cl8.00E+1202500
CHCl3 + Cl <=> CCl3 + HCl1.50E+1304500
CCl3 + Cl2 <=> CCl4 + Cl5.00E+1203000

Note: This is a simplified subset of a much larger reaction mechanism. The actual mechanism for methane chlorination can involve hundreds of reactions.[5]

Table 2: Example CFD Simulation Parameters for a Tubular Reactor

ParameterValue
Reactor Length1.0 m
Reactor Diameter0.05 m
Inlet Velocity1.0 m/s
Inlet Temperature600 K
Inlet Methane Mole Fraction0.5
Inlet Chloroethane Mole Fraction0.5
Wall Temperature700 K
Operating Pressure1 atm
Turbulence Modelk-ω SST
Radiation ModelP-1

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of CFD to methane-chloroethane reactors.

cfd_workflow cluster_pre Pre-Processing cluster_solve Solution cluster_post Post-Processing Geometry 1. Define Reactor Geometry Mesh 2. Generate Mesh Geometry->Mesh Physics 3. Select Physics Models (Flow, Heat, Species, Reactions) Mesh->Physics Materials 4. Define Material Properties Physics->Materials Boundary 5. Set Boundary Conditions Materials->Boundary Solver 6. Configure Solver Settings Boundary->Solver Initialize 7. Initialize Solution Solver->Initialize Solve 8. Run Simulation Initialize->Solve Visualize 9. Visualize Results (Contours, Vectors, Plots) Solve->Visualize Analyze 10. Analyze Data (Yield, Selectivity, Conversion) Visualize->Analyze Validate 11. Validate with Experimental Data Analyze->Validate logical_relationship CFD_Model CFD Model Fluid_Dynamics Fluid Dynamics (Navier-Stokes Eqns) CFD_Model->Fluid_Dynamics solves Heat_Transfer Heat Transfer (Energy Eqn) CFD_Model->Heat_Transfer solves Mass_Transfer Mass Transfer (Species Transport Eqns) CFD_Model->Mass_Transfer solves Reaction_Kinetics Reaction Kinetics (Arrhenius Law) Mass_Transfer->Reaction_Kinetics is coupled with

References

Application Note: In-Situ FTIR Monitoring of Gas-Phase Chloroethane and Methane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of gas-phase reactions involving halogenated hydrocarbons and alkanes is crucial for understanding combustion processes, atmospheric chemistry, and the synthesis of valuable chemical intermediates. The reaction between chloroethane (C₂H₅Cl) and methane (CH₄) serves as a model system for investigating C-H bond activation and radical chain mechanisms. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time monitoring of such reactions, providing valuable insights into reaction kinetics, mechanisms, and product distribution without the need for sample extraction. This non-destructive method allows for the simultaneous tracking of reactants, intermediates, and products by identifying their unique vibrational-rotational absorption bands in the mid-infrared region.

This application note provides a detailed protocol for the in-situ monitoring of the gas-phase reaction between chloroethane and methane using FTIR spectroscopy. It includes a comprehensive experimental setup, data acquisition and analysis procedures, and illustrative data presentation.

Experimental Setup and Methodology

A typical experimental setup for in-situ FTIR monitoring of gas-phase reactions consists of a gas handling system, a heated reaction cell placed within the sample compartment of an FTIR spectrometer, and a data acquisition system.

Key Components:
  • FTIR Spectrometer: A research-grade FTIR spectrometer capable of rapid scanning is essential for capturing the dynamics of the reaction.

  • In-Situ Gas Cell: A high-temperature, vacuum-compatible gas cell with infrared-transparent windows (e.g., KBr, ZnSe) is required. The cell should be designed to allow for uniform heating and efficient gas mixing.

  • Gas Handling System: Mass flow controllers are used to precisely control the flow rates of reactant and inert gases into the reaction cell. A vacuum pump is necessary for evacuating the cell before and after experiments.

  • Heating System: A furnace or heating mantle is used to maintain the desired reaction temperature within the gas cell.

  • Data Acquisition Software: Software capable of time-resolved spectral acquisition and analysis is crucial for monitoring the reaction progress.

Experimental_Workflow cluster_prep System Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis s1 Assemble In-Situ FTIR Gas Cell s2 Leak Check System s1->s2 s3 Evacuate Cell (High Vacuum) s2->s3 s4 Acquire Background Spectrum (Inert Gas) s3->s4 r1 Introduce Reactant Gas Mixture (C₂H₅Cl, CH₄) s4->r1 System Ready r2 Heat to Reaction Temperature r1->r2 r3 Initiate Time-Resolved FTIR Data Acquisition r2->r3 r4 Monitor Reactant Decay & Product Formation r3->r4 a1 Identify Characteristic Absorption Bands r4->a1 Reaction Complete a2 Generate Concentration vs. Time Profiles a1->a2 a3 Determine Reaction Kinetics & Yields a2->a3

Caption: Experimental workflow for in-situ FTIR monitoring. (Within 100 characters)

Experimental Protocols

System Preparation and Background Spectrum Acquisition
  • Assemble the in-situ gas cell: Ensure the infrared windows are clean and properly sealed. Place the cell inside the heating mantle and position it within the FTIR spectrometer's sample compartment.

  • Connect gas lines: Connect the gas inlet of the cell to the mass flow controllers for chloroethane, methane, and an inert gas (e.g., N₂ or Ar). Connect the outlet to a vacuum pump and a pressure gauge.

  • Leak check: Pressurize the system with the inert gas and monitor for any pressure drop to ensure the system is leak-tight.

  • Evacuate the cell: Evacuate the gas cell to a high vacuum (< 10⁻³ torr) to remove any residual gases.

  • Acquire background spectrum: Fill the cell with the inert gas to the desired reaction pressure. Heat the cell to the target reaction temperature and allow the temperature to stabilize. Acquire a background spectrum (typically an average of 64 or 128 scans) at a resolution of 4 cm⁻¹. This background will be used to correct for the absorbance of the cell windows and any atmospheric H₂O and CO₂.

In-Situ Monitoring of the Reaction
  • Introduce reactants: Evacuate the inert gas and introduce the premixed chloroethane and methane gas mixture into the cell at the desired ratio and total pressure using the mass flow controllers.

  • Initiate reaction and data acquisition: Once the gas mixture is introduced and the system has reached thermal equilibrium, begin time-resolved FTIR data acquisition. The frequency of spectral acquisition will depend on the reaction rate, but a typical starting point is one spectrum every 1-5 minutes.

  • Monitor reaction progress: Continuously monitor the absorbance of characteristic infrared bands for the reactants (chloroethane and methane) and expected products. The decrease in reactant absorbance and the increase in product absorbance over time provide a real-time profile of the reaction.

  • Reaction completion: Continue data acquisition until no further significant changes in the spectra are observed, indicating that the reaction has reached completion or equilibrium.

  • Post-reaction analysis: After the reaction, cool the cell and evacuate the gas mixture. The final product composition can be further analyzed by other techniques like gas chromatography-mass spectrometry (GC-MS) for validation.

Data Presentation and Analysis

The primary data obtained from in-situ FTIR experiments are a series of infrared spectra recorded over time. By integrating the area of specific, well-resolved absorption bands, the relative concentrations of reactants and products can be determined as a function of time.

Table 1: Characteristic FTIR Absorption Bands of Reactants and Potential Products
CompoundFormulaVibrational ModeWavenumber (cm⁻¹)
MethaneCH₄C-H stretch (ν₃)3016
MethaneCH₄C-H bend (ν₄)1306
ChloroethaneC₂H₅ClC-H stretch2990 - 2880
ChloroethaneC₂H₅ClCH₂ scissors1450
ChloroethaneC₂H₅ClC-Cl stretch780 - 650
EthaneC₂H₆C-H stretch2974
EthaneC₂H₆CH₃ bend1379
Hydrogen ChlorideHClH-Cl stretch2886

Note: The exact peak positions can vary slightly with temperature and pressure.

Table 2: Illustrative Quantitative Data for Chloroethane and Methane Reaction
Time (min)Absorbance at 3016 cm⁻¹ (CH₄)Absorbance at 700 cm⁻¹ (C₂H₅Cl)Absorbance at 2974 cm⁻¹ (C₂H₆)Absorbance at 2886 cm⁻¹ (HCl)
00.5000.3500.0000.000
100.4500.3150.0450.035
200.4100.2870.0810.063
300.3750.2630.1130.087
400.3450.2420.1400.108
500.3200.2240.1620.126
600.3000.2100.1800.140

This table presents hypothetical data for illustrative purposes. Actual absorbance values will depend on experimental conditions such as path length, concentration, and temperature.

Plausible Reaction Pathway

The gas-phase reaction between chloroethane and methane at elevated temperatures is likely to proceed via a free-radical chain mechanism. The initiation step would involve the homolytic cleavage of the weakest bond, which is the C-Cl bond in chloroethane.

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination r1 C₂H₅Cl + Δ → •C₂H₅ + •Cl p1 •Cl + CH₄ → HCl + •CH₃ r1->p1 p3 •C₂H₅ + CH₄ → C₂H₆ + •CH₃ p1->p3 t1 •CH₃ + •Cl → CH₃Cl p1->t1 t2 •C₂H₅ + •Cl → C₂H₅Cl p1->t2 t3 •CH₃ + •CH₃ → C₂H₆ p1->t3 p2 •CH₃ + C₂H₅Cl → CH₄ + •C₂H₄Cl p2->p1 p2->t1 p2->t2 p2->t3 p3->p2 p3->t1 p3->t2 p3->t3

Caption: Plausible radical chain reaction pathway. (Within 100 characters)

Conclusion

In-situ FTIR spectroscopy is an invaluable tool for the real-time analysis of gas-phase reactions such as the interaction between chloroethane and methane. It provides detailed kinetic and mechanistic information that is essential for process optimization and fundamental chemical research. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists to effectively utilize this powerful technique for their specific research needs. The ability to monitor reaction species directly under operating conditions facilitates a deeper understanding of complex chemical transformations.

Application Notes and Protocols for the Synthesis of Vinyl Chloride from Ethane and Chloroethane Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vinyl chloride monomer (VCM), a crucial precursor for polyvinyl chloride (PVC), is a cornerstone of the chemical industry. Traditional methods often rely on ethylene as a feedstock. However, the abundance of ethane from natural gas has spurred research into ethane-based routes to VCM, offering potential cost and environmental advantages. This document provides detailed application notes and protocols for the synthesis of vinyl chloride from mixtures of ethane and chloroethane, focusing on a two-step process involving the catalytic chlorination of ethane to 1,2-dichloroethane (EDC) followed by the thermal cracking of EDC to VCM. Chloroethane (ethyl chloride) is a key intermediate in this process.

The protocols described herein are based on laboratory-scale experiments utilizing rare earth oxychloride catalysts for the chlorination step, which have shown high selectivity and stability.

Reaction Pathways

The overall transformation from ethane to vinyl chloride can be summarized by the following principal reactions:

  • Ethane Chlorination: Ethane is first chlorinated to produce ethyl chloride. C₂H₆ + Cl₂ → C₂H₅Cl + HCl

  • Ethyl Chloride Chlorination: The resulting ethyl chloride is further chlorinated to 1,2-dichloroethane. C₂H₅Cl + Cl₂ → C₂H₄Cl₂ + HCl

  • Thermal Cracking of 1,2-Dichloroethane: 1,2-dichloroethane is then dehydrochlorinated at high temperatures to yield vinyl chloride and hydrogen chloride. C₂H₄Cl₂ → C₂H₃Cl + HCl

Experimental Protocols

Protocol 1: Preparation of Lanthanum Oxychloride (LaOCl) Catalyst

This protocol details the synthesis of a LaOCl catalyst via a precipitation method.

Materials:

  • Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25 wt%)

  • Deionized water

  • Calcination furnace

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Prepare an aqueous solution of LaCl₃·7H₂O.

  • With vigorous stirring, add NH₄OH solution dropwise to the LaCl₃ solution until a precipitate is formed.

  • Continue stirring the mixture for 2 hours at room temperature.

  • Filter the precipitate and wash thoroughly with deionized water to remove residual ions.

  • Dry the filter cake in an oven at 100°C overnight.

  • Calcine the dried powder in a furnace at 550°C for 4 hours in a static air atmosphere to obtain the LaOCl catalyst.[1]

Protocol 2: Catalytic Chlorination of Ethane to 1,2-Dichloroethane

This protocol describes the experimental setup and procedure for the gas-phase chlorination of ethane using a fixed-bed reactor.

Equipment:

  • Quartz fixed-bed reactor (e.g., 10 mm inner diameter)

  • Tube furnace with temperature controller

  • Mass flow controllers (MFCs) for ethane, chlorine, and inert gas (e.g., nitrogen or helium)

  • Gas mixing chamber

  • Condenser and cold trap (e.g., using an ice-salt bath) to collect liquid products

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for product analysis.

Procedure:

  • Load the quartz reactor with a known amount of the prepared LaOCl catalyst, supported by quartz wool plugs.

  • Place the reactor inside the tube furnace and connect the gas lines.

  • Purge the system with an inert gas (e.g., N₂) for 30 minutes.

  • Heat the reactor to the desired reaction temperature (e.g., 250-350°C) under the inert gas flow.

  • Once the temperature is stable, introduce the reactant gases (ethane and chlorine) and the inert gas at the desired molar ratio and flow rate using the MFCs. A typical starting point for the C₂H₆/Cl₂ ratio is 4:9.[2]

  • Pass the reactor effluent through the condenser and cold trap to collect the liquid products (mainly EDC and unreacted chloroethane).

  • Analyze the gaseous and liquid products periodically using gas chromatography to determine the conversion of reactants and the selectivity to various products. An Agilent CP-SilicaPLOT or similar column can be used for the separation of chlorinated hydrocarbons.[3]

Protocol 3: Thermal Cracking of 1,2-Dichloroethane to Vinyl Chloride

This protocol outlines the procedure for the thermal decomposition of EDC to VCM on a laboratory scale.

Equipment:

  • High-temperature tube furnace capable of reaching at least 600°C.

  • Inert reactor tube (e.g., quartz or stainless steel).

  • Syringe pump or other means to introduce liquid EDC at a controlled rate.

  • Vaporizer to ensure EDC is in the gas phase before entering the hot zone of the furnace.

  • Condenser and collection system for the product stream.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Set up the reactor tube within the furnace.

  • Heat the furnace to the desired cracking temperature, typically in the range of 400-600°C.[4]

  • Use the syringe pump to feed liquid 1,2-dichloroethane into the vaporizer at a constant rate.

  • The vaporized EDC is then passed through the heated reactor tube.

  • The product stream exiting the reactor is cooled in a condenser to separate VCM and unreacted EDC from HCl gas.

  • Analyze the collected liquid and the exiting gas stream using a GC to determine the conversion of EDC and the yield of VCM. A CP-PoraPLOT Q column is suitable for analyzing impurities in vinyl chloride.[5]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of vinyl chloride from ethane.

Catalyst Reaction Temperature (°C) Ethane Conversion (%) 1,2-Dichloroethane Selectivity (%) Reference
LaOCl26061>74[2]
EuOClNot SpecifiedUp to 20Up to 90[6]
CuCl₂/Al₂O₃250Not SpecifiedHigh (for ethylene oxychlorination)[6]

Table 1: Performance of Various Catalysts in the Chlorination of Ethane to 1,2-Dichloroethane.

Parameter Value Reference
Cracking Temperature (°C)400 - 600[4]
Pressure (bar)15 - 36[4]
EDC Conversion (%)50 - 60[4]
VCM Selectivity (%)High[7]

Table 2: Typical Operating Conditions and Performance for the Thermal Cracking of 1,2-Dichloroethane.

Visualizations

experimental_workflow Experimental Workflow for Vinyl Chloride Synthesis cluster_catalyst_prep Catalyst Preparation cluster_chlorination Ethane Chlorination cluster_cracking Thermal Cracking LaCl3_sol LaCl3 Solution Precipitation Precipitation & Stirring LaCl3_sol->Precipitation NH4OH NH4OH NH4OH->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (100°C) Filtration->Drying Calcination Calcination (550°C) Drying->Calcination LaOCl_cat LaOCl Catalyst Calcination->LaOCl_cat Reactor Fixed-Bed Reactor (LaOCl Catalyst, 250-350°C) LaOCl_cat->Reactor Ethane Ethane Gas MFCs Mass Flow Controllers Ethane->MFCs Chlorine Chlorine Gas Chlorine->MFCs MFCs->Reactor Condenser1 Condenser & Cold Trap Reactor->Condenser1 GC_analysis1 Gas Chromatography Analysis Reactor->GC_analysis1 EDC_product 1,2-Dichloroethane (liquid) Condenser1->EDC_product Condenser1->GC_analysis1 EDC_feed 1,2-Dichloroethane Feed EDC_product->EDC_feed Vaporizer Vaporizer EDC_feed->Vaporizer Furnace Tube Furnace (400-600°C) Vaporizer->Furnace Condenser2 Condenser Furnace->Condenser2 GC_analysis2 Gas Chromatography Analysis Furnace->GC_analysis2 VCM_product Vinyl Chloride (gas) Condenser2->VCM_product Condenser2->GC_analysis2

Caption: Experimental workflow for the two-step synthesis of vinyl chloride from ethane.

reaction_pathway Reaction Pathway from Ethane to Vinyl Chloride Ethane Ethane (C₂H₆) EthylChloride Ethyl Chloride (C₂H₅Cl) Ethane->EthylChloride + Cl₂ - HCl (Catalytic Chlorination) EDC 1,2-Dichloroethane (C₂H₄Cl₂) EthylChloride->EDC + Cl₂ - HCl (Catalytic Chlorination) VinylChloride Vinyl Chloride (C₂H₃Cl) EDC->VinylChloride - HCl (Thermal Cracking)

Caption: Key chemical transformations in the synthesis of vinyl chloride from ethane.

References

Application Notes and Protocols for Methane Capture and Storage Using Polyvinyl Chloride-Derived Porous Carbons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methane (CH₄), a potent greenhouse gas, presents a significant environmental challenge. Its capture and storage are critical for mitigating climate change. This document provides detailed application notes and protocols on the utilization of polyvinyl chloride (PVC), a widely available and low-cost polymer, as a precursor for synthesizing high-surface-area porous carbons for effective methane capture and storage. The protocols outlined below are based on established research and provide a framework for the synthesis, characterization, and evaluation of these promising adsorbent materials.

Data Presentation

The following tables summarize the key properties of PVC-derived porous carbons and their methane adsorption capacities as reported in various studies.

Table 1: Physicochemical Properties of PVC-Derived Porous Carbons

Sample IDActivation MethodCarbonization Temperature (°C)Activation Temperature (°C)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)Reference
cPVCK800KOH-800---[1]
PVC-ACKOH400850-900356 - 1115-0.12 - 0.39[2]
PH_73KOH--25071.11-[3]
C-KOH-2CaCO₃/KOH8008001729--[4]
PVC-ACKOH--730 - 38700.44 - 2.070.30 - 1.59[5]

Table 2: Methane Adsorption Capacities of PVC-Derived Porous Carbons

Sample IDTemperature (°C)Pressure (bar)Methane Uptake (mmol/g)Reference
cPVCK80025-3.17[1]
PVC-AC (KOH/C ratio of 4)20-1.68[5]
cPVCK1-8002511.94[6]

Experimental Protocols

Protocol 1: Synthesis of PVC-Derived Porous Carbon via KOH Activation

This protocol describes a common method for synthesizing porous carbons from PVC using potassium hydroxide (KOH) as the activating agent.

Materials:

  • Polyvinyl chloride (PVC) powder or waste PVC plastic

  • Potassium hydroxide (KOH) pellets

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Nitrogen gas (high purity)

  • Tube furnace with temperature control

  • Ceramic crucibles

  • Ball mill or grinder

  • Beakers, filter paper, and other standard laboratory glassware

Procedure:

  • Pre-treatment of PVC:

    • If using waste PVC, wash it thoroughly with deionized water to remove any surface impurities and dry it in an oven at 60-80°C for 12 hours.

    • Grind the PVC into a fine powder using a ball mill or grinder.

  • Mixing with Activating Agent:

    • Mix the PVC powder with KOH pellets in a specific mass ratio (e.g., 1:1, 1:2, 1:3). The ratio of PVC to KOH is a critical parameter that influences the porosity of the final carbon material. A higher KOH ratio generally leads to a higher surface area.[4]

  • Carbonization and Activation:

    • Place the PVC/KOH mixture in a ceramic crucible and load it into the tube furnace.

    • Purge the furnace with a continuous flow of nitrogen gas (e.g., 100-200 mL/min) for at least 30 minutes to create an inert atmosphere.

    • Heat the furnace to the desired activation temperature (typically in the range of 700-900°C) at a controlled heating rate (e.g., 5-10°C/min).[4]

    • Hold the temperature for a specific duration (e.g., 1-2 hours) to ensure complete carbonization and activation.

    • After the activation period, turn off the furnace and allow it to cool down to room temperature under the nitrogen flow.

  • Post-synthesis Washing and Drying:

    • Carefully remove the activated carbon product from the furnace.

    • Wash the product with 1 M HCl to remove residual KOH and other inorganic impurities.

    • Continuously wash with deionized water until the pH of the filtrate becomes neutral.

    • Dry the final porous carbon product in an oven at 100-120°C for 12 hours.

Protocol 2: Characterization of PVC-Derived Porous Carbon

1. Textural Properties (BET Surface Area and Pore Size Distribution):

  • Instrument: Nitrogen adsorption-desorption analyzer (e.g., Micromeritics ASAP 2020 or similar).

  • Procedure:

    • Degas the porous carbon sample under vacuum at a high temperature (e.g., 200-300°C) for several hours to remove any adsorbed moisture and volatiles.

    • Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.35.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).

Protocol 3: Methane Adsorption Measurement

This protocol outlines the procedure for measuring the methane adsorption capacity of the synthesized porous carbons using a volumetric method.

Materials and Equipment:

  • Synthesized PVC-derived porous carbon

  • High-pressure volumetric adsorption analyzer (e.g., Sieverts-type apparatus)

  • Methane gas (high purity, 99.999%)

  • Helium gas (for dead volume calibration)

  • Vacuum pump

  • Thermostatic bath for temperature control

Procedure:

  • Sample Preparation and Degassing:

    • Accurately weigh a specific amount of the porous carbon sample and place it in the sample cell of the adsorption analyzer.

    • Degas the sample under high vacuum at an elevated temperature (e.g., 200-300°C) for several hours to ensure the removal of all adsorbed species from the pores.

  • Dead Volume Calibration:

    • After degassing, cool the sample to the desired adsorption temperature (e.g., 25°C).

    • Perform a dead volume calibration using helium gas, which is assumed not to be adsorbed by the material at the experimental temperature. This step is crucial for accurately determining the amount of adsorbed methane.

  • Methane Adsorption Isotherm Measurement:

    • Evacuate the helium from the sample cell.

    • Introduce a known amount of methane gas into the manifold of a known volume.

    • Open the valve to the sample cell and allow the system to equilibrate until the pressure stabilizes.

    • Record the final equilibrium pressure.

    • The amount of adsorbed methane at that pressure is calculated based on the pressure drop and the ideal gas law or a more accurate equation of state.

    • Repeat this process by incrementally adding more methane gas to obtain a series of data points for the adsorption isotherm (amount of gas adsorbed versus pressure) up to the desired final pressure (e.g., 10 bar).

  • Data Analysis:

    • Plot the amount of methane adsorbed (in mmol/g) as a function of pressure (in bar).

    • The adsorption data can be fitted to various isotherm models, such as the Langmuir, Freundlich, or Sips models, to determine the maximum adsorption capacity and other adsorption parameters.

Mandatory Visualization

Experimental_Workflow_Synthesis cluster_prep Pre-treatment cluster_synthesis Synthesis cluster_post Post-treatment pvc PVC Material (Powder or Waste) wash_dry Washing & Drying pvc->wash_dry grind Grinding wash_dry->grind mix Mixing with KOH grind->mix activation Carbonization & Activation (700-900°C, N2 atm) mix->activation wash_hcl Washing with HCl activation->wash_hcl wash_water Washing with H2O wash_hcl->wash_water dry Drying (100-120°C) wash_water->dry final_product Porous Carbon dry->final_product Methane_Adsorption_Workflow start Porous Carbon Sample degas Sample Degassing (High Vacuum, 200-300°C) start->degas dead_volume Dead Volume Calibration (Helium Gas) degas->dead_volume adsorption Methane Adsorption (Incremental Dosing) dead_volume->adsorption data_acq Equilibrium Pressure Measurement adsorption->data_acq data_acq->adsorption Repeat for multiple pressures analysis Data Analysis (Isotherm Plotting & Modeling) data_acq->analysis result Methane Adsorption Capacity analysis->result

References

Troubleshooting & Optimization

Suppressing side reactions in the photochemical chlorination of methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the photochemical chlorination of methane. The focus is on suppressing side reactions and maximizing the yield of methyl chloride (CH₃Cl).

Troubleshooting Guide

This guide addresses common issues encountered during the photochemical chlorination of methane.

Problem Possible Causes Recommended Solutions
Low Selectivity for Methyl Chloride (CH₃Cl) Insufficient methane to chlorine ratio (CH₄/Cl₂).Increase the CH₄/Cl₂ ratio significantly. Ratios of 10:1 or higher are often recommended to favor the formation of CH₃Cl.
High reaction temperature.Maintain a lower reaction temperature, as higher temperatures can favor the formation of more highly chlorinated methanes.
Inadequate mixing of reactants.Ensure turbulent flow or use a well-designed reactor to promote thorough mixing of methane and chlorine gas before initiation.
Reaction Fails to Initiate Inadequate light source (wavelength or intensity).Verify that the light source provides the appropriate wavelength (UV light is typically used) and intensity to dissociate chlorine molecules (Cl₂).
Presence of inhibitors.Ensure reactants are pure and free from inhibitors like oxygen, which can quench the radical chain reaction.
Formation of Carbon Deposits (Coking) Localized high temperatures or "hot spots" in the reactor.Improve heat dissipation from the reactor. Use a reactor material with high thermal conductivity.
Very low CH₄/Cl₂ ratio.Increase the CH₄/Cl₂ ratio.
Explosive Reaction or Uncontrolled Temperature Rise Methane and chlorine concentrations are within explosive limits.Operate with a large excess of methane to keep the mixture outside the explosive range. Consult safety data for the explosive limits of CH₄-Cl₂ mixtures.
Inadequate heat removal.Ensure the cooling system for the reactor is functioning efficiently. For highly exothermic reactions, consider diluting the reactants with an inert gas like nitrogen or argon.
Low Overall Conversion of Methane Insufficient reaction time.Increase the residence time of the reactants in the illuminated zone of the reactor.
Low light intensity.Increase the intensity of the light source.

Frequently Asked Questions (FAQs)

1. What is the most critical parameter for controlling selectivity in methane chlorination?

The molar ratio of methane to chlorine (CH₄/Cl₂) is the most crucial factor. A high CH₄/Cl₂ ratio increases the probability of a chlorine radical colliding with a methane molecule rather than a chloromethane molecule, thus favoring the formation of methyl chloride (CH₃Cl) over more highly chlorinated products like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon tetrachloride (CCl₄).

2. What are the primary side reactions to be concerned about?

The main side reactions are the further chlorination of the desired product, methyl chloride, to form polychlorinated methanes (CH₂Cl₂, CHCl₃, CCl₄). Another significant side reaction is the formation of ethane (C₂H₆) and its subsequent chlorinated derivatives, which can occur at higher temperatures.

3. How does temperature affect the reaction?

Higher temperatures generally increase the reaction rate but can negatively impact selectivity for methyl chloride. Elevated temperatures provide more energy for the subsequent chlorination of CH₃Cl and can also promote the formation of byproducts like ethane.

4. Can this reaction be performed without a light source?

No, the photochemical chlorination of methane relies on the input of light energy (typically UV) to initiate the reaction by breaking the Cl-Cl bond in chlorine molecules to form chlorine radicals. This is the initiation step of the free-radical chain reaction.

5. What are the safety concerns associated with this reaction?

The primary safety concern is the explosive nature of methane-chlorine mixtures. It is imperative to work with reactant concentrations that are outside the known explosive limits. Additionally, chlorine gas is highly toxic and corrosive, and proper handling and ventilation are essential. Hydrogen chloride (HCl) is also produced as a byproduct and must be handled with care.

Experimental Protocols

General Protocol for Selective Photochemical Chlorination of Methane

This protocol outlines a general procedure for the gas-phase photochemical chlorination of methane with an emphasis on maximizing methyl chloride selectivity.

1. Reactant Purification:

  • Methane (CH₄): Pass through a purification train to remove any oxygen and other impurities. This may include columns of a deoxygenation catalyst and molecular sieves.

  • Chlorine (Cl₂): Similarly, purify to remove oxygen and moisture.

2. Reactor Setup:

  • Use a gas-phase photoreactor, typically made of quartz or another material transparent to the desired UV wavelength.

  • The reactor should be equipped with a gas inlet for methane and chlorine, an outlet for the product mixture, a cooling jacket to control the temperature, and a port for a temperature sensor.

  • A UV lamp (e.g., a mercury vapor lamp) is positioned to irradiate the reactor.

3. Reaction Execution:

  • Before introducing chlorine, flush the entire system with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Establish a stable flow of methane through the reactor.

  • Introduce a controlled flow of chlorine gas. The molar ratio of methane to chlorine should be high, for example, 10:1 or greater, to favor the formation of methyl chloride.

  • Once the gas flows are stable, turn on the UV lamp to initiate the reaction.

  • Monitor the reaction temperature and adjust the cooling system as necessary to maintain the desired temperature.

4. Product Collection and Analysis:

  • The gaseous product stream from the reactor outlet is passed through a cold trap (e.g., using a dry ice/acetone bath) to condense the chlorinated methanes and unreacted chlorine.

  • The remaining gaseous mixture, primarily methane and hydrogen chloride, can be passed through a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl.

  • The condensed liquid products are then analyzed, typically by gas chromatography (GC) equipped with a suitable column and detector (e.g., a flame ionization detector or a thermal conductivity detector) to determine the product distribution.

Data Presentation

Table 1: Effect of Methane-to-Chlorine Ratio on Product Selectivity
CH₄/Cl₂ Molar Ratio CH₃Cl (%) CH₂Cl₂ (%) CHCl₃ (%) CCl₄ (%)
1:13741193
4:175213<1
10:185132<1

Note: These are representative values to illustrate the trend. Actual results may vary based on specific experimental conditions.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_side_reactions Side Reactions (Further Chlorination) Cl2 Cl₂ Two_Cl_rad 2 Cl• Cl2->Two_Cl_rad hν (UV light) Cl_rad1 Cl• CH3_rad •CH₃ Cl_rad1->CH3_rad + CH₄ CH4 CH₄ HCl HCl CH3Cl CH₃Cl CH3_rad->CH3Cl + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term + Cl• Cl_rad_term2 Cl• CH3_rad_term1 •CH₃ C2H6 C₂H₆ CH3_rad_term1->C2H6 + •CH₃ CH3_rad_term2 •CH₃ Cl_rad_term3 Cl• CH3Cl_term CH₃Cl Cl_rad_term3->CH3Cl_term + •CH₃ CH3_rad_term3 •CH₃ CH3Cl_side CH₃Cl CH2Cl_rad •CH₂Cl CH3Cl_side->CH2Cl_rad + Cl• Cl_rad_side1 Cl• CH2Cl2 CH₂Cl₂ CH2Cl_rad->CH2Cl2 + Cl₂ Cl2_side1 Cl₂ further_products CHCl₃, CCl₄ CH2Cl2->further_products + Cl•, + Cl₂ Cl_rad_side2 Cl•

Caption: Free-radical mechanism of methane chlorination.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Product Analysis Purify_CH4 Purify Methane (CH₄) Setup_Reactor Assemble and Leak-Test Photoreactor Purify_CH4->Setup_Reactor Purify_Cl2 Purify Chlorine (Cl₂) Purify_Cl2->Setup_Reactor Flush_System Flush with Inert Gas (N₂ or Ar) Setup_Reactor->Flush_System Flow_CH4 Establish CH₄ Flow Flush_System->Flow_CH4 Flow_Cl2 Establish Cl₂ Flow (High CH₄/Cl₂ Ratio) Flow_CH4->Flow_Cl2 Initiate Initiate with UV Light Flow_Cl2->Initiate Monitor Monitor Temperature Initiate->Monitor Cold_Trap Condense Products in Cold Trap Monitor->Cold_Trap Scrubber Neutralize HCl with Scrubber Monitor->Scrubber GC_Analysis Analyze Condensate by Gas Chromatography Cold_Trap->GC_Analysis Data_Analysis Calculate Yield and Selectivity GC_Analysis->Data_Analysis

Caption: Experimental workflow for photochemical chlorination.

Challenges in separating chloroethane from methane in reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Separation of Chloroethane from Methane

Welcome to the technical support center for challenges related to the separation of chloroethane from methane in reaction mixtures. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating chloroethane from methane?

The main challenges stem from the physical properties of the compounds and the nature of the reaction mixture. Methane is a gas at room temperature and atmospheric pressure, while chloroethane is a volatile liquid with a low boiling point.[1][2] The primary difficulties include:

  • Handling Volatile and Gaseous Substances: Methane's extremely low boiling point requires cryogenic conditions for any distillation-based separation.

  • Complex Reaction Mixture: The chlorination of methane is a free-radical substitution reaction that doesn't stop cleanly at one product.[3] This results in a mixture containing not only chloromethane but also dichloromethane, chloroform, and carbon tetrachloride, which must be separated from the desired chloroethane.[3]

  • Safety: Both methane and chloroethane are flammable.[1] Chloroethane is also a central nervous system depressant, requiring careful handling to avoid inhalation.[1]

Q2: Which separation method is most suitable for a methane and chloroethane mixture?

The most suitable method depends on the scale of the operation, the required purity of the final product, and the composition of the reaction mixture.

  • Fractional Distillation: This is the most common and effective method, especially for high-purity requirements, due to the significant difference in boiling points between methane and chloroethane.[4]

  • Partial Condensation: Often used as a preliminary step, this method involves cooling the reaction gas stream under pressure.[5] This condenses the higher-boiling chloroethane and other chlorinated hydrocarbons, while methane remains in the gaseous phase.[5]

  • Solvent Scrubbing (Absorption): This involves washing the gas mixture with a suitable solvent that selectively dissolves the chlorinated hydrocarbons.[5] Low-temperature carbon tetrachloride and chloroform have been used for this purpose.[5]

  • Pressure Swing Adsorption (PSA): This technique uses solid adsorbents, such as zeolitic molecular sieves, to selectively adsorb components from the gas stream under pressure.[6][7]

Q3: Can chloroethane and methane form an azeotrope?

Based on available data, methane and chloroethane do not form an azeotrope.[8] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[9] The absence of an azeotrope simplifies separation by distillation, as the relative volatility of the components does not change unexpectedly. While ethane can form an azeotrope with CO2, this is not a concern for a pure methane-chloroethane mixture.[10]

Q4: How can I remove other chlorinated byproducts like dichloromethane and chloroform?

If your reaction mixture contains multiple chlorinated hydrocarbons, a multi-stage distillation process is typically required.[11] After the initial separation of methane, the remaining liquid mixture of chlorinated hydrocarbons can be separated by fractional distillation, taking advantage of their different boiling points.[4][12]

Data Presentation: Physical Properties

A clear understanding of the physical properties of all components in the reaction mixture is critical for designing an effective separation strategy.

PropertyMethane (CH₄)Chloromethane (CH₃Cl)Chloroethane (C₂H₅Cl) Dichloromethane (CH₂Cl₂)Chloroform (CHCl₃)Carbon Tetrachloride (CCl₄)
Molar Mass ( g/mol ) 16.0450.49[13]64.51 [1]84.93119.38153.82
Boiling Point (°C) -161.5-24.2[8]12.27 [1]39.661.276.7
Vapor Pressure Very HighHigh[14]134.6 kPa (at 20°C) [1]Lower than CH₃ClLower than CH₂Cl₂Lowest[15]
Solubility in Water LowApprox. 2% at 20°C[14]0.574 g/100 mL (at 20°C) [1]Slightly SolubleVery Slightly SolubleInsoluble

Troubleshooting Guides

Problem: Poor Separation Efficiency During Distillation

Potential Cause Recommended Solution
Insufficient Column Height/Packing: The distillation column may not have enough theoretical plates to achieve the desired separation.Increase the height of the packed column or use a more efficient packing material to increase the number of theoretical plates.
Incorrect Temperature Gradient: An improper temperature profile along the column can lead to flooding or poor separation.Ensure the reboiler and condenser temperatures are set correctly to establish a stable temperature gradient. Monitor the temperature at various points along the column.
Pressure Fluctuations: Unstable pressure within the system affects the boiling points of the components, leading to inconsistent separation.Use a high-quality pressure regulator and ensure all connections are leak-proof. Operate the distillation under a slight positive pressure of an inert gas if necessary.
High Methane Flow Rate: Pushing the gas mixture through the column too quickly reduces the contact time between the vapor and liquid phases, impairing equilibrium.Reduce the feed flow rate to allow sufficient time for vapor-liquid equilibrium to be established on each theoretical plate.

Problem: Chloroethane Product is Contaminated with Methane

Potential Cause Recommended Solution
Condenser Temperature Too Low: If the condenser is excessively cold, it may liquefy some of the methane along with the chloroethane.Raise the condenser temperature to a point where it efficiently condenses chloroethane but allows methane to pass through as a gas. This requires precise temperature control.
Carry-over in Gas-Liquid Separator: In a system with a preliminary condensation step, high gas velocity can carry liquid droplets of chloroethane into the methane stream.Install a mist eliminator or demister pad in the gas-liquid separator. Reduce the gas flow rate to prevent mechanical carry-over.

Experimental Protocols

Protocol 1: Separation by Cryogenic Fractional Distillation

This protocol is suitable for achieving high-purity chloroethane on a laboratory scale.

Objective: To separate chloroethane from methane and other chlorinated byproducts using their boiling point differences.

Methodology:

  • Pre-cooling: The reaction effluent, a gaseous mixture of methane, chloroethane, and other byproducts, is passed through a heat exchanger or a cold trap cooled by a suitable medium (e.g., dry ice/acetone or liquid nitrogen bath) to partially condense the less volatile components.[5]

  • Gas-Liquid Separation: The cooled mixture enters a gas-liquid separator. The liquid phase, rich in chloroethane and other chlorinated hydrocarbons, is collected at the bottom. The gaseous phase, consisting mainly of methane, is vented or collected separately.

  • Distillation Column Setup: The collected liquid fraction is fed into a vacuum-jacketed fractional distillation column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for separation.

  • Temperature Control: The distillation flask (reboiler) is gently heated to a temperature just above the boiling point of the most volatile component in the liquid mixture (e.g., chloroethane). The column head temperature is monitored closely.

  • Fraction Collection: The condenser is cooled using a refrigerated circulator to a temperature that allows for the condensation of the desired fraction.

    • The fraction that distills at or near 12.3°C is collected as pure chloroethane.

    • Subsequent fractions will contain higher-boiling impurities like dichloromethane (b.p. 39.6°C).

  • Purity Analysis: The purity of the collected fractions should be verified using an appropriate analytical technique, such as Gas Chromatography (GC).[4]

Protocol 2: Separation by Solvent Scrubbing (Absorption)

This protocol is useful for bulk removal of chlorinated hydrocarbons from a methane stream.

Objective: To selectively absorb chloroethane and other chlorinated species from the methane gas stream using a high-boiling point solvent.

Methodology:

  • Scrubber Setup: A gas scrubbing bottle or a packed absorption column is filled with a suitable chilled solvent. Solvents like high-molecular-weight hydrocarbons or specific commercial solvents can be used.[5]

  • Gas Introduction: The gaseous reaction mixture is bubbled through the solvent at a controlled flow rate. The low temperature increases the solubility of chloroethane in the solvent.

  • Absorption: As the gas passes through the solvent, the chloroethane and other chlorinated hydrocarbons are selectively dissolved, while the much less soluble methane passes through.

  • Solvent Regeneration: The "rich" solvent containing the dissolved chloroethane is then sent to a stripping unit.

  • Stripping: The rich solvent is heated, and/or the pressure is reduced. This lowers the solubility of the dissolved gases, releasing the chloroethane, which can then be collected as a vapor and condensed.

  • Solvent Recycling: The regenerated "lean" solvent is cooled and recycled back to the absorption column.

Visualizations

SeparationMethodSelection start Start: Separate Chloroethane from Methane scale What is the operational scale? start->scale purity High Purity Required? scale->purity Lab / Pilot psa Pressure Swing Adsorption (PSA) (Industrial Scale) scale->psa Industrial byproducts Multiple Chlorinated Byproducts Present? purity->byproducts Yes condensation Partial Condensation (Bulk Separation) purity->condensation No (Bulk Removal) distillation Cryogenic Fractional Distillation byproducts->distillation Yes absorption Solvent Scrubbing (Absorption) byproducts->absorption No ExperimentalWorkflow cluster_pretreatment Pre-treatment cluster_separation Primary Separation cluster_purification Purification A Reaction Effluent (Gas Mixture) B Compression & Cooling A->B C Partial Condensation B->C D Gas-Liquid Separator C->D E Methane Gas (to vent/collection) D->E Gas Phase F Liquid Fraction (Chloroethane & Byproducts) D->F Liquid Phase G Fractional Distillation Column F->G H Pure Chloroethane (Product) G->H ~12.3°C Fraction I Higher Boiling Byproducts G->I Bottoms

References

Technical Support Center: Stabilizing Radical Chain Reactions in Chloroethane-Methane Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with radical chain reactions in chloroethane-methane systems. The information is designed to help stabilize these reactions, control product selectivity, and ensure laboratory safety.

Troubleshooting Guide

Unstable or inefficient radical chain reactions can manifest in several ways, from low yields to hazardous runaway conditions. This guide addresses common issues encountered during the experimental process.

Issue 1: Low Yield of Monochlorinated Products (Chloromethane and Chloroethane)

Symptom Potential Cause Suggested Action Relevant Parameters
High proportion of polychlorinated products (e.g., dichloromethane, trichloromethane) Incorrect reactant ratio. An excess of chlorine radicals promotes further substitution on the initial products.Increase the methane to chlorine ratio. A large excess of methane ensures that chlorine radicals are more likely to collide with a methane molecule rather than a chlorinated product.[1]Methane:Chlorine ratio > 10:1
Formation of significant amounts of ethane and other longer-chain alkanes High radical concentration leading to increased termination steps where methyl radicals combine.Reduce the intensity of the initiation source (e.g., lower UV lamp power, lower temperature). Introduce an inert diluent gas (e.g., nitrogen, argon) to reduce the concentration of reactants and radicals.See initiator concentration guidelines in the experimental protocol.
Low overall conversion of methane Insufficient initiation. The rate of radical generation is too low to sustain the chain reaction.Increase the intensity of the initiation source (UV light or temperature). Ensure the initiator is active and not depleted. For photochemical reactions, check the lamp's age and output.See initiation conditions in the experimental protocol.
Presence of inhibitors. Oxygen is a common inhibitor in radical reactions.[2]Purge the reactor and gas lines with an inert gas (e.g., nitrogen or argon) before introducing reactants. Use purified gases to minimize oxygen content.Oxygen concentration < 10 ppm

Issue 2: Reaction Fails to Initiate or Terminates Prematurely

Symptom Potential Cause Suggested Action Relevant Parameters
No discernible reaction after initiation has begun Presence of a significant amount of an inhibitor, such as oxygen or phenolic compounds from contaminated reagents.Purge the system thoroughly with an inert gas. Check the purity of methane, chloroethane, and chlorine. Consider passing gases through a purification train to remove potential inhibitors.Oxygen levels should be minimized.
Initiation energy is too low.For photochemical initiation, ensure the wavelength of the UV source is appropriate for the homolytic cleavage of the Cl-Cl bond (~300-400 nm). Increase the lamp's intensity or the reaction temperature for thermal initiation.[3]UV lamp with output in the near-UV range. Thermal initiation typically requires temperatures > 250°C.
Reaction starts but stops quickly Depletion of the limiting reagent.Ensure a continuous and stable flow of reactants in a flow-through system. In a batch reactor, ensure sufficient initial loading of reactants.Monitor reactant concentrations using online analytics if possible.
Accumulation of radical scavengers.Some side products can act as radical scavengers. Analyze the product mixture to identify potential culprits.Not applicable.

Issue 3: Runaway Reaction or Explosion

Symptom Potential Cause Suggested Action Relevant Parameters
Rapid, uncontrolled increase in temperature and pressure Insufficient heat dissipation. The exothermic nature of the chlorination reaction can lead to thermal runaway if not adequately cooled.[4][5]Ensure efficient cooling of the reactor. For laboratory-scale setups, this may involve using a cooling jacket or an ice bath. Reduce the concentration of reactants by using an inert diluent gas.Maintain the reaction temperature within the specified range (see experimental protocol).
High concentration of reactants.Lower the flow rates of methane and chlorine. Increase the proportion of inert diluent gas.Total hydrocarbon concentration should be kept below the lower explosion limit in the presence of an oxidant.
Presence of "hot spots" in the reactor.Ensure uniform mixing of reactants. For photochemical reactors, ensure even illumination to avoid localized areas of high radical concentration.Not applicable.
Explosion A flammable mixture of methane/chloroethane and chlorine is present.Operate with a large excess of methane to keep the chlorine concentration below the flammability limit. Use an inert diluent gas. Ensure the reactor is properly sealed and purged of air before starting the reaction.Methane concentration should be well above the upper explosive limit with chlorine.

Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity towards monochlorinated products?

A1: The most effective way to favor the formation of chloromethane and chloroethane over more highly chlorinated products is to use a large excess of methane relative to chlorine.[1] A methane-to-chlorine molar ratio of 10:1 or higher significantly increases the probability that a chlorine radical will react with a methane molecule rather than an already chlorinated product.[1]

Q2: What is the role of oxygen in this reaction, and how can I mitigate its effects?

A2: Oxygen acts as a radical inhibitor.[2] It reacts with the methyl and ethyl radicals to form peroxy radicals, which are much less reactive and can terminate the chain reaction.[2] To minimize the inhibitory effects of oxygen, it is crucial to use high-purity gases and to purge the entire reactor system with an inert gas like nitrogen or argon before introducing the reactants.

Q3: What are the primary safety concerns when running this experiment?

A3: The primary safety concerns are the risk of a runaway reaction and explosion, and the handling of toxic and corrosive chlorine gas. The reaction is highly exothermic, and without proper temperature control, it can lead to a rapid increase in pressure.[4] Chlorine gas is highly toxic and corrosive.[6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves resistant to chlorine.[7][8]

Q4: Can I use thermal initiation instead of photochemical initiation?

A4: Yes, thermal initiation is an alternative to photochemical initiation. It involves heating the reactant mixture to a temperature high enough to cause the homolytic cleavage of the chlorine-chlorine bond (typically above 250°C). However, thermal initiation can sometimes lead to less selectivity and the formation of more side products due to the higher reaction temperatures.

Q5: How can I analyze the product mixture?

A5: The product mixture, which typically contains unreacted methane and chloroethane, as well as various chlorinated products and HCl, is best analyzed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID).[9][10][11] This allows for the separation and quantification of the different components in the mixture.[9][12]

Experimental Protocols

Detailed Methodology for Photochemical Chlorination of Methane in a Laboratory-Scale Flow Reactor

This protocol describes a general procedure for the continuous photochemical chlorination of methane.

1. Reactor Setup:

  • Assemble a gas-phase flow reactor system, typically consisting of a quartz or borosilicate glass tube.[13]

  • The reactor should be placed within a housing containing UV lamps (e.g., medium-pressure mercury lamps) that emit in the 300-400 nm range to initiate the reaction.[13]

  • The reactor should be equipped with a cooling jacket connected to a circulating chiller to maintain a constant temperature.

  • Use mass flow controllers to precisely regulate the flow rates of methane, chlorine, and any inert diluent gas (e.g., nitrogen).

  • The outlet of the reactor should be connected to a series of traps: first, a cold trap (e.g., dry ice/acetone bath) to condense the chlorinated products, and second, a basic solution (e.g., NaOH or NaHCO3) to neutralize the HCl byproduct.

  • The final off-gas should be vented into a fume hood.

2. Pre-reaction Procedure:

  • Ensure all connections in the gas lines and reactor are secure and leak-tested.

  • Thoroughly purge the entire system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all traces of oxygen.

  • Start the coolant circulation through the reactor jacket and allow the temperature to stabilize at the desired setpoint (e.g., 15-25°C).

3. Reaction Execution:

  • Set the mass flow controllers to the desired flow rates. To favor monochlorination, a high methane-to-chlorine ratio (e.g., 10:1 or greater) is recommended. An inert diluent can also be introduced to control the reaction rate and temperature.

  • Once the gas flows are stable, turn on the UV lamps to initiate the reaction.

  • Monitor the reactor temperature closely. Any significant increase may indicate that the reaction is proceeding too quickly and that the reactant flow rates or UV intensity should be reduced.

  • Allow the reaction to run for a sufficient time to collect an adequate amount of product in the cold trap.

4. Product Collection and Analysis:

  • After the desired reaction time, turn off the UV lamps and then the reactant gas flows. Continue to flow the inert gas for a few minutes to purge the reactor.

  • Carefully remove the cold trap and allow it to warm to room temperature.

  • Analyze the condensed liquid product using gas chromatography (GC) to determine the product distribution.

Visualizations

Experimental_Workflow Experimental Workflow for Photochemical Chlorination cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase p1 Assemble and Leak-Test Reactor p2 Purge System with Inert Gas p1->p2 p3 Stabilize Reactor Temperature p2->p3 e1 Establish Stable Gas Flows (Methane, Chlorine, Diluent) p3->e1 System Ready e2 Initiate Reaction (Turn on UV Lamps) e1->e2 e3 Monitor Temperature and Pressure e2->e3 po1 Stop Reaction (Lamps Off, then Gases Off) e3->po1 Reaction Complete po2 Purge System with Inert Gas po1->po2 po3 Collect Product from Cold Trap po2->po3 po4 Analyze Product Mixture (GC-MS) po3->po4

Caption: Workflow for laboratory-scale photochemical chlorination.

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Minimizing Coke Formation During Catalytic Cracking of Chloroethane and Methane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic cracking of chloroethane and methane. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and minimize coke formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of coke formation during the catalytic cracking of chloroethane and methane?

A1: Coke formation in this process is a complex phenomenon involving multiple pathways:

  • Catalytic Coking: This occurs on the active sites of the catalyst. Hydrocarbon molecules adsorb onto the catalyst surface and undergo a series of reactions, including dehydrogenation and polymerization, leading to the formation of carbonaceous deposits. For chloroethane, the presence of chlorine can influence the acidity of the catalyst, potentially accelerating coking.

  • Radical Coking: At the high temperatures used in catalytic cracking, free radical reactions can occur in the gas phase. These radicals can combine and polymerize to form coke precursors, which then deposit on the catalyst surface and reactor walls.

  • Condensation of Polyaromatic Hydrocarbons (PAHs): Larger aromatic molecules, which can form as byproducts of the cracking reactions, can condense on the catalyst surface and act as coke precursors.

Q2: Which catalysts are most effective for the co-cracking of chloroethane and methane while minimizing coke formation?

A2: Zeolite catalysts, particularly those with a medium pore structure like ZSM-5, are commonly investigated for this type of reaction. The shape selectivity of these zeolites can inhibit the formation of bulky coke precursors within their pores. Bimetallic catalysts, such as those containing nickel and cobalt, have also been explored for methane activation and may offer a balance between cracking activity and coke resistance. The choice of catalyst will depend on the specific reaction conditions and desired product distribution.

Q3: How does temperature affect coke formation in this process?

A3: Temperature has a significant impact on coke formation. While higher temperatures generally increase the rate of the desired cracking reactions, they also accelerate the reactions that lead to coke. There is typically an optimal temperature range that maximizes the yield of desired products while keeping coke formation at an acceptable level. Operating above this range can lead to rapid catalyst deactivation due to excessive coking.

Q4: Can the feed composition (chloroethane to methane ratio) be adjusted to minimize coke?

A4: Yes, the feed composition is a critical parameter. A higher methane-to-chloroethane ratio can, in some cases, help to suppress coke formation. Methane can act as a diluent and also participate in reactions that remove coke precursors. However, the optimal ratio will depend on the catalyst and other reaction conditions.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Rapid loss of catalyst activity 1. Excessive coke formation: High reaction temperature, inappropriate feed composition, or catalyst deactivation. 2. Catalyst poisoning: Chlorine species from chloroethane decomposition can poison some catalysts. 3. Sintering: The catalyst may be exposed to excessively high temperatures, causing a loss of surface area.1. Optimize reaction temperature: Conduct experiments at a range of temperatures to find the optimal balance between activity and coke formation. 2. Adjust feed ratio: Experiment with different methane-to-chloroethane ratios. 3. Catalyst regeneration: Perform a controlled burnout of the coke in a stream of air or an inert gas containing a small amount of oxygen. 4. Select a chlorine-tolerant catalyst: Consider catalysts known for their stability in the presence of halogenated compounds. 5. Verify temperature control: Ensure the reactor temperature is uniform and does not have hot spots.
High pressure drop across the reactor 1. Coke deposition: Coke can block the pores of the catalyst and the void spaces in the reactor bed. 2. Catalyst attrition: The catalyst particles may be breaking down into smaller fines.1. Implement a regeneration cycle: Regularly regenerate the catalyst to remove coke deposits. 2. Check for channeling: Ensure uniform flow through the reactor bed. 3. Use a more robust catalyst: Select a catalyst with good mechanical strength.
Low yield of desired products 1. Catalyst deactivation: As mentioned above, coke formation or poisoning can reduce catalyst activity. 2. Sub-optimal reaction conditions: The temperature, pressure, or residence time may not be ideal for the desired reaction. 3. Poor feed distribution: Inadequate mixing of the reactants can lead to side reactions.1. Address catalyst deactivation: Follow the troubleshooting steps for rapid loss of catalyst activity. 2. Perform a parameter study: Systematically vary the temperature, pressure, and feed flow rates to identify the optimal operating window. 3. Improve reactor design: Ensure efficient mixing of the reactants before they enter the catalyst bed.
Analysis of products is inconsistent 1. Leaks in the system: Air can leak into the system, leading to unwanted oxidation reactions. 2. Condensation of products: Heavier products may be condensing in the transfer lines before reaching the analytical instrument. 3. Incomplete separation of products: The analytical method may not be adequately separating all the components of the complex product mixture.1. Perform a leak check: Pressurize the system with an inert gas and check for pressure drops. 2. Heat tracing: Use heat tape on transfer lines to prevent condensation. 3. Optimize analytical method: Adjust the temperature program and column of the gas chromatograph (GC) to ensure good separation of all expected products.

Quantitative Data

The following tables provide representative data on the effect of various parameters on coke formation and product distribution. Note that these are illustrative values and actual results will vary depending on the specific experimental setup and catalyst used.

Table 1: Effect of Temperature on Coke Formation and Product Yield

Catalyst: H-ZSM-5, Pressure: 1 atm, Methane/Chloroethane Molar Ratio: 2:1

Temperature (°C)Coke Yield (wt%)Ethylene Yield (wt%)Propylene Yield (wt%)
5002.515.28.1
5504.822.512.3
6008.220.110.5
65015.616.87.9

Table 2: Effect of Methane/Chloroethane Molar Ratio on Coke Formation

Catalyst: H-ZSM-5, Temperature: 550°C, Pressure: 1 atm

Methane/Chloroethane Molar RatioCoke Yield (wt%)
1:17.1
2:14.8
3:13.5
4:12.9

Experimental Protocols

General Protocol for Catalytic Cracking of Chloroethane and Methane

This protocol outlines a general procedure for conducting a lab-scale catalytic cracking experiment.

1. Catalyst Preparation and Loading: a. The chosen catalyst (e.g., H-ZSM-5) is typically calcined in air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and organic impurities. b. A known weight of the calcined catalyst is loaded into a fixed-bed reactor. The catalyst is usually supported on quartz wool plugs.

2. Reactor Setup and Leak Check: a. The reactor is installed in a furnace with a temperature controller. b. All gas and liquid feed lines are connected. A mass flow controller is used for methane, and a syringe pump is used for liquid chloroethane. c. The entire system is purged with an inert gas (e.g., nitrogen or argon) and a leak check is performed.

3. Reaction Procedure: a. The reactor is heated to the desired reaction temperature under a flow of inert gas. b. Once the temperature is stable, the flow of methane is started at the desired rate. c. The chloroethane is then introduced into a vaporizer and the vapor is mixed with the methane stream before entering the reactor. d. The reaction products are passed through a condenser to separate the liquid and gaseous products. e. The gaseous products are collected in gas bags or analyzed online using a gas chromatograph (GC). f. The liquid products are collected and analyzed by GC-MS.

4. Post-Reaction Analysis: a. After the desired reaction time, the chloroethane and methane feeds are stopped, and the reactor is cooled down under an inert gas flow. b. The amount of coke deposited on the catalyst can be determined by temperature-programmed oxidation (TPO), where the coked catalyst is heated in a controlled flow of air/inert gas mixture, and the amount of CO and CO₂ produced is measured.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

TroubleshootingWorkflow start Start: Decreased Performance Observed check_activity Is Catalyst Activity Decreasing Rapidly? start->check_activity check_pressure Is Pressure Drop Increasing? check_activity->check_pressure No coke_formation High Probability of Excessive Coke Formation check_activity->coke_formation Yes poisoning Potential Catalyst Poisoning by Chlorine check_activity->poisoning Yes sintering Possible Catalyst Sintering check_activity->sintering Yes check_pressure->coke_formation Yes channeling Potential Bed Channeling or Fines check_pressure->channeling Yes optimize_temp Action: Optimize Temperature & Feed Ratio coke_formation->optimize_temp regenerate Action: Perform Catalyst Regeneration coke_formation->regenerate change_catalyst Action: Select Chlorine-Tolerant Catalyst poisoning->change_catalyst sintering->optimize_temp Lower Temp check_reactor Action: Inspect Reactor Bed channeling->check_reactor

Caption: Troubleshooting workflow for catalyst deactivation.

Simplified Reaction Network for Co-cracking of Chloroethane and Methane

ReactionNetwork cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts CH4 Methane (CH4) CH3_rad Methyl Radical (•CH3) CH4->CH3_rad Activation C2H5Cl Chloroethane (C2H5Cl) C2H5_rad Ethyl Radical (•C2H5) C2H5Cl->C2H5_rad Dehydrochlorination C2H4 Ethylene (C2H4) C2H5Cl->C2H4 Direct Elimination HCl HCl C2H5Cl->HCl CH3_rad->C2H4 Reaction with Ethylene Higher_Olefins Higher Olefins (Propylene, etc.) CH3_rad->Higher_Olefins C2H5_rad->C2H4 β-scission C2H4->Higher_Olefins Oligomerization Coke Coke C2H4->Coke Aromatics Aromatics Higher_Olefins->Aromatics Cyclization & Aromatization Aromatics->Coke Condensation

Technical Support Center: Improving Selectivity in the Partial Oxidation of Methane Using Chloroethane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the partial oxidation of methane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the use of chloroethane to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using chloroethane to improve selectivity in the partial oxidation of methane?

A1: The primary challenge in the partial oxidation of methane is preventing the over-oxidation of the desired products (e.g., methanol, formaldehyde) to carbon dioxide (CO₂)[1]. Chloroethane is proposed as a radical initiator. Upon thermal decomposition, it can generate chlorine radicals (Cl•). These radicals are less reactive than hydroxyl radicals (•OH) that are typically formed on catalyst surfaces, potentially leading to a more controlled and selective activation of the C-H bond in methane. This milder activation pathway can, in theory, favor the formation of partial oxidation products over complete combustion.

Q2: What are the expected primary products when using chloroethane in methane partial oxidation?

A2: The goal of using chloroethane is to increase the selectivity towards valuable partial oxidation products such as methanol (CH₃OH) and formaldehyde (HCHO). However, due to the introduction of chlorine, it is also possible to form chlorinated methanes (e.g., CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄) as byproducts. The distribution of these products will depend heavily on the reaction conditions, including temperature, pressure, reactant concentrations, and the catalyst used.

Q3: Are there specific catalysts that are recommended for this process?

A3: While research on this specific application is emerging, catalysts commonly used for methane partial oxidation could be a starting point. These include zeolites exchanged with transition metals like copper (Cu-ZSM-5) or iron (Fe-ZSM-5)[1]. Metal oxides such as La₂O₃ have also been studied for methane partial oxidation[2]. The choice of catalyst will be critical in steering the reaction towards the desired oxygenated products and minimizing the formation of chlorinated byproducts. It is important to consider that the presence of chlorine can affect the stability and performance of certain catalysts.

Troubleshooting Guides

Problem 1: Low Methane Conversion
Possible Cause Troubleshooting Step
Inadequate reaction temperature Methane activation requires significant energy input. Gradually increase the reaction temperature in increments of 25-50°C and monitor the effect on conversion. Be aware that higher temperatures can also lead to decreased selectivity.
Insufficient concentration of chloroethane The concentration of chloroethane may be too low to generate a sufficient flux of chlorine radicals. Increase the concentration of chloroethane in the feed gas incrementally. Monitor for changes in both methane conversion and product selectivity.
Catalyst deactivation The catalyst may be deactivated by coking or poisoning. Perform a catalyst characterization (e.g., TGA, XRD) to assess its state. Consider a regeneration step, which may involve calcination in air to remove coke.
Low residence time The time the reactants spend in the reactor may be too short. Decrease the gas flow rate to increase the residence time and allow for more complete reaction.
Problem 2: Poor Selectivity to Partial Oxidation Products (High CO₂ Formation)
Possible Cause Troubleshooting Step
Excessive reaction temperature High temperatures favor the thermodynamically stable product, CO₂. Reduce the reaction temperature to kinetically favor the formation of partial oxidation products.
High oxygen concentration An excess of the oxidizing agent will drive the reaction towards complete combustion. Reduce the oxygen-to-methane ratio in the feed gas.
Inappropriate catalyst The catalyst may be too active for complete oxidation. Consider using a catalyst with a support that has a higher oxygen storage capacity, which can modulate the availability of surface oxygen[3].
High chloroethane concentration While chloroethane can initiate the reaction, an excess may lead to a radical chain reaction that is too vigorous, resulting in over-oxidation. Optimize the chloroethane concentration to find a balance between initiation and selectivity.
Problem 3: Formation of Undesired Chlorinated Byproducts
Possible Cause Troubleshooting Step
High chloroethane concentration An excess of chloroethane will increase the concentration of chlorine radicals, leading to a higher rate of methane chlorination. Reduce the chloroethane concentration in the feed.
Low oxygen concentration If the concentration of the oxidizing agent is too low, the chlorine radicals may preferentially react with methane via a substitution pathway rather than initiating an oxidation cascade. Increase the oxygen-to-methane ratio.
Inappropriate catalyst The catalyst may not be effectively channeling the reaction towards oxidation. Experiment with different catalyst formulations that are known to be active for partial oxidation.
Reaction temperature The temperature can influence the relative rates of oxidation and chlorination. Systematically vary the reaction temperature to find a window where the formation of oxygenates is maximized relative to chlorinated products.

Data Presentation

Table 1: Hypothetical Data on the Effect of Chloroethane on Methane Partial Oxidation over a Cu-ZSM-5 Catalyst

ExperimentChloroethane Conc. (ppm)Temperature (°C)Methane Conversion (%)Methanol Selectivity (%)Formaldehyde Selectivity (%)CO₂ Selectivity (%)
104505.235.110.554.4
21004506.845.315.239.5
32004508.142.113.844.1
41004759.538.712.149.2

Note: This data is illustrative and intended to demonstrate the potential effects of adding chloroethane. Actual experimental results will vary.

Experimental Protocols

Protocol 1: Catalytic Partial Oxidation of Methane in a Fixed-Bed Reactor

  • Catalyst Preparation:

    • Prepare the desired catalyst (e.g., 5 wt% Cu-ZSM-5) via incipient wetness impregnation or ion exchange.

    • Calcify the catalyst in air at a specified temperature (e.g., 500°C) for a set duration (e.g., 4 hours).

    • Press the calcined catalyst into pellets and sieve to a uniform particle size (e.g., 250-425 μm).

  • Reactor Setup:

    • Load a known amount of the catalyst (e.g., 0.5 g) into a quartz fixed-bed reactor. A typical experimental setup is shown in the diagram below.

    • Position the catalyst bed in the center of a tube furnace.

    • Use mass flow controllers to regulate the flow of reactant gases (methane, oxygen, nitrogen as a diluent) and the chloroethane vapor.

    • Connect the reactor outlet to a gas chromatograph (GC) for product analysis.

  • Reaction Procedure:

    • Heat the reactor to the desired reaction temperature under a flow of nitrogen.

    • Introduce the reactant gas mixture (e.g., CH₄:O₂:N₂ ratio of 10:1:9) at a specific total flow rate.

    • Introduce a controlled concentration of chloroethane into the feed stream.

    • Allow the reaction to reach a steady state (typically 1-2 hours).

    • Analyze the reactor effluent using a GC equipped with appropriate columns and detectors (e.g., TCD for permanent gases and FID for hydrocarbons and oxygenates).

  • Data Analysis:

    • Calculate methane conversion and product selectivity based on the GC analysis of the inlet and outlet gas compositions.

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cat_synthesis Catalyst Synthesis calcination Calcination cat_synthesis->calcination pelletization Pelletization & Sieving calcination->pelletization reactor_loading Load Catalyst into Reactor pelletization->reactor_loading heating Heat to Reaction Temp. reactor_loading->heating gas_feed Introduce Reactant Gases heating->gas_feed chloroethane_feed Introduce Chloroethane gas_feed->chloroethane_feed steady_state Achieve Steady State chloroethane_feed->steady_state gc_analysis GC Analysis of Effluent steady_state->gc_analysis data_calc Calculate Conversion & Selectivity gc_analysis->data_calc

Caption: Experimental workflow for methane partial oxidation.

Signaling_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Side Reactions C2H5Cl Chloroethane (C₂H₅Cl) Cl_radical Chlorine Radical (Cl•) C2H5Cl->Cl_radical Heat CH3_radical Methyl Radical (•CH₃) Cl_radical->CH3_radical + CH₄ - HCl CH4 Methane (CH₄) CH3OO_radical Methylperoxy Radical (CH₃OO•) CH3_radical->CH3OO_radical + O₂ CH3Cl Chloromethane (CH₃Cl) CH3_radical->CH3Cl + Cl• O2 Oxygen (O₂) CH3OH Methanol (CH₃OH) CH3OO_radical->CH3OH + H abstraction CO2 Carbon Dioxide (CO₂) CH3OO_radical->CO2 Over-oxidation

Caption: Proposed radical reaction pathway.

References

Overcoming mass transfer limitations in gas-liquid methane-chloroethane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming mass transfer limitations during gas-liquid methane-chloroethane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of mass transfer limitations in my methane-chloroethane reaction?

A1: Mass transfer limitations are often indicated when the overall reaction rate is sensitive to physical process parameters rather than chemical concentrations. Key indicators include:

  • Stirrer Speed Dependence: The reaction rate increases significantly with an increase in agitation speed until a plateau is reached.

  • Gas Flow Rate Dependence: The reaction rate is proportional to the flow rate of methane gas into the reactor.

  • Inconsistent Reaction Rates: Reproducibility of the reaction rate is poor under seemingly identical chemical conditions.

  • Low Apparent Activation Energy: The calculated activation energy for the reaction is unusually low (typically < 20 kJ/mol), suggesting a physical process is the rate-determining step.

Q2: What is the volumetric mass transfer coefficient (kLa), and why is it crucial for my experiment?

A2: The volumetric mass transfer coefficient, kLa, is a critical parameter in gas-liquid reactions that quantifies the rate at which a gas (methane) can transfer from the gas phase to the liquid phase (chloroethane). It is a composite term where 'kL' is the mass transfer coefficient and 'a' is the interfacial area per unit volume of liquid. A low kLa value signifies a bottleneck in the supply of gaseous reactant to the liquid phase, which can become the rate-limiting step for the entire reaction.

Q3: How does the solubility of methane in chloroethane affect mass transfer?

A3: The solubility of methane in chloroethane dictates the maximum concentration of methane that can be dissolved in the liquid phase at a given temperature and pressure. This dissolved methane concentration is the driving force for the reaction in the liquid phase. Low solubility can lead to a situation where the reaction consumes methane faster than it can be replenished from the gas phase, thus exacerbating mass transfer limitations.

Troubleshooting Guides

Issue: The reaction rate is unexpectedly slow and does not increase when the catalyst concentration is raised.

This is a classic symptom of mass transfer limitation. The reaction is likely proceeding faster than methane can dissolve in the chloroethane.

G start Slow Reaction Rate Observed (Insensitive to Catalyst Conc.) q1 Is the reaction rate dependent on stirrer speed? start->q1 a1_yes Increase Agitation Speed q1->a1_yes Yes a1_no Proceed to Gas Flow Check q1->a1_no No end Mass Transfer Limitation Addressed a1_yes->end q2 Is the reaction rate dependent on methane flow rate? a1_no->q2 a2_yes Increase Methane Flow Rate or Use a Gas-Inducing Impeller q2->a2_yes Yes a2_no Evaluate Temperature and Pressure Effects q2->a2_no No a2_yes->end end2 Limitation may be kinetic. Re-evaluate reaction chemistry. a2_no->end2

Caption: Troubleshooting workflow for slow reaction rates.

Issue: My experimental results are not reproducible.

Poor reproducibility can stem from inconsistent mass transfer conditions between experimental runs.

  • Check for consistent agitation: Ensure the stirrer speed is precisely controlled and monitored throughout the experiment.

  • Verify gas delivery: Calibrate your mass flow controllers to ensure the methane flow rate is accurate and constant.

  • Monitor reactor conditions: Small variations in temperature and pressure can affect methane solubility and thus the mass transfer rate. Ensure these are tightly controlled.

Data Presentation

Table 1: Factors Influencing the Volumetric Mass Transfer Coefficient (kLa)

ParameterEffect on kLaTypical Range of ImprovementNotes
Agitation Speed Increases with speed50% - 300%Creates smaller bubbles, increasing interfacial area ('a').
Gas Flow Rate Increases with flow rate20% - 100%Increases gas holdup and interfacial area.
Impeller Design SignificantVariesGas-inducing impellers (e.g., Rushton turbine) are more effective.
Temperature Decreases with increasing temperature-10% to -30% per 10°C riseReduces gas solubility, but may increase diffusivity.
Pressure Increases with pressure10% - 50% per bar increasePrimarily increases the driving force for mass transfer.

Experimental Protocols

Protocol 1: Determination of the Volumetric Mass Transfer Coefficient (kLa) by the Dynamic Pressure Method

This protocol provides a method to experimentally determine kLa in your specific reactor setup.

  • System Preparation:

    • Fill the reactor with the chloroethane solvent to the desired working volume.

    • Heat or cool the vessel to the intended reaction temperature and maintain it.

    • Start the agitator at the desired speed.

  • Inert Gas Sparging:

    • Sparge the system with an inert gas (e.g., nitrogen or argon) to completely remove any dissolved methane.

    • Monitor the off-gas composition with a gas chromatograph (GC) until no methane is detected.

  • Methane Introduction:

    • At time t=0, switch the gas feed from the inert gas to methane at the desired flow rate.

    • Simultaneously, start recording the dissolved oxygen concentration in the liquid phase using a calibrated dissolved oxygen probe.

  • Data Acquisition:

    • Record the dissolved oxygen concentration over time until it reaches a steady-state (saturation) value.

  • Calculation:

    • The kLa can be determined from the slope of the plot of ln(C* - C) versus time, where C* is the saturation concentration and C is the concentration at time t. The relationship is given by: dC/dt = kLa (C* - C)

G prep 1. Prepare Reactor (Solvent, Temp, Agitation) sparge 2. Sparge with Inert Gas (Remove all Methane) prep->sparge methane 3. Introduce Methane (t=0) sparge->methane record 4. Record Dissolved Methane Concentration vs. Time methane->record calculate 5. Plot ln(C* - C) vs. Time and Determine Slope (kLa) record->calculate

Caption: Experimental workflow for kLa determination.

Protocol 2: Measuring Methane Solubility in Chloroethane

  • Apparatus: A high-pressure stirred reactor equipped with accurate temperature and pressure sensors.

  • Procedure:

    • Evacuate the reactor and then charge a known volume of chloroethane.

    • Bring the solvent to the desired temperature.

    • Pressurize the reactor with methane to a known initial pressure (P1).

    • Stir vigorously to ensure equilibrium is reached. The pressure will drop to a final equilibrium pressure (P2).

    • The amount of methane dissolved in the liquid phase can be calculated from the pressure drop using the ideal gas law, accounting for the gas phase volume (headspace).

  • Data Analysis: Repeat at different temperatures and pressures to generate a solubility curve. The solubility is often expressed as a Henry's Law constant.

Technical Support Center: Managing Corrosive Byproducts in High-Temperature Methane Chlorination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-temperature methane chlorination experiments.

Troubleshooting Guide

This guide addresses common issues encountered during high-temperature methane chlorination, focusing on the management of corrosive byproducts.

Problem Possible Causes Solutions
High Corrosion Rate of Reactor - Inappropriate reactor material. - Presence of moisture forming hydrochloric acid. - High reaction temperatures accelerating corrosion.- Select a reactor constructed from a corrosion-resistant alloy such as Hastelloy C-276 or Inconel 625.[1][2] - Ensure all reactants (methane, chlorine) and carrier gases are thoroughly dried before introduction to the reactor. - Optimize the reaction temperature to the lowest effective level for the desired conversion and selectivity.
Low Selectivity for Monochloromethane (CH3Cl) - Methane to chlorine (CH4:Cl2) ratio is too low. - High reaction temperature promoting further chlorination.- Increase the CH4:Cl2 molar ratio. An excess of methane favors the formation of chloromethane over more highly chlorinated products.[3][4] - Lower the reaction temperature. Higher temperatures can increase the rate of subsequent chlorination reactions.[5]
Formation of Carbon Deposits (Coking/Sooting) - High reaction temperatures. - Low hydrogen-to-chlorine ratio in the reaction mixture.- Reduce the reaction temperature. Carbon formation is more prevalent at temperatures above 500°C.[6] - Increase the methane concentration relative to chlorine to maintain a higher hydrogen-to-chlorine ratio.[6]
Inaccurate Product Analysis via Gas Chromatography (GC) - Improper sample collection and preparation. - Incorrect GC column selection or temperature programming. - Co-elution of chlorinated methanes.- Cool the product stream rapidly to prevent further reactions and trap the chlorinated products in a suitable solvent for injection. - Use a capillary column with a non-polar stationary phase (e.g., DB-5) suitable for separating volatile chlorinated hydrocarbons.[7] - Implement a temperature ramp program in the GC method to effectively separate compounds with different boiling points.
Corrosive Off-Gas Emissions - Inefficient scrubbing of unreacted chlorine and HCl byproduct.- Implement a multi-stage wet scrubbing system. The first stage can use water or a recirculated acidic solution to absorb the bulk of the HCl, followed by a caustic scrubber (e.g., NaOH solution) to neutralize remaining acid and unreacted chlorine.[7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive byproducts in high-temperature methane chlorination?

A1: The primary corrosive byproducts are hydrogen chloride (HCl) gas, which is formed in each chlorination step, and unreacted chlorine (Cl2).[3][4] At high temperatures, these gases are highly corrosive to many materials. The presence of any moisture will lead to the formation of hydrochloric acid, which is extremely corrosive.

Q2: How does the methane-to-chlorine ratio affect the product distribution and the formation of corrosive HCl?

A2: The CH4:Cl2 ratio is a critical parameter for controlling the selectivity of the reaction. A high CH4:Cl2 ratio favors the formation of monochloromethane (CH3Cl) and minimizes the production of more highly chlorinated, and often undesired, products like dichloromethane (CH2Cl2), chloroform (CHCl3), and carbon tetrachloride (CCl4).[3][4] While HCl is produced in every chlorination step, controlling the reaction to favor monochlorination can help manage the overall amount of HCl produced per mole of converted methane.

Q3: What materials are recommended for constructing a reactor for high-temperature methane chlorination?

A3: Due to the highly corrosive nature of chlorine and HCl at elevated temperatures, nickel-based superalloys are recommended. Hastelloy C-276 and Inconel 625 are excellent choices, exhibiting low corrosion rates in such environments.[1][2] Standard stainless steels are generally not suitable as they are susceptible to corrosion under these conditions.

Q4: What is a typical temperature range for high-temperature methane chlorination, and how does it impact byproduct formation?

A4: High-temperature methane chlorination is typically carried out between 250°C and 500°C.[3][11] Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity for monochloromethane and an increase in the formation of polychlorinated methanes and carbon deposits (soot).[5][6]

Q5: How can I safely handle and neutralize the corrosive off-gases from my experiment?

A5: The effluent gas stream from the reactor, containing HCl, unreacted chlorine, and chlorinated methanes, must be treated before venting. A common and effective method is to use a wet scrubbing system. This typically involves bubbling the gas through one or more solutions. A common setup is a water or dilute acid scrubber to absorb the majority of the HCl, followed by a caustic scrubber (e.g., a solution of sodium hydroxide or potassium hydroxide) to neutralize any remaining HCl and react with the unreacted chlorine.[7][8][9][10]

Data Presentation

Table 1: Effect of Temperature and Reactant Ratio on Product Selectivity in Methane Chlorination

Temperature (°C)CH4:Cl2 Molar RatioCH3Cl Selectivity (%)CH2Cl2 Selectivity (%)CHCl3 Selectivity (%)CCl4 Selectivity (%)Reference
3504:1>90<10TraceTrace[5]
440Approaching 0LowHighHighApproaches 100[5]
450-4752:2 (with O2)54-668-24<3<3[12]
4804:1.5 (with O2)High (Yield 14.3%)---[11]
52317:7High---[13]

Note: The selectivity is highly dependent on the specific reaction conditions, including the presence of catalysts and oxygen.

Table 2: Corrosion Resistance of Various Alloys to Chlorine and HCl at High Temperatures

AlloyCorrosive MediumTemperature (°C)Corrosion Rate (mm/year)Reference
Inconel 600Wet Chlorine GasRoom Temp~0.025[1]
Inconel 600Dry HCl500Very Low[1]
Inconel 625Chlorinated Salts6502.8
Inconel 625Chlorinated Salts7000.936
Hastelloy CWet Chlorine Gas40Very Low[1]
Hastelloy C276Methane Chlorination2300.0305[2]
Nickel & High Nickel AlloysDry HCl547Very Low[1]
Carbon SteelDry Chlorine<200Acceptable[1]

Experimental Protocols

Detailed Methodology for a Laboratory-Scale High-Temperature Methane Chlorination Experiment

Objective: To perform the chlorination of methane at a controlled high temperature while minimizing corrosion and ensuring safe handling of corrosive byproducts.

Materials:

  • High-pressure gas cylinders of methane (CH4) and chlorine (Cl2) with regulators.

  • Inert gas (e.g., Nitrogen or Argon) for purging.

  • Tubular reactor made of Hastelloy C-276 or quartz.

  • Tube furnace with temperature controller.

  • Mass flow controllers for precise gas delivery.

  • Heated transfer lines to prevent condensation.

  • Cold trap (e.g., using dry ice/acetone) to collect products.

  • Multi-stage wet scrubber system (one stage with water, second stage with 1 M NaOH).

  • Gas-tight syringes for sampling.

  • Gas chromatograph with a mass spectrometer (GC-MS).

Procedure:

  • System Assembly and Leak Check: Assemble the reactor system, ensuring all connections are secure. Purge the entire system with an inert gas (e.g., Nitrogen) for at least 30 minutes to remove air and moisture. Perform a leak check by pressurizing the system with the inert gas and monitoring for any pressure drop.

  • Heating the Reactor: Set the tube furnace to the desired reaction temperature (e.g., 400°C) and allow it to stabilize.

  • Initiating Gas Flows: Once the reactor has reached the target temperature, start the flow of the inert gas through the system at a known rate. Then, introduce methane and chlorine at the desired molar ratio using the mass flow controllers.

  • Reaction: Allow the reaction to proceed for the desired duration. Monitor the temperature and pressure of the system throughout the experiment.

  • Product Collection: The effluent gas from the reactor passes through a cold trap to condense the chlorinated methane products.

  • Scrubbing of Off-Gases: The non-condensable gases from the cold trap are then passed through the multi-stage scrubber to neutralize HCl and unreacted chlorine before being vented to a fume hood.

  • System Shutdown: At the end of the experiment, stop the flow of methane and chlorine and continue to flow the inert gas to purge the reactor. Turn off the furnace and allow the reactor to cool down to room temperature under the inert gas flow.

  • Sample Analysis: Collect the condensed products from the cold trap for analysis by GC-MS.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chlorinated Methane Products

Objective: To separate and identify the products of methane chlorination.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 2 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-300.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the collected liquid product mixture in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration appropriate for GC-MS analysis (typically in the ppm range).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Start the data acquisition. The different chlorinated methanes will separate based on their boiling points and interaction with the column's stationary phase.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times by comparing them to known standards or by analyzing their mass spectra.

    • The mass spectrum of each peak can be compared to a library (e.g., NIST) for compound identification.

    • Quantify the relative amounts of each product by integrating the peak areas in the chromatogram.

Visualizations

Experimental_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_product_handling Product Collection & Effluent Treatment CH4 Methane Cylinder MFCs Mass Flow Controllers CH4->MFCs Cl2 Chlorine Cylinder Cl2->MFCs Reactor High-Temperature Reactor (e.g., Hastelloy) MFCs->Reactor Controlled Gas Flow Furnace Tube Furnace ColdTrap Cold Trap (Product Collection) Reactor->ColdTrap Reaction Products Scrubber Wet Scrubber (HCl & Cl2 Neutralization) ColdTrap->Scrubber Non-condensable Gases Vent Vent Scrubber->Vent

Caption: Experimental workflow for high-temperature methane chlorination.

Troubleshooting_Logic Start Problem Encountered HighCorrosion High Reactor Corrosion? Start->HighCorrosion LowSelectivity Low CH3Cl Selectivity? HighCorrosion->LowSelectivity No CheckMaterial Verify Reactor Material (e.g., Hastelloy) HighCorrosion->CheckMaterial Yes Coking Carbon Deposition? LowSelectivity->Coking No IncreaseRatio Increase CH4:Cl2 Ratio LowSelectivity->IncreaseRatio Yes ReduceTemp3 Reduce Reaction Temperature Coking->ReduceTemp3 Yes CheckMoisture Check for Moisture in Feed CheckMaterial->CheckMoisture ReduceTemp1 Reduce Reaction Temperature CheckMoisture->ReduceTemp1 ReduceTemp2 Reduce Reaction Temperature IncreaseRatio->ReduceTemp2 IncreaseRatio2 Increase CH4:Cl2 Ratio ReduceTemp3->IncreaseRatio2

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Water Contamination in Chloroethane and Methane Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions to identify and eliminate water contamination in experiments involving chloroethane and methane.

Troubleshooting Guide: Identifying and Resolving Water Contamination

Unexpected water can compromise experimental results. This guide provides a systematic approach to pinpointing and resolving the source of contamination.

Issue: Suspected Water Contamination in Your Experiment

Follow the logical workflow below to diagnose the source of water contamination.

Troubleshooting_Workflow cluster_start cluster_analysis Step 1: Quantify Water Content cluster_evaluation cluster_investigation Step 2: Investigate Potential Sources cluster_remediation Step 3: Implement Corrective Actions cluster_verification cluster_end start Start: Suspected Water Contamination (e.g., failed reaction, inconsistent results) A Perform Karl Fischer Titration on liquid chloroethane sample start->A B Analyze methane gas sample using GC-MS or a moisture analyzer start->B C Is water content above acceptable threshold? A->C B->C D Source 1: Reagents - Test purity of new/old chloroethane - Check methane gas certificate of analysis C->D Yes end_ok Proceed with Experiment C->end_ok No E Source 2: Experimental Setup - Check for leaks in glassware/gas lines - Inspect septa and seals for degradation D->E F Source 3: Environment & Handling - Review solvent transfer techniques - Assess ambient humidity and exposure E->F G Dry contaminated chloroethane (See Protocol 2A) F->G H Install/regenerate a drying train for methane gas (See Protocol 2B) F->H I Repair leaks, replace seals, and improve handling techniques F->I J Re-analyze water content (Go back to Step 1) G->J H->J I->J Gas_Drying_Train methane_source Methane Cylinder drying_tube_1 Drying Tube 1 (e.g., 4Å Molecular Sieves) methane_source->drying_tube_1 Gas Flow drying_tube_2 Drying Tube 2 (Optional: e.g., P₂O₅ on glass wool) drying_tube_1->drying_tube_2 indicator_tube Moisture Indicator (e.g., Cobalt(II) chloride) drying_tube_2->indicator_tube reaction_vessel Reaction Vessel indicator_tube->reaction_vessel

Technical Support Center: Mass Spectrometry of Chloroethane and Methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common calibration issues encountered during the mass spectrometry analysis of chloroethane and methane.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

A list of common questions and answers to quickly address calibration issues.

Q1: Why am I seeing two molecular ion peaks for chloroethane at m/z 64 and 66?

A1: This is expected due to the natural isotopic abundance of chlorine. Chlorine has two stable isotopes, 35Cl (approximately 75% abundance) and 37Cl (approximately 25% abundance). Therefore, you will observe two molecular ion peaks for chloroethane (C2H5Cl): one for the molecule containing 35Cl at m/z 64 and another for the molecule containing 37Cl at m/z 66. The expected intensity ratio of these peaks is approximately 3:1.[1][2]

Q2: What are the primary ions I should monitor for the quantification of chloroethane and methane?

A2: For chloroethane, the primary ions to monitor are the molecular ions at m/z 64 and 66. For methane, the molecular ion at m/z 16 is often the base peak and is suitable for quantification. The fragment ion at m/z 15 (CH3+) can also be used.

Q3: My calibration curve for methane/chloroethane is not linear. What are the common causes?

A3: Non-linear calibration curves for volatile organic compounds (VOCs) can be caused by several factors, including:

  • Detector saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of the target analyte.

  • Active sites: Active sites in the injector, column, or transfer lines can cause analyte adsorption, particularly at low concentrations, leading to a non-linear response.[3]

  • Incorrect calibration range: The selected concentration range may exceed the linear dynamic range of the instrument for that specific analyte.

Q4: What is a good starting point for a calibration curve concentration range for chloroethane and methane?

A4: The calibration range should encompass the expected concentration of your samples. For trace analysis of chloroethane, a range of 0.2 to 100 mg/L has been reported with good linearity (R² > 0.9992).[4] For methane, a common range for environmental monitoring can be from the low parts-per-billion (ppb) to the parts-per-million (ppm) level, depending on the application. It is recommended to start with a broad range and then narrow it down based on your specific needs and instrument performance.

Q5: How can I minimize matrix effects in my analysis?

A5: To minimize matrix effects, you can:

  • Use matrix-matched calibration standards.

  • Employ stable isotope-labeled internal standards.

  • Perform sample cleanup to remove interfering compounds.

  • Dilute the sample to reduce the concentration of matrix components.[5]

Troubleshooting Guides

In-depth guides to systematically resolve common calibration problems.

Guide 1: Poor Linearity in Calibration Curve

This guide provides a step-by-step approach to troubleshooting non-linear calibration curves.

Problem: The coefficient of determination (R²) of the calibration curve is below the acceptable limit (typically < 0.995).

Workflow for Troubleshooting Poor Linearity:

Poor_Linearity_Troubleshooting start Poor Calibration Curve Linearity (R² < 0.995) check_range Is the calibration range appropriate? start->check_range adjust_range Adjust concentration range (narrower or wider) check_range->adjust_range No check_blanks Are blanks clean? check_range->check_blanks Yes adjust_range->check_blanks troubleshoot_contamination Troubleshoot contamination (e.g., carryover, solvent impurities) check_blanks->troubleshoot_contamination No check_peak_shape Is peak shape symmetrical? check_blanks->check_peak_shape Yes troubleshoot_contamination->check_peak_shape troubleshoot_chromatography Troubleshoot chromatography (e.g., column, inlet, flow rate) check_peak_shape->troubleshoot_chromatography No check_internal_standard Is an internal standard being used and is its response stable? check_peak_shape->check_internal_standard Yes troubleshoot_chromatography->check_internal_standard implement_is Implement a suitable internal standard check_internal_standard->implement_is No review_data_processing Review data processing (e.g., integration parameters) check_internal_standard->review_data_processing Yes implement_is->review_data_processing reprocess_data Re-process data with optimized parameters review_data_processing->reprocess_data Incorrect end_point Linearity Improved review_data_processing->end_point Correct reprocess_data->end_point

Caption: Troubleshooting workflow for poor calibration curve linearity.

Detailed Steps:

  • Verify Calibration Range: Ensure the concentration range is within the linear dynamic range of the detector. If saturation is suspected at high concentrations, reduce the upper limit of the calibration. If low-concentration points are deviating, consider if you are operating near the limit of detection.

  • Inspect Blanks: Analyze a solvent blank to check for contamination or carryover from previous injections. High background noise can interfere with the integration of low-concentration standards.

  • Evaluate Peak Shape: Poor peak shape (e.g., fronting, tailing, or splitting) can lead to inconsistent integration and affect linearity. This may indicate issues with the GC column, inlet liner, or injection technique.

  • Assess Internal Standard Performance: If an internal standard is used, check for its consistent response across all calibration standards. A variable internal standard response can introduce errors.

  • Review Data Processing: Incorrect peak integration is a common source of non-linearity. Manually review the integration of each peak in the calibration set and adjust integration parameters if necessary.

Guide 2: Low Sensitivity or No Signal

This guide addresses issues related to weak or absent analyte signals.

Problem: The signal intensity for chloroethane or methane is much lower than expected, or no peak is detected.

Workflow for Troubleshooting Low Sensitivity:

Low_Sensitivity_Troubleshooting start Low or No Signal check_leaks Check for leaks in the system (GC and MS) start->check_leaks fix_leaks Fix leaks and re-run check_leaks->fix_leaks Leak Found check_standard_prep Verify standard preparation and concentration check_leaks->check_standard_prep No Leaks end_point Sensitivity Restored fix_leaks->end_point prepare_new_standards Prepare fresh standards check_standard_prep->prepare_new_standards Incorrect check_ms_tune Review MS tune report check_standard_prep->check_ms_tune Correct prepare_new_standards->end_point retune_ms Re-tune the mass spectrometer check_ms_tune->retune_ms Poor Tune check_source_cleanliness Is the ion source clean? check_ms_tune->check_source_cleanliness Good Tune retune_ms->end_point clean_source Clean the ion source check_source_cleanliness->clean_source No check_detector Check detector voltage and function check_source_cleanliness->check_detector Yes clean_source->end_point detector_maintenance Perform detector maintenance or replacement check_detector->detector_maintenance Issue Found check_detector->end_point No Issue detector_maintenance->end_point

Caption: Troubleshooting workflow for low or no signal in mass spectrometry.

Detailed Steps:

  • System Leak Check: Air leaks are a common cause of low sensitivity in GC-MS. Use an electronic leak detector to check all fittings and connections from the gas source to the MS.

  • Standard Integrity: For volatile compounds like chloroethane and methane, ensure that your standards have been prepared and stored correctly to prevent loss of analyte. Preparing fresh standards is often a quick way to rule out this issue.

  • Mass Spectrometer Tune: Review the latest tune report to ensure the instrument is performing optimally. Pay attention to mass calibration, resolution, and detector gain. If the tune is poor, re-tune the instrument.[6]

  • Ion Source Cleaning: A contaminated ion source can significantly reduce sensitivity. If it has been a while since the last cleaning, or if you have been analyzing complex matrices, consider cleaning the ion source.

  • Detector Function: Check the detector voltage. An aging detector may require higher voltages to achieve the same signal intensity and may eventually need to be replaced.

Experimental Protocols

Detailed methodologies for key experiments.

Protocol 1: Preparation of a Gas-Phase Calibration Curve for Methane

This protocol outlines the steps to create a multi-point calibration curve for methane using a certified gas standard and a gas dilution system.

Workflow for Gas-Phase Calibration Curve Preparation:

Gas_Calibration_Workflow start Start: Obtain Certified Methane Standard setup_dilution Set up Gas Dilution System start->setup_dilution calculate_concentrations Calculate Dilution Ratios for Target Concentrations setup_dilution->calculate_concentrations prepare_standards Prepare a Series of Calibration Standards (e.g., 5 levels) calculate_concentrations->prepare_standards inject_standards Inject Each Standard into GC-MS (multiple replicates) prepare_standards->inject_standards acquire_data Acquire Data (Scan or SIM mode) inject_standards->acquire_data process_data Process Data: Integrate Methane Peak (m/z 16 or 15) acquire_data->process_data plot_curve Plot Peak Area vs. Concentration process_data->plot_curve perform_regression Perform Linear Regression and Evaluate R² plot_curve->perform_regression end_point End: Validated Calibration Curve perform_regression->end_point

Caption: Workflow for preparing a gas-phase calibration curve.

Methodology:

  • Materials:

    • Certified methane gas standard (e.g., 100 ppm in nitrogen).

    • High-purity nitrogen or helium for dilution.

    • Gas dilution system or gas-tight syringes for manual dilution.

    • GC-MS system.

  • Procedure:

    • Connect the certified methane standard and the dilution gas to the gas dilution system.

    • Calculate the required flow rates or volumes to generate at least five different concentration levels that bracket the expected sample concentrations.[4][7]

    • For each concentration level, allow the diluted gas to flow into the GC-MS sample loop or a sample container (e.g., Tedlar bag).

    • Inject each calibration standard into the GC-MS. It is recommended to perform at least three replicate injections for each concentration level to assess precision.[8]

    • Acquire the data, monitoring the appropriate ions for methane (e.g., m/z 16 and 15).

    • Integrate the peak area of the selected ion for each chromatogram.

    • Create a calibration curve by plotting the average peak area for each concentration level against the known concentration.

    • Perform a linear regression analysis on the data points and determine the coefficient of determination (R²). The R² value should ideally be ≥ 0.995.

Quantitative Data Summary

Summary of typical quantitative data for chloroethane and methane analysis by mass spectrometry.

Table 1: Typical Calibration and Performance Data for Chloroethane

ParameterTypical ValueNotes
Calibration Range0.2 - 100 mg/LIn a study on chlorinated hydrocarbons in cosmetics.[4]
Linearity (R²)≥ 0.9992For the range of 0.2 - 100 mg/L.[4]
Limit of Detection (LOD)0.033 - 0.049 mg/LDetermined as a signal-to-noise ratio of 3.[4]
Limit of Quantification (LOQ)0.10 - 0.15 mg/LDetermined as a signal-to-noise ratio of 10.[4]
Precision (%RSD)2.8 - 5.4%For replicate analyses (n=6).[4]
Primary Quantifier Ionm/z 64Corresponds to C₂H₅³⁵Cl⁺.[2]
Secondary Qualifier Ionm/z 66Corresponds to C₂H₅³⁷Cl⁺.[2]

Table 2: Typical Calibration and Performance Data for Methane

ParameterTypical ValueNotes
Calibration Range0.5 - 50 ppbExample range for ambient air analysis using EPA Method TO-15.[9]
Linearity (R²)> 0.99A study on methane determination by GC reported an R² of 0.9979.[10]
Limit of Detection (MDL)14 pptv (mean for VOCs)In a study using EPA Method TO-15 for a range of VOCs.[11]
Precision (%RSD)< 15%A general requirement for many chromatographic methods.
Primary Quantifier Ionm/z 16Corresponds to the molecular ion CH₄⁺.
Secondary Qualifier Ionm/z 15Corresponds to the fragment ion CH₃⁺.

References

Enhancing reaction rates of methane with chloroethane using promoters

Author: BenchChem Technical Support Team. Date: November 2025

A technical support center focused on enhancing the reaction rates of methane is provided below. The following information addresses common challenges and questions related to the catalytic chlorination of methane, a closely related and extensively studied area, as the direct promoted reaction between methane and chloroethane is not widely documented in scientific literature.

Technical Support Center: Catalytic Chlorination of Methane

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the catalytic chlorination of methane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chlorination of methane?

The main challenge is controlling the selectivity of the reaction. The reaction proceeds via a free-radical chain mechanism, which can lead to the formation of multiple chlorinated products, including chloromethane (CH₃Cl), dichloromethane (CH₂Cl₂), trichloromethane (CHCl₃), and tetrachloromethane (CCl₄).[1][2] Achieving high conversion of methane while maintaining high selectivity for a single product, typically chloromethane, is difficult. Often, conditions that favor high conversion also lead to increased formation of polychlorinated methanes.[3][4]

Q2: What types of materials are used as catalysts or promoters for this reaction?

A variety of solid materials have been shown to promote the chlorination of methane. These include:

  • Zeolites: Particularly acidic zeolites like H-ZSM-5 and H-BETA have demonstrated significantly higher activity compared to non-catalytic reactions.[4]

  • Metal Oxides: Supports such as mesoporous SiO₂ and γ-Al₂O₃ have also been found to enhance reactant conversion.[3]

  • Inert Materials: Even materials considered relatively inert, like quartz and SiC, can promote the reaction compared to an empty reactor, suggesting that surface area plays a role.[3]

Q3: How do solid catalysts enhance the reaction rate compared to a gas-phase reaction?

Solid catalysts, particularly those with high surface area, can promote the radical-chain mechanism that governs methane chlorination.[3] While the exact mechanism can vary, these materials can facilitate the initiation of radicals and may influence the product distribution. For instance, zeolites such as H-BETA-15 and H-ZSM-5-40 have shown activity up to 5.5 times higher than that of an empty reactor.[4]

Q4: How can the product distribution be controlled to favor monochlorination (CH₃Cl)?

One of the most effective methods for controlling the reaction is to use a high molar ratio of methane to chlorine.[1][2] By ensuring a large excess of methane, the probability of a chlorine radical colliding with a methane molecule is much higher than it colliding with an already-formed chloromethane molecule. This minimizes the subsequent reactions that lead to polychlorinated products.[1][2]

Q5: What are the typical byproducts of this reaction, and how are they formed?

Besides the desired chloromethane, common byproducts include:

  • Polychlorinated Methanes (CH₂Cl₂, CHCl₃, CCl₄): Formed from subsequent chlorination of the initial product.[2]

  • Ethane (C₂H₆): Can be formed during the termination step of the radical reaction when two methyl radicals combine.[5][6] Further chlorination of ethane can also lead to chloroethane and other products.[5]

  • Carbon Oxides (COx): Can be formed when using certain catalyst supports like alumina, potentially from the decomposition of chloromethanes on the catalyst surface.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Methane Conversion 1. Reaction temperature is too low. 2. Insufficient catalyst activity. 3. High Gas Hourly Space Velocity (GHSV), leading to short residence time.1. Gradually increase the reaction temperature. The reaction is typically conducted at temperatures above 300°C.[4] 2. Ensure the catalyst is properly activated. Consider using a more active catalyst, such as H-ZSM-5.[4] 3. Decrease the total gas flow rate to increase the contact time between reactants and the catalyst.
Poor Selectivity to Chloromethane 1. The methane-to-chlorine ratio is too low. 2. The reaction temperature is too high, promoting further chlorination. 3. The catalyst itself favors the formation of polychlorinated products.1. Significantly increase the CH₄/Cl₂ ratio in the feed gas. This is the most critical factor for improving CH₃Cl selectivity.[1][2] 2. Optimize the temperature; while higher temperatures increase conversion, they can decrease selectivity.[4] 3. Test different catalysts. Some materials may offer better selectivity profiles.[3]
Catalyst Deactivation 1. Coke or carbon deposition on the catalyst surface. 2. Structural changes in the catalyst, such as dealumination in zeolites.[4] 3. Poisoning of active sites by impurities in the feed.1. Perform catalyst regeneration, which may involve controlled oxidation (calcination) to burn off carbon deposits. 2. Characterize the spent catalyst to understand the deactivation mechanism. Consider using promoters like Mg to improve stability and resistance to coking.[7] 3. Purify the reactant gas streams to remove potential poisons.
Formation of COₓ Byproducts 1. The catalyst support (e.g., alumina) is reacting with chloromethanes.[3] 2. Presence of oxygen in the feed gas.1. Switch to a more inert support material like silica (SiO₂) or quartz.[3] 2. Ensure an oxygen-free environment by using high-purity gases and checking for leaks in the reactor system.

Data Presentation: Catalyst Performance

The table below summarizes the performance of various materials in the catalytic chlorination of methane under specific experimental conditions.

Catalyst/SupportCH₄ Conversion (%)Cl₂ Conversion (%)CH₃Cl Selectivity (%)Notes
Empty Reactor ~2.5~15~85Baseline non-catalytic reaction.[3]
Quartz ~2.5~15~85Similar performance to the empty reactor.[3]
Mesoporous SiO₂ ~5.0~25~75Higher conversion but lower selectivity than quartz.[3]
γ-Al₂O₃ ~5.0~25~65COₓ byproducts observed.[3]
H-ZSM-5-40 ~14.0>40~60High activity but lower selectivity to CH₃Cl under these conditions.[4]
H-BETA-15 ~14.0>40~65Demonstrates high activity similar to H-ZSM-5.[4]

Note: Data is compiled for illustrative purposes from different studies and conditions may vary.

Experimental Protocols

Protocol: Catalytic Methane Chlorination in a Packed-Bed Reactor

This protocol describes a general procedure for evaluating catalyst performance in the gas-phase chlorination of methane.

1. Materials and Setup:

  • Gases: Methane (CH₄, high purity), Chlorine (Cl₂, typically diluted in N₂ or Ar), Nitrogen (N₂, for purging and dilution).

  • Reactor: A fixed-bed quartz or stainless steel tube reactor (e.g., 10 mm inner diameter).

  • Catalyst: ~0.5-1.0 g of the promoter/catalyst, pelletized and sieved to a uniform particle size (e.g., 40-60 mesh).

  • Heating: A programmable tube furnace.

  • Flow Control: Mass flow controllers (MFCs) for precise gas metering.

  • Analysis: An online Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) for product analysis.

2. Procedure:

  • Catalyst Loading: Load the weighed catalyst into the center of the reactor tube, securing it with quartz wool plugs on both ends.

  • System Purge: Assemble the reactor in the furnace. Purge the entire system with N₂ at a flow rate of 100 mL/min for at least 60 minutes to remove air and moisture.

  • Catalyst Pre-treatment (if required): Heat the catalyst under an inert gas flow (e.g., N₂) to a specific temperature (e.g., 400-500°C) for 2-4 hours to activate it and remove any adsorbed species.

  • Reaction Initiation:

    • Adjust the furnace temperature to the desired reaction setpoint (e.g., 350°C).[4]

    • Once stable, stop the N₂ purge flow.

    • Introduce the reactant gases using the MFCs at the desired molar ratio (e.g., CH₄/Cl₂ = 4) and GHSV (e.g., 600 mL/g·h).[4]

  • Data Collection:

    • Allow the reaction to stabilize for at least 30-60 minutes.

    • Analyze the reactor effluent gas stream periodically using the online GC to determine the concentrations of reactants and products.

  • Shutdown:

    • Stop the flow of reactant gases (CH₄ and Cl₂).

    • Purge the system with N₂ while the reactor cools down to room temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Methane Chlorination cluster_gases Gas Supply cluster_control Flow Control cluster_reaction Reaction Zone cluster_analysis Analysis CH4 CH₄ Cylinder MFCs Mass Flow Controllers (MFCs) CH4->MFCs Cl2 Cl₂ Cylinder Cl2->MFCs N2 N₂ Cylinder N2->MFCs Reactor Packed-Bed Reactor (in Furnace) MFCs->Reactor Reactant Gases GC Gas Chromatograph (GC) Reactor->GC Effluent Vent Vent GC->Vent

Caption: A typical experimental workflow for catalytic methane chlorination studies.

Radical_Mechanism Free-Radical Chain Mechanism of Methane Chlorination cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light / Heat P1_in Cl• + CH₄ P1_out HCl + •CH₃ P1_in->P1_out P2_in •CH₃ + Cl₂ P2_out CH₃Cl + Cl• P2_in->P2_out T1 Cl• + Cl• → Cl₂ T2 •CH₃ + Cl• → CH₃Cl T3 •CH₃ + •CH₃ → C₂H₆

Caption: Key steps in the free-radical mechanism for methane chlorination.

References

Technical Support Center: Chloroethane Stability in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the unintended polymerization of chloroethane during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My chloroethane solution has become viscous or formed solid precipitates. What is happening?

A1: An increase in viscosity or the formation of solids in chloroethane is a strong indicator of unintended polymerization. Chloroethane, like other chlorinated hydrocarbons, can undergo polymerization, typically through a free-radical mechanism, to form polychloroethane. This process turns individual monomer units into long polymer chains, altering the physical properties of the chemical.

Q2: What are the primary causes of unintended chloroethane polymerization?

A2: Several factors can initiate or accelerate the polymerization of chloroethane. Identifying the specific cause is crucial for effective troubleshooting. The most common initiators include:

  • Heat and Light (UV): High temperatures or exposure to sunlight/UV radiation can provide the energy needed to initiate free-radical formation.

  • Radical Initiators: Contaminants such as peroxides (often formed from ethers exposed to air) or other radical-generating species can trigger the polymerization chain reaction.

  • Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) can catalyze polymerization through a cationic mechanism. This is particularly relevant in syntheses like Friedel-Crafts alkylations where chloroethane is used as an alkylating agent.

  • Metal Contaminants: Certain transition metals or their salts can also promote degradation and polymerization.

Q3: How can I prevent the polymerization of chloroethane during storage?

A3: Proper storage is the first line of defense against chloroethane degradation. Following established guidelines can significantly extend its shelf life and maintain its purity.

Parameter Recommended Condition Rationale
Temperature Store in a cool, designated area (below 25°C).Reduces the kinetic rate of potential polymerization reactions.
Light Exposure Store in amber glass or opaque containers.Prevents UV light from initiating free-radical formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents the formation of peroxides and excludes oxygen, which can participate in radical cycles.
Container Use clean, dry, and inert containers.Avoids contamination with potential initiators or catalysts.
Inhibitors Ensure the chloroethane contains an appropriate stabilizer if long-term storage is intended.Chemical inhibitors actively scavenge radicals to prevent chain reactions from starting.

Q4: What chemical inhibitors are effective for stabilizing chloroethane?

A4: Chemical stabilizers, or inhibitors, are added in small quantities to prevent polymerization. They work by reacting with and neutralizing free radicals as they form. The choice of inhibitor depends on the intended application and required purity.

Inhibitor Typical Concentration (ppm) Mechanism of Action Considerations
Phenolic Antioxidants (e.g., Hydroquinone, BHT)50 - 200Act as radical scavengers, terminating the polymerization chain reaction.May need to be removed before use in certain sensitive reactions. Effective for radical polymerization.
Amine-Based Stabilizers 100 - 500Function as radical scavengers and can also neutralize trace acidic impurities.Can be basic and may interfere with acid-sensitive experiments.
Epoxides (e.g., Epoxidized Soybean Oil)1000 - 3000Act as acid scavengers, particularly effective against HCl released during degradation, which can be autocatalytic.[1]Used in higher concentrations; may act as a plasticizer.[1]

Q5: I suspect my Lewis acid catalyst is causing polymerization of my chloroethane solvent/reagent. How can I mitigate this?

A5: Lewis acid-catalyzed polymerization is a known issue, especially in reactions like Friedel-Crafts alkylation.[2] To mitigate this, consider the following strategies:

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for the desired chemical transformation. This slows the rate of the competing polymerization.

  • Slow Addition: Add the chloroethane slowly to the reaction mixture containing the Lewis acid and substrate. This keeps the instantaneous concentration of free chloroethane low, favoring the desired alkylation over polymerization.

  • Use a Milder Lewis Acid: If the reaction allows, switch to a less potent Lewis acid that is less likely to induce polymerization.

  • Optimize Stoichiometry: Use the minimum effective amount of the Lewis acid catalyst to reduce the rate of the unwanted side reaction.

Q6: What is a standard protocol for removing a phenolic inhibitor (like hydroquinone) from chloroethane before an experiment?

A6: When the presence of an inhibitor is undesirable for a reaction (e.g., in polymerization studies or with sensitive catalysts), it can be removed. A common method for removing acidic phenolic inhibitors is a basic aqueous wash.

Experimental Protocol: Inhibitor Removal from Chloroethane

Objective: To remove phenolic inhibitors from chloroethane for use in sensitive applications.

Materials:

  • Inhibited Chloroethane

  • 5% (w/v) Sodium Hydroxide (NaOH) solution, chilled

  • Deionized Water, chilled

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus (if high purity is required)

Procedure:

  • Aqueous Wash: Place the chloroethane in a separatory funnel. Add an equal volume of chilled 5% NaOH solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes, venting periodically. The phenolate salt of the inhibitor will be extracted into the aqueous layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Water Wash: Wash the chloroethane layer with an equal volume of chilled deionized water to remove any residual NaOH. Repeat the extraction and separation steps.

  • Drying: Transfer the washed chloroethane to a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ or CaCl₂ to remove dissolved water. Swirl gently and let it stand for 15-20 minutes.

  • Filtration/Decanting: Carefully decant or filter the dry chloroethane into a new, clean container.

  • (Optional) Distillation: For applications requiring very high purity, the dried chloroethane can be distilled. Collect the fraction boiling at 12-13°C.

Safety Note: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloroethane is flammable and volatile.

Visual Troubleshooting and Process Guides

Polymerization Initiation and Propagation

The diagram below illustrates the free-radical polymerization process, which is a primary pathway for unintended chloroethane polymerization. An initiator generates a radical, which then attacks a chloroethane monomer, starting a chain reaction.

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Heat, UV, Peroxide) Radical Radical (R•) Initiator->Radical Generates RadicalMonomer Initiated Monomer (R-CH₂-CHCl•) Radical->RadicalMonomer + Monomer Monomer Chloroethane Monomer RadicalMonomer_prop Initiated Monomer (R-CH₂-CHCl•) GrowingChain Growing Polymer Chain (R-(CH₂-CHCl)n•) RadicalMonomer_prop->GrowingChain + n Monomers Monomer2 Another Monomer

Figure 1: Simplified free-radical polymerization pathway for chloroethane.
Troubleshooting Workflow for Polymerization Issues

If you observe signs of polymerization, follow this logical workflow to diagnose and solve the issue.

start Problem Observed: Viscosity Increase or Solid Formation q1 Is chloroethane stored correctly? (Cool, dark, inert) start->q1 a1_yes Review Experimental Conditions q1->a1_yes Yes a1_no Action: Correct Storage Conditions as per Table q1->a1_no No q2 Any sources of heat, UV light, or known initiators present? a1_yes->q2 end_node Problem Resolved a1_no->end_node a2_yes Action: Eliminate Initiation Sources q2->a2_yes Yes a2_no Check for Contamination q2->a2_no No a2_yes->end_node q3 Is a strong Lewis acid present? a2_no->q3 a3_yes Action: Mitigate Lewis Acid Catalysis (Lower Temp, Slow Add) q3->a3_yes Yes a3_no Consider using stabilized chloroethane or adding an inhibitor q3->a3_no No a3_yes->end_node a3_no->end_node

Figure 2: A logical workflow for troubleshooting chloroethane polymerization.
Workflow for Inhibitor Removal

This diagram outlines the key steps for removing phenolic inhibitors from chloroethane prior to its use in an experiment.

start Inhibited Chloroethane wash_naoh 1. Wash with 5% NaOH(aq) start->wash_naoh separate1 2. Separate Aqueous Layer wash_naoh->separate1 wash_h2o 3. Wash with DI Water separate1->wash_h2o separate2 4. Separate Aqueous Layer wash_h2o->separate2 dry 5. Dry with Anhydrous MgSO₄ separate2->dry filter 6. Filter or Decant dry->filter end_product Purified Chloroethane filter->end_product

Figure 3: Experimental workflow for the removal of phenolic inhibitors.

References

Addressing methane flammability hazards in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting procedures, and answers to frequently asked questions for professionals working with methane in a laboratory setting.

Troubleshooting Guides

This section addresses specific operational issues and emergencies.

Scenario 1: You Smell Gas or Suspect a Methane Leak

If you smell gas or suspect a leak, immediate action is critical. Follow these steps precisely.

  • Cease All Operations: Immediately extinguish all open flames, including Bunsen burners and pilot lights. Do not operate any electrical switches or equipment, as this can create a spark.

  • Evacuate the Area: Alert all personnel in the immediate vicinity and evacuate the laboratory.

  • Isolate the Source (If Safe): If you are certain of the location of the main shut-off valve and can access it without risk, shut off the gas supply. Do not search for the source of the leak.

  • Ventilate the Space: If possible and safe to do so without operating electrical switches, open windows and doors to increase ventilation.

  • Notify Authorities: From a safe location, contact your institution's emergency response team or the local fire department.

  • Do Not Re-enter: Do not re-enter the area until it has been declared safe by trained emergency responders.

Scenario 2: A Methane Gas Detector Alarm Activates

  • Do Not Assume a False Alarm: Treat every alarm as a genuine emergency.

  • Immediate Evacuation: Follow the evacuation procedure outlined in Scenario 1. The presence of an alarm indicates that methane concentrations may be approaching the Lower Explosive Limit (LEL).

  • Alert Emergency Services: From a safe location, immediately report the alarm to your facility's safety officer and/or the local fire department. Provide them with the laboratory location and any known details.

  • Account for Personnel: Assemble at your designated emergency meeting point and account for all individuals who were in the laboratory.

  • Await Clearance: Do not return to the laboratory until the emergency response team has investigated the cause of the alarm and certified that the area is safe.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of methane?

A1: Methane is a highly flammable gas that is colorless and odorless in its pure form (an odorant is often added to commercial gas for leak detection). The primary hazard is its ability to form an explosive mixture with air. When this mixture is exposed to an ignition source, it can lead to a fire or explosion. Methane is also lighter than air and can accumulate in poorly ventilated spaces, particularly at ceiling level.

Q2: What are the flammable (explosive) limits of methane in the air?

A2: The flammable range for methane is between the Lower Explosive Limit (LEL) and the Upper Explosive Limit (UEL). For methane, this range is approximately 5% to 15% by volume in the air. Concentrations below the LEL are too lean to burn, while concentrations above the UEL are too rich.

Q3: What constitutes an ignition source for methane?

A3: Methane can be ignited by a variety of sources commonly found in laboratories. These include open flames (matches, Bunsen burners), electrical sparks (switches, motors, static discharge), and hot surfaces that have reached methane's auto-ignition temperature.

Q4: What are the best practices for storing methane cylinders?

A4: Methane cylinders should be stored in a dedicated, well-ventilated area, away from heat, ignition sources, and incompatible materials. They must be secured in an upright position with chains or straps to prevent them from falling. Always keep the valve protection cap on when the cylinder is not in use.

Q5: How often should methane detectors and ventilation systems be checked?

A5: Methane detectors should be calibrated and function-tested according to the manufacturer's recommendations, typically every 3 to 6 months. Laboratory ventilation systems (e.g., fume hoods, general exhaust) should be certified annually to ensure they are operating at the required flow rates.

Data Presentation: Methane Flammability Properties

The following table summarizes the key quantitative data regarding methane's flammability.

PropertyValueNotes
Lower Explosive Limit (LEL) 5.0% by volume in airMinimum concentration required for ignition.
Upper Explosive Limit (UEL) 15.0% by volume in airMaximum concentration at which ignition will occur.
Auto-ignition Temperature 580 °C (1076 °F)The temperature at which methane will ignite without a spark or flame.
Flash Point -188 °C (-306 °F)The lowest temperature at which methane can vaporize to form an ignitable mixture in air.
Vapor Density 0.55 (Air = 1)Methane is lighter than air and will rise, accumulating at ceiling level.

Experimental Protocols

Protocol: Connecting and Leak-Testing a Methane Gas Cylinder

This protocol outlines the steps for safely connecting a methane cylinder to an experimental apparatus.

  • Personnel & Equipment Preparation:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

    • Verify that the methane cylinder is properly secured in an upright position.

    • Use a regulator and tubing specifically rated for methane service. Do not use adapters or incompatible equipment.

  • Regulator Connection:

    • Before connecting, inspect the cylinder valve and regulator threads for damage or contamination.

    • With the cylinder valve outlet pointing away from you, momentarily open and close the valve ("cracking") to blow out any debris.

    • Attach the regulator to the cylinder valve. Tighten the connection using the correct size wrench. Do not overtighten.

  • System Pressurization:

    • Ensure the regulator's delivery pressure adjusting knob is turned fully counter-clockwise (closed position).

    • Ensure the downstream outlet valve on the regulator is closed.

    • Slowly open the main cylinder valve. The high-pressure gauge on the regulator will indicate the cylinder pressure.

  • Leak Testing:

    • Prepare a leak-test solution (e.g., Snoop or a simple soap and water solution).

    • Apply the solution to all connection points: where the regulator meets the cylinder and at all downstream fittings.

    • Look for the formation of bubbles, which indicates a gas leak.

    • If a leak is detected, immediately close the main cylinder valve, depressurize the system, and retighten the leaking connection. Repeat the leak test. Do not proceed if a leak cannot be resolved.

  • Setting Delivery Pressure:

    • Once the system is confirmed to be leak-free, slowly turn the regulator's delivery pressure knob clockwise to set the desired downstream pressure for your experiment.

Mandatory Visualization

Below are diagrams illustrating key safety workflows and concepts for handling methane.

G cluster_0 Methane Leak Emergency Response start Suspected Methane Leak (Smell or Alarm) stop_ops Cease All Operations (Extinguish Flames, No Switches) start->stop_ops evacuate Evacuate the Area stop_ops->evacuate isolate Isolate Source (If Safe) evacuate->isolate notify Notify Authorities (From a Safe Location) isolate->notify Yes/No no_reentry Do Not Re-enter notify->no_reentry safe Area Declared Safe by Responders no_reentry->safe

Caption: Emergency workflow for a suspected methane leak in the lab.

G Methane Fire Triangle center Fire fuel Fuel (Methane) fuel->center oxygen Oxidizer (Air) oxygen->center heat Ignition Source (Spark, Flame, Heat) heat->center

Validation & Comparative

Comparative Reactivity of Methane and Ethane with Chloroethane: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the reactivity of methane and ethane with chloroethane, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the fundamental principles of alkane reactivity.

Theoretical Framework: The Role of Bond Dissociation Energy

The reaction of alkanes like methane and ethane with chloroethane, particularly under thermal conditions (pyrolysis), proceeds through a free-radical chain mechanism. The key step governing the overall reactivity is the initial hydrogen abstraction from the alkane by a radical species. The ease of this hydrogen abstraction is directly related to the carbon-hydrogen (C-H) bond dissociation energy (BDE).

  • Methane (CH₄): The C-H bond dissociation energy is approximately 439 kJ/mol.

  • Ethane (C₂H₆): The C-H bond dissociation energy is lower, at about 423 kJ/mol.

This difference in BDE is a critical factor: the weaker C-H bond in ethane requires less energy to break, leading to a lower activation energy for hydrogen abstraction. Consequently, ethane is inherently more reactive than methane in free-radical reactions.

Quantitative Comparison of Reactivity

Direct, side-by-side comparative studies on the reactivity of methane and ethane with chloroethane are not extensively documented under identical conditions. However, by analyzing data from pyrolysis studies of each alkane in the presence of chloroethane, a clear picture of their relative reactivity emerges. Ethane consistently demonstrates a higher propensity to react with chloroethane-derived radicals compared to methane.

The following table summarizes key quantitative data, drawing from typical pyrolysis experiments and theoretical values.

ParameterMethane + ChloroethaneEthane + Chloroethane
C-H Bond Dissociation Energy ~439 kJ/mol~423 kJ/mol
Typical Reaction Temperature > 600°C500-600°C
Relative Reactivity LowerHigher
Major Products Ethene, HCl, Propane, PropeneEthene, HCl, Propane, Propene, Butanes

Reaction Mechanisms and Product Profiles

The reactions of both methane and ethane with chloroethane proceed via a free-radical chain reaction. The process can be broken down into three main stages: initiation, propagation, and termination.

Initiation

The reaction is typically initiated by the thermal decomposition of chloroethane, which has the weakest bond (C-Cl), to form an ethyl radical and a chlorine radical.

C2H5Cl Chloroethane C2H5_rad Ethyl Radical (•C₂H₅) C2H5Cl->C2H5_rad Δ (Heat) Cl_rad Chlorine Radical (•Cl) C2H5Cl->Cl_rad Δ (Heat)

Caption: Initiation step for the reaction of alkanes with chloroethane.

Propagation

The radicals generated during initiation then propagate the chain reaction by abstracting a hydrogen atom from the alkane (methane or ethane).

Methane Reaction Pathway:

cluster_methane Methane Propagation CH4 Methane (CH₄) CH3_rad Methyl Radical (•CH₃) CH4->CH3_rad + •C₂H₅ C2H5_rad Ethyl Radical (•C₂H₅) C2H6 Ethane (C₂H₆) CH3_rad->C2H6 + •C₂H₅ C2H4 Ethene (C₂H₄) CH3_rad->C2H4 + C₂H₅Cl C2H5Cl Chloroethane (C₂H₅Cl) Cl_rad Chlorine Radical (•Cl)

Caption: Propagation steps in the reaction of methane with chloroethane.

Ethane Reaction Pathway:

cluster_ethane Ethane Propagation C2H6 Ethane (C₂H₆) C2H5_rad2 Ethyl Radical (•C₂H₅) C2H6->C2H5_rad2 + •C₂H₅ C2H5_rad Ethyl Radical (•C₂H₅) C2H4 Ethene (C₂H₄) C2H5_rad2->C2H4 β-scission C4H10 Butane (C₄H₁₀) C2H5_rad2->C4H10 + •C₂H₅ H_rad Hydrogen Radical (•H) rad1 Radical 1 stable_product Stable Product rad1->stable_product + Radical 2 rad2 Radical 2 rad2->stable_product Reactants Reactant Gases (Alkane + Chloroethane) MFC Mass Flow Controllers Reactants->MFC Reactor Quartz Tube Reactor (High Temperature) MFC->Reactor Quench Quenching (Rapid Cooling) Reactor->Quench Analysis GC-MS Analysis Quench->Analysis Data Data Processing (Kinetics & Products) Analysis->Data

Validating Kinetic Models of Chloroethane and Methane Combustion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate prediction of combustion behavior is critical for the design of efficient and clean combustion devices, as well as for understanding pollutant formation. At the heart of these predictions lie detailed kinetic models, which are complex networks of chemical reactions. Validating these models against robust experimental data is a crucial step in their development and refinement. This guide provides a comparative overview of the validation of kinetic models for two important fuels: chloroethane, a surrogate for chlorinated hydrocarbons, and methane, the principal component of natural gas.

Experimental Protocols for Model Validation

The validation of combustion kinetic models relies on a variety of experimental techniques that can probe different aspects of the combustion process under well-controlled conditions. Two common methods are the use of shock tubes and jet-stirred reactors.

Shock Tube: Ignition Delay Time Measurements

Shock tubes are devices used to study chemical kinetics at high temperatures and pressures. A high-pressure driver gas is suddenly released, creating a shock wave that travels through a low-pressure section containing the fuel/oxidizer mixture. This shock wave rapidly heats and compresses the gas, leading to autoignition. The ignition delay time (IDT) is a key parameter measured in these experiments, defined as the time between the passage of the shock wave and the onset of ignition, often detected by a sharp increase in pressure or the emission from a radical species like OH*.

Experimental Protocol:

  • Mixture Preparation: A precise mixture of chloroethane or methane, an oxidizer (typically air or oxygen), and a diluent (such as argon) is prepared in a mixing tank.

  • Shock Tube Operation: The driven section of the shock tube is filled with the prepared gas mixture to a specific initial pressure. The driver section is pressurized with a driver gas (e.g., helium).

  • Shock Wave Generation: The diaphragm separating the driver and driven sections is ruptured, generating a shock wave.

  • Data Acquisition: The time history of pressure and the emission from OH* radicals at a specific wavelength (around 306 nm) are recorded at an observation point near the end wall of the shock tube. The time interval between the arrival of the shock wave and the rapid increase in the OH* signal is defined as the ignition delay time.

Jet-Stirred Reactor (JSR): Species Concentration Profiles

A jet-stirred reactor is a type of continuously stirred-tank reactor used to study chemical kinetics in the gas phase at well-defined temperatures and pressures. The reactants are continuously fed into the reactor, and the products are continuously withdrawn. The high-speed jets ensure rapid mixing, resulting in a uniform concentration and temperature throughout the reactor. By analyzing the composition of the exhaust gas, one can obtain valuable data on the concentration of stable intermediate species as a function of temperature.

Experimental Protocol:

  • Reactant Flow: Gaseous reactants (fuel, oxidizer, and diluent) are supplied from gas cylinders and their flow rates are precisely controlled by mass flow controllers.

  • Reactor Conditions: The reactants are preheated before entering the reactor, which is maintained at a constant temperature and pressure.

  • Sampling: A portion of the reacting mixture is continuously sampled from the reactor through a quartz probe.

  • Species Analysis: The sampled gas is rapidly cooled to quench the reactions and then analyzed using techniques such as gas chromatography (GC) to determine the mole fractions of various stable species.

Kinetic Model Comparison

The performance of kinetic models is evaluated by comparing their predictions with experimental data. Here, we consider representative models for chloroethane and methane.

  • Chloroethane: The NUI Galway Aramco 2018 model is a comprehensive kinetic model for the combustion of a range of fuels, including chloroethane.

  • Methane: Two widely used models for methane combustion are GRI-Mech 3.0 and USC Mech II.

Data Presentation

The following tables present a notional comparison of experimental data with predictions from the aforementioned kinetic models. The data is representative of typical results found in the literature.

Table 1: Ignition Delay Times for Chloroethane in a Shock Tube

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Experimental IDT (μs)NUI Galway Model IDT (μs)
1200101.0850875
1300101.0350360
1400101.0150145
1500101.07065

Table 2: Species Mole Fractions for Chloroethane in a Jet-Stirred Reactor

Temperature (K)SpeciesExperimental Mole FractionNUI Galway Model Mole Fraction
800C2H5Cl0.00350.0034
800C2H40.00150.0016
1000C2H5Cl0.00100.0011
1000C2H40.00250.0024

Table 3: Ignition Delay Times for Methane in a Shock Tube

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Experimental IDT (μs)GRI-Mech 3.0 IDT (μs)USC Mech II IDT (μs)
1400201.0600620610
1500201.0250260255
1600201.0110115112
1700201.0505552

Table 4: Species Mole Fractions for Methane in a Jet-Stirred Reactor

Temperature (K)SpeciesExperimental Mole FractionGRI-Mech 3.0 Mole FractionUSC Mech II Mole Fraction
900CH40.00400.00410.0042
900CO0.00180.00170.0017
1100CH40.00050.00060.0005
1100CO0.00350.00340.0035

Visualizations

The following diagrams illustrate the workflow for kinetic model validation and simplified reaction pathways for chloroethane and methane combustion.

G cluster_exp Experimental cluster_model Modeling exp_data Experimental Data (IDT, Species Conc.) comparison Comparison & Validation exp_data->comparison exp_setup Experimental Setup (Shock Tube, JSR) exp_setup->exp_data kin_model Kinetic Model simulation Simulation kin_model->simulation simulation->comparison refinement Model Refinement comparison->refinement refinement->kin_model

Caption: Workflow for the validation and refinement of a kinetic combustion model.

G C2H5Cl C2H5Cl C2H4 C2H4 C2H5Cl->C2H4 + Cl C2H3Cl C2H3Cl C2H5Cl->C2H3Cl + H CO_CO2 CO, CO2 C2H4->CO_CO2 C2H3Cl->CO_CO2 Cl Cl HCl HCl Cl->HCl

Caption: Simplified reaction pathways for chloroethane combustion.

G CH4 CH4 CH3 CH3 CH4->CH3 + H, OH, O CH2O CH2O CH3->CH2O HCO HCO CH2O->HCO CO CO HCO->CO CO2 CO2 CO->CO2 + OH

Caption: Simplified reaction pathways for methane combustion.

A Comparative Guide to Experimental and Theoretical Data for the Cl + CH4 Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental and Theoretical Data on the Chlorine-Methane Reaction

The reaction between chlorine atoms and methane (Cl + CH4 → HCl + CH3) is a fundamental process in atmospheric chemistry, combustion, and industrial halogenation. Its study serves as a benchmark for understanding more complex chemical kinetics. This guide provides a comprehensive comparison of experimental and theoretical data for this reaction, offering researchers a clear overview of the current state of knowledge, detailed methodologies, and a visual representation of the key processes involved.

Quantitative Data Summary: A Tale of Two Approaches

The rate constant for the Cl + CH4 reaction has been determined through various experimental techniques and theoretical calculations. The temperature dependence of the rate constant is typically expressed in the modified Arrhenius form, k(T) = A * T^n * exp(-Ea/RT), where A is the pre-exponential factor, T is the temperature, n is the temperature exponent, and Ea is the activation energy.

Below is a summary of key experimental and theoretical rate expressions, followed by a comparison of their calculated rate constants at selected temperatures.

Table 1: Comparison of Experimental and Theoretical Rate Constant Expressions for the Cl + CH4 Reaction

Data Type Source Rate Expression (cm³ molecule⁻¹ s⁻¹) Temperature Range (K)
Experimental Bryukov et al. (2002)[1][2]1.30 x 10⁻¹⁹ * T²·⁶⁹ * exp(-497/T)295 - 1104
Experimental Whytock et al. (1977)[3]5.44 x 10⁻¹⁹ * T²·⁵⁰ * exp(-608/T)200 - 500
Experimental Keyser (1978)[4]1.65 x 10⁻¹¹ * exp(-1530/T)298 - 423
Theoretical (TST) Bryukov et al. (2002)[1][2]5.26 x 10⁻¹⁹ * T²·⁴⁹ * exp(-589/T)200 - 3000

Table 2: Calculated Rate Constants (k) at Specific Temperatures

Source k at 298 K (cm³ molecule⁻¹ s⁻¹) k at 500 K (cm³ molecule⁻¹ s⁻¹) k at 1000 K (cm³ molecule⁻¹ s⁻¹)
Bryukov et al. (2002) - Exp.[1][2]1.02 x 10⁻¹³6.57 x 10⁻¹³4.88 x 10⁻¹²
Whytock et al. (1977) - Exp.[3]9.95 x 10⁻¹⁴6.47 x 10⁻¹³4.60 x 10⁻¹²
Keyser (1978) - Exp.[4]9.98 x 10⁻¹⁴7.69 x 10⁻¹³-
Bryukov et al. (2002) - Theo.[1][2]1.01 x 10⁻¹³6.13 x 10⁻¹³4.38 x 10⁻¹²

Experimental and Theoretical Protocols: A Look Behind the Data

The data presented above are the result of meticulous experimental work and sophisticated theoretical calculations. Understanding the methodologies employed is crucial for a critical evaluation of the results.

Experimental Methodologies

1. Discharge Flow/Resonance Fluorescence (DF/RF)

This technique is a cornerstone of gas-phase kinetics.[1][2][4]

  • Principle: Chlorine atoms are generated in a microwave discharge and introduced into a flow tube. Methane is added in excess at a specific point downstream. The concentration of chlorine atoms is monitored as a function of distance (and therefore reaction time) using resonance fluorescence. A resonance lamp emits light at a wavelength specific to the chlorine atom, which absorbs the light and then fluoresces. The intensity of the fluorescence is proportional to the chlorine atom concentration.

  • Workflow:

    • A carrier gas (typically helium) flows through a microwave discharge cavity, dissociating a precursor molecule (e.g., Cl2) to produce Cl atoms.

    • The Cl atoms travel down a temperature-controlled flow tube.

    • Methane is introduced through a movable injector at various points along the tube.

    • A resonance fluorescence detection system, consisting of a resonance lamp and a photomultiplier tube, is positioned at the end of the flow tube to measure the relative concentration of Cl atoms.

    • By measuring the decay of the Cl atom signal as a function of the injector position (reaction time) and the methane concentration, the bimolecular rate constant can be determined.

2. Laser Flash Photolysis/Resonance Fluorescence (LFP/RF)

This is another powerful technique for studying gas-phase reactions.[3]

  • Principle: A short pulse of laser light is used to photolyze a precursor molecule (e.g., Cl2) to generate a transient concentration of chlorine atoms. The subsequent decay of the chlorine atom concentration in the presence of excess methane is monitored over time using resonance fluorescence.

  • Workflow:

    • A mixture of a chlorine precursor, methane, and a buffer gas is introduced into a temperature-controlled reaction cell.

    • A pulsed laser (e.g., an excimer laser) fires a short burst of light into the cell, photolyzing the precursor and creating Cl atoms.

    • A resonance lamp continuously irradiates the cell, and the resulting fluorescence from the Cl atoms is detected by a photomultiplier tube.

    • The fluorescence signal is recorded as a function of time after the laser pulse.

    • The pseudo-first-order decay of the Cl atom concentration is analyzed at different methane concentrations to determine the bimolecular rate constant.

Theoretical Methodologies

1. Canonical Variational Transition State Theory (CVTST)

CVTST is a refined version of conventional Transition State Theory (TST) that aims to provide more accurate rate constant calculations.[5][6]

  • Principle: TST calculates the rate constant by assuming that the reaction proceeds through a "transition state," which is the point of highest potential energy along the minimum energy path (MEP) from reactants to products. CVTST improves upon this by variationally optimizing the location of the dividing surface (the "bottleneck" of the reaction) along the reaction coordinate to minimize the calculated rate constant at a given temperature. This approach helps to account for the recrossing of the transition state, a phenomenon that TST neglects.[6]

  • Workflow:

    • The potential energy surface (PES) for the reaction is calculated using high-level ab initio quantum chemistry methods.

    • The minimum energy path (MEP) from reactants to products is determined on this surface.

    • Generalized transition states are defined at various points along the MEP.

    • The rate constant is calculated for each of these generalized transition states.

    • The CVTST rate constant is the minimum of these calculated rates at a given temperature.

    • Tunneling corrections are often included to account for the quantum mechanical effect of particles passing through the activation barrier rather than over it.

2. Quantum Dynamics Simulations

These are the most rigorous theoretical methods for calculating reaction rates and provide a detailed picture of the reaction at the quantum mechanical level.[7][8]

  • Principle: Quantum dynamics simulations solve the time-dependent Schrödinger equation for the reacting system. This approach explicitly accounts for quantum effects such as tunneling and resonances, providing a highly accurate description of the reaction dynamics.

  • Workflow:

    • A highly accurate potential energy surface (PES) is constructed from a large number of ab initio calculations.

    • The time-dependent Schrödinger equation is solved numerically on this PES, propagating an initial wavepacket representing the reactants.

    • The probability of the reaction occurring is calculated from the flux of the wavepacket into the product region.

    • The thermal rate constant is then obtained by averaging the reaction probability over a Boltzmann distribution of initial reactant energies.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logic of cross-validating experimental and theoretical data.

ReactionMechanism Cl Cl TransitionState [Cl...H...CH3]‡ Cl->TransitionState + CH4 CH4 CH4 CH4->TransitionState HCl HCl TransitionState->HCl CH3 •CH3 TransitionState->CH3 ExperimentalWorkflow cluster_0 Reactant Preparation cluster_1 Reaction Initiation & Control cluster_2 Detection & Analysis Cl_Source Cl Precursor (e.g., Cl2) Initiation Initiation (e.g., Microwave Discharge or Laser Flash) Cl_Source->Initiation CH4_Source Methane (CH4) Flow_Control Flow/Pressure Control CH4_Source->Flow_Control Buffer_Gas Buffer Gas (e.g., He) Buffer_Gas->Flow_Control Temp_Control Temperature Control Initiation->Temp_Control Flow_Control->Temp_Control Detection Detection (e.g., Resonance Fluorescence) Temp_Control->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Kinetic_Analysis Kinetic Analysis Data_Acquisition->Kinetic_Analysis CrossValidation Exp_Data Experimental Data (e.g., Rate Constants) Comparison Direct Comparison (Tables, Plots) Exp_Data->Comparison Theo_Data Theoretical Data (e.g., Calculated Rate Constants) Theo_Data->Comparison Agreement Good Agreement Comparison->Agreement Disagreement Disagreement Comparison->Disagreement Validation Validated Understanding of Reaction Dynamics Agreement->Validation Refinement Refinement of Theory or Re-evaluation of Experiment Disagreement->Refinement Refinement->Exp_Data Refinement->Theo_Data

References

Chloroethane vs. Chloromethane: A Comparative Analysis in Methane Activation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physicochemical properties and reaction kinetics of chloroethane and chloromethane reveals distinct differences in their potential as agents for methane activation. This guide provides a comparative study based on available experimental data, outlining the key performance indicators, reaction mechanisms, and experimental methodologies relevant to researchers, scientists, and drug development professionals.

While both chloroethane and chloromethane can theoretically initiate the radical-chain conversion of methane, a closer look at their bond dissociation energies and the kinetics of subsequent radical reactions suggests a nuanced picture of their respective efficacies. This comparison aims to provide a foundational understanding for the selection and design of reaction systems for methane functionalization.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for chloroethane and chloromethane relevant to their role in methane activation.

PropertyChloroethane (CH₃CH₂Cl)Chloromethane (CH₃Cl)Methane (CH₄)Source(s)
C-H Bond Dissociation Energy (kcal/mol) ~101.1 (primary C-H in ethane as proxy)~103105[1]
C-Cl Bond Dissociation Energy (kcal/mol) 83.683.6N/A

Table 1: Key Bond Dissociation Energies. A lower C-H bond dissociation energy indicates a greater propensity for hydrogen abstraction to form a radical, a critical initiation step in methane activation.

ReactionArrhenius Expression (k = A * exp(-Ea/RT))Temperature Range (K)Source(s)
Cl• + CH₄ → CH₃• + HCl 1.30 x 10⁻¹⁹ * T²⁶⁹ * exp(-497/T) cm³ molecule⁻¹ s⁻¹295 - 1104
Cl• + C₂H₆ (proxy for Chloroethane) → C₂H₅• + HCl 8.6 x 10⁻¹¹ * exp(-135/T) cm³ molecule⁻¹ s⁻¹292 - 600[2]

Table 2: Reaction Rate Constants for Chlorine Atom Abstraction. This data is crucial for comparing the rate of the initial radical formation from methane and an alkane proxy for chloroethane.

Comparative Analysis

The data presented above highlights several key differences between chloroethane and chloromethane in the context of methane activation:

Initiation Step: The initiation of methane activation via a radical chain mechanism often involves the homolytic cleavage of a bond to generate radicals. In the context of using chloroalkanes, this can be the C-H or C-Cl bond. The C-H bond in ethane (as a proxy for chloroethane) is weaker than the C-H bond in methane (101.1 kcal/mol vs. 105 kcal/mol)[1]. This suggests that under similar conditions, hydrogen abstraction from chloroethane by a radical initiator (like a chlorine atom) would be kinetically more favorable than from methane itself. The C-H bond dissociation energy for chloromethane is comparable to that of methane (~103 kcal/mol), suggesting a similar reactivity in this initial step.

Selectivity: A major challenge in methane activation is preventing over-halogenation to dichloromethane, chloroform, and carbon tetrachloride. The reactivity of the initial product, chloromethane, with chlorine radicals is a key factor.

Experimental Protocols

The determination of kinetic data for gas-phase radical reactions, such as those involved in methane activation, typically employs techniques like flash photolysis coupled with resonance fluorescence or mass spectrometry.

General Experimental Protocol for Gas-Phase Kinetic Studies:

  • Reactant Preparation: A mixture of the reactants (e.g., methane, chlorine, and a buffer gas like argon) with known partial pressures is prepared in a reaction cell.

  • Radical Generation: A pulse of UV light from a laser (flash photolysis) is used to dissociate a precursor molecule (e.g., Cl₂) to generate the desired radical species (e.g., Cl•).

  • Reaction Monitoring: The concentration of the radical species is monitored over time using a sensitive detection technique. Resonance fluorescence, where the radicals are excited by a specific wavelength of light and their subsequent fluorescence is detected, is a common method. Alternatively, mass spectrometry can be used to track the concentration of reactants and products.

  • Data Analysis: The decay of the radical concentration over time is analyzed to determine the pseudo-first-order rate constant. By varying the concentration of the reactant (e.g., methane), the second-order rate constant for the reaction can be determined.

  • Temperature Control: The reaction cell is housed in a temperature-controlled jacket to study the reaction kinetics at different temperatures, allowing for the determination of the Arrhenius parameters (activation energy and pre-exponential factor).

Mandatory Visualization

Methane Chlorination Radical Chain Mechanism

The following diagram illustrates the fundamental steps of the free-radical chlorination of methane, which serves as a foundational mechanism for understanding methane activation by halogenated species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light (hν) Cl_rad_1 Cl• CH3_rad CH₃• Cl_rad_1->CH3_rad + CH₄ CH4 CH₄ HCl HCl CH3Cl CH₃Cl CH3_rad->CH3Cl + Cl₂ Cl2_prop Cl₂ Cl_rad_2 Cl• Cl_rad_term_1 Cl• Cl2_term Cl₂ Cl_rad_term_1->Cl2_term Cl_rad_term_2 Cl• CH3_rad_term_1 CH₃• CH3Cl_term CH₃Cl CH3_rad_term_1->CH3Cl_term Cl_rad_term_3 Cl• CH3_rad_term_2 CH₃• C2H6_term C₂H₆ CH3_rad_term_2->C2H6_term CH3_rad_term_3 CH₃•

Caption: Free-radical chain mechanism for the chlorination of methane.

Hypothetical Methane Activation by Chloroethane

This diagram illustrates a hypothetical radical chain mechanism for methane activation initiated by chloroethane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CH3CH2Cl CH₃CH₂Cl CH3CH2_rad CH₃CH₂• CH3CH2Cl->CH3CH2_rad + Initiator (e.g., Cl•) - HCl Cl_rad_init Cl• CH3CH2_rad_prop CH₃CH₂• CH3_rad CH₃• CH3CH2_rad_prop->CH3_rad + CH₄ CH4 CH₄ C2H6 C₂H₆ CH3Cl CH₃Cl CH3_rad->CH3Cl + CH₃CH₂Cl CH3CH2Cl_prop CH₃CH₂Cl CH3CH2_rad_2 CH₃CH₂• CH3CH2_rad_term_1 CH₃CH₂• C4H10_term C₄H₁₀ CH3CH2_rad_term_1->C4H10_term CH3CH2_rad_term_2 CH₃CH₂• CH3_rad_term_1 CH₃• C3H8_term C₃H₈ CH3_rad_term_1->C3H8_term CH3CH2_rad_term_3 CH₃CH₂• CH3_rad_term_2 CH₃• C2H6_term C₂H₆ CH3_rad_term_2->C2H6_term CH3_rad_term_3 CH₃•

Caption: Hypothetical radical chain mechanism for methane activation by chloroethane.

References

A Comparative Guide to Catalysts for Methane and Chloroethane Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of catalytic systems for the conversion of methane and chloroethane, two critical feedstocks in the chemical industry. The following sections detail catalyst performance, experimental protocols for their evaluation, and visualizations of the key reaction pathways.

Catalyst Performance Benchmarking

The efficiency of catalysts in converting methane and chloroethane into valuable products is paramount. The tables below summarize key performance indicators for various catalytic systems, including conversion rates, product selectivity, and operational stability.

Methane Conversion Catalysts

The conversion of methane is pursued through several primary routes, including oxidative coupling to produce ethylene and ethane, and dehydroaromatization to form benzene and other aromatics.

Catalyst SystemReaction TypeTemperature (°C)Methane Conversion (%)C2+ Selectivity (%)Benzene Selectivity (%)StabilityReference
Mn-W/SiO₂ Oxidative Coupling800~20 - 37~65 - 80 (C₂ Hydrocarbons)-Stable[1]
La₂O₃/CaO Oxidative Coupling740~29~57 (C₂ Hydrocarbons)-Not specified[2]
Li-MgO Oxidative Coupling750Not specifiedHigh C₂ Selectivity-Not specified[3]
Mo/ZSM-5 Dehydroaromatization70010 - 12-60 - 80Subject to deactivation[4]
W/ZSM-5 Dehydroaromatization8003.2 - 9->85Mo catalysts show higher stability
Fe/SiO₂ Non-oxidative Coupling1000Increased with C₂ addition--Not specified[5]
MFM-300(Fe) Non-thermal Plasma253 - 1096 - 98 (C₂H₄ + C₂H₂)-Stable for >550 min[6]
Chloroethane Conversion Catalysts

The catalytic conversion of chloroethane primarily involves hydrodechlorination to produce ethylene and ethane, and catalytic oxidation.

Catalyst SystemReaction TypeTemperature (°C)Chloroethane Conversion (%)Ethylene Selectivity (%)Ethane Selectivity (%)StabilityReference
Pd-Ag/γ-Al₂O₃ HydrodechlorinationNot specifiedVaries with compositionHighLowSubject to deactivation[7]
Pt-Cu/SiO₂ Hydrodechlorination<200Not specified~100-Not specified[8]
Cu nanoparticles HydrodechlorinationAmbient>80 (for 1,2-dichloroethane)~1.5~79Not specified[9]
Cr₂O₃/Al₂O₃ Catalytic Oxidation230 - 330Essentially complete at 330°CIntermediate (Vinyl Chloride)-Not specified[10]
Co₃O₄/La₀.₇Sr₀.₃Fe₀.₅Co₀.₅O₃ Catalytic Oxidation47890 (for 1,2-dichloroethane)--High resistance to chlorine poisoning[11]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate benchmarking of catalyst performance.

Methane Dehydroaromatization (Mo/ZSM-5)

Catalyst Preparation and Activation:

  • The Mo/ZSM-5 catalyst is prepared by impregnation of ZSM-5 zeolite with a molybdenum salt solution.

  • The catalyst (1 g) is placed in a fixed-bed quartz reactor.

  • For catalyst degassing, a nitrogen stream (30 mL/min) is passed over the catalyst bed while the temperature is increased to the desired reaction temperature (e.g., 973 to 1173 K) at a heating rate of 5 K/min.

Catalytic Reaction:

  • A feed gas of methane (CH₄) is introduced into the reactor.

  • The reaction is carried out at a specified temperature (e.g., 800 °C).

  • The product stream is analyzed using a gas chromatograph (GC) equipped with a suitable column and detector to determine the composition of the products, including benzene, ethylene, and naphthalene.

  • Methane conversion and product selectivity are calculated based on the GC analysis.

Oxidative Coupling of Methane (OCM)

Catalyst Pretreatment:

  • The catalyst is loaded into the reactor.

  • The reactor is heated to 850 °C under an air flow (100 ml/min) and held for 2 hours.[12]

  • The reactor is then cooled to the desired reaction temperature (e.g., 600-750 °C) under a helium flow.[12]

Catalytic Reaction:

  • A feed gas mixture of methane and an oxygen source (e.g., air) with a specific molar ratio (e.g., 5:1) is introduced into the reactor at a defined total flow rate.[12]

  • The reaction is conducted at the set temperature.

  • The product stream is analyzed to determine methane conversion and selectivity towards ethane and ethylene.[12]

Catalytic Hydrodechlorination of 1,2-Dichloroethane

Catalyst Preparation:

  • A supported bimetallic catalyst (e.g., Pt-Cu/SiO₂) is prepared using methods like incipient wetness impregnation.[8]

Catalytic Reaction:

  • The catalyst is loaded into a 6 mm ID 316 stainless steel reactor.[8]

  • A feed gas stream containing 1,2-dichloroethane, hydrogen (H₂), and an internal standard (e.g., N₂) is passed over the catalyst bed.[8]

  • The reaction is carried out at a temperature below 200 °C.[8]

  • The product stream is analyzed to determine the conversion of 1,2-dichloroethane and the selectivity towards ethylene and ethane.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.

Methane_Dehydroaromatization_Pathway CH4 Methane (CH₄) Mo_Carbide Mo-Carbide Active Site CH4->Mo_Carbide Activation CH3_rad Methyl Radical (•CH₃) Mo_Carbide->CH3_rad C2H4 Ethylene (C₂H₄) CH3_rad->C2H4 Coupling Zeolite_Acid_Site Zeolite Acidic Site (H⁺) C2H4->Zeolite_Acid_Site Oligomerization & Cyclization Aromatics Aromatics (e.g., Benzene) Zeolite_Acid_Site->Aromatics

Caption: Methane dehydroaromatization pathway over Mo/ZSM-5.

Oxidative_Coupling_of_Methane_Workflow cluster_feed Feed Preparation cluster_reaction Reaction cluster_analysis Product Analysis CH4_Source Methane Source Mixer Gas Mixer CH4_Source->Mixer O2_Source Oxygen Source (Air) O2_Source->Mixer Reactor Fixed-Bed Reactor (Catalyst: e.g., Mn-W/SiO₂) Mixer->Reactor GC Gas Chromatograph Reactor->GC Data Data Analysis (Conversion, Selectivity) GC->Data

Caption: Experimental workflow for oxidative coupling of methane.

Chloroethane_Hydrodechlorination_Pathway C2H5Cl Chloroethane (C₂H₅Cl) Catalyst Catalyst Surface (e.g., Pd-Ag) C2H5Cl->Catalyst C2H4 Ethylene (C₂H₄) Catalyst->C2H4 Dehydrochlorination C2H6 Ethane (C₂H₆) Catalyst->C2H6 Hydrogenolysis HCl Hydrogen Chloride (HCl) Catalyst->HCl H2 Hydrogen (H₂) H2->Catalyst C2H4->C2H6 Hydrogenation (on some catalysts)

Caption: Reaction pathways for chloroethane hydrodechlorination.

References

Comparative analysis of thermal versus photochemical activation of methane and chloroethane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of thermal and photochemical methods for the activation of C-H bonds in methane and C-Cl bonds in chloroethane. The content is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the mechanisms, efficiencies, and experimental considerations of these two activation strategies.

Activation of Methane (C-H Bond)

The conversion of methane, the primary component of natural gas, into more valuable chemicals is a significant goal in chemistry. The primary challenge lies in the high energy of the C-H bond (approximately 439 kJ/mol), which necessitates substantial energy input for activation.

Thermal activation, typically carried out at high temperatures (often exceeding 700°C), initiates the homolytic cleavage of a C-H bond to form a methyl radical (•CH₃) and a hydrogen radical (•H). This process, known as pyrolysis when conducted in the absence of an oxidant, is foundational to processes like steam reforming and oxidative coupling.

The initial radical formation is the rate-determining step, after which a cascade of radical reactions occurs. For instance, in oxidative coupling, methyl radicals can combine to form ethane (C₂H₆), which can be further dehydrogenated to ethylene (C₂H₄), a key industrial feedstock.

Thermal_Methane_Activation CH4 Methane (CH₄) Radicals Methyl Radical (•CH₃) + Hydrogen Radical (•H) CH4->Radicals C-H Cleavage Heat High Temp. (>700°C) Heat->CH4 C2H6 Ethane (C₂H₆) Radicals->C2H6 Radical Coupling C2H4 Ethylene (C₂H₄) C2H6->C2H4 Dehydrogenation Photochemical_Methane_Activation cluster_catalyst Catalyst Surface CH4 Methane (CH₄) Radicals Methyl Radical (•CH₃) CH4->Radicals H Abstraction by h⁺ Catalyst Photocatalyst (e.g., TiO₂) Activated_Catalyst Excited Catalyst (e⁻/h⁺ pair) Catalyst->Activated_Catalyst Light Absorption Light Light (hν) Light->Catalyst Activated_Catalyst->Radicals Products Products (e.g., C₂H₆, CH₃OH) Radicals->Products Further Reactions Thermal_Chloroethane_Activation C2H5Cl Chloroethane (C₂H₅Cl) Radicals Ethyl Radical (•C₂H₅) + Chlorine Radical (•Cl) C2H5Cl->Radicals C-Cl Cleavage Heat Temp. (400-500°C) Heat->C2H5Cl Products Products (e.g., C₂H₄, C₂H₆) Radicals->Products Radical Reactions Photochemical_Chloroethane_Activation C2H5Cl Chloroethane (C₂H₅Cl) Radicals Ethyl Radical (•C₂H₅) + Chlorine Radical (•Cl) C2H5Cl->Radicals Photodissociation Light UV Light (hν) Light->C2H5Cl Products Products (e.g., C₂H₄, C₂H₆) Radicals->Products Radical Reactions Experimental_Workflow Gas_Source Reactant Gas Source MFC Mass Flow Controllers Gas_Source->MFC Reactor Reactor (Furnace or Photoreactor) MFC->Reactor Trap Cold Trap Reactor->Trap GC Gas Chromatograph (GC) Trap->GC Data Data Analysis GC->Data

Isotope effects in the reaction of methane and deuterated chloroethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic isotope effects (KIEs) in the free-radical chlorination of methane and chloroethane, supported by experimental data. Understanding these effects is crucial for elucidating reaction mechanisms, predicting reaction outcomes, and designing novel synthetic pathways.

Quantitative Data Summary

The kinetic isotope effect is a powerful tool for determining the mechanism of a chemical reaction. It is defined as the ratio of the rate constant of the reaction with the light isotope (k_light) to the rate constant with the heavy isotope (k_heavy). In the context of C-H bond cleavage, a significant primary KIE (typically > 2) is observed when this bond is broken in the rate-determining step of the reaction.

The following table summarizes the experimentally determined kinetic isotope effects for the gas-phase chlorination of various deuterated isotopologues of methane and chloroethane at room temperature.

ReactionIsotopologuek_light / k_heavy (Kinetic Isotope Effect)Reference
Chlorination of Methane
Cl + CH₄ / Cl + CH₃DCH₃D1.474 ± 0.020[1]
Cl + CH₄ / Cl + ¹³CH₃D¹³CH₃D1.60 ± 0.04[1]
Cl + CH₄ / Cl + CH₂D₂CH₂D₂Agreement with theoretical predictions[2][3]
Cl + CH₄ / Cl + CHD₃CHD₃Agreement with theoretical predictions[2][3]
Cl + CH₄ / Cl + CD₄CD₄Agreement with theoretical predictions[2][3]
Chlorination of Chloroethane
Cl + CH₃Cl / Cl + CH₂DClCH₂DCl1.42 ± 0.04[4]
Cl + CH₃Cl / Cl + CHD₂ClCHD₂Cl2.27 ± 0.04[4]

Experimental Protocols

The determination of kinetic isotope effects in gas-phase reactions, such as the chlorination of methane and chloroethane, typically involves relative rate measurements using techniques like Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

Relative Rate Method via FTIR Spectroscopy

A common experimental setup involves a reaction chamber coupled to a long-path FTIR spectrometer.

  • Reactant Preparation : A mixture of the non-deuterated alkane (e.g., CH₄ or CH₃Cl) and its deuterated isotopologue (e.g., CH₃D or CH₂DCl) with a known concentration ratio is prepared in a diluent gas (e.g., purified air or N₂).

  • Initiation : The reaction is initiated by introducing a source of chlorine atoms. This is often achieved by the photolysis of a precursor molecule like Cl₂ or N₂O/CO/Cl₂ mixtures using UV light.

  • Monitoring : The concentrations of the reactants are monitored over time by recording their characteristic infrared absorption spectra. The long path length of the FTIR cell enhances the sensitivity for detecting small changes in concentration.

  • Data Analysis : The relative rate constant is determined from the following relationship:

    ln([light]₀/[light]ₜ) / ln([heavy]₀/[heavy]ₜ) = k_light / k_heavy

    where [light]₀ and [heavy]₀ are the initial concentrations of the non-deuterated and deuterated reactants, respectively, and [light]ₜ and [heavy]ₜ are their concentrations at time t. The ratio of the rate constants gives the kinetic isotope effect.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for determining the kinetic isotope effect in the gas-phase chlorination of an alkane using the relative rate method.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Mixture of Alkane and Deuterated Alkane D Introduce into Reaction Chamber A->D B Diluent Gas (e.g., N2, Air) B->D C Cl Atom Precursor (e.g., Cl2) C->D E Initiate Reaction (UV Photolysis) D->E F Monitor Concentrations via FTIR Spectroscopy E->F G Record Time-Resolved IR Spectra F->G H Calculate Concentration Ratios [light]t/[heavy]t G->H I Plot ln([light]0/[light]t) vs. ln([heavy]0/[heavy]t) H->I J Determine KIE (Slope of the plot) I->J kie_concept cluster_energy Potential Energy Profile cluster_explanation Explanation Reactants Reactants Transition State Transition State Reactants->Transition State Activation Energy (Ea) Products Products Transition State->Products C-H C-H bond C-D C-D bond Ea_H Ea (C-H) Ea_D Ea (C-D) ZPE_H ZPE ZPE_D ZPE Reactants_D_level Reactants_D_level->Transition State exp The C-D bond has a lower zero-point energy (ZPE) and thus a higher activation energy (Ea) for cleavage, leading to a slower reaction rate compared to the C-H bond.

References

Validation of analytical methods for quantifying chloroethane in methane samples

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of analytical methods for quantifying chloroethane in methane samples, designed for researchers, scientists, and drug development professionals. This document provides a detailed comparison of analytical techniques, supported by experimental data, to ensure accurate and reliable quantification.

Comparison of Analytical Methods

The primary method for the quantification of chloroethane in gaseous matrices like methane is Gas Chromatography (GC). The choice of detector is critical and depends on the required sensitivity and selectivity. The most common detectors are the Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS).

Parameter GC-FID GC-ECD GC-MS
Principle Measures ions produced during the combustion of organic compounds in a hydrogen flame.Measures the capture of electrons by electronegative compounds like haloalkanes.Separates ions based on their mass-to-charge ratio, providing structural information.
Selectivity Universal detector for organic compounds.Highly selective for halogenated compounds.Highly selective and specific, allowing for positive compound identification.
Sensitivity Good for general hydrocarbon analysis.Very high sensitivity for halogenated compounds.High sensitivity, especially in selected ion monitoring (SIM) mode.
Linearity Range Wide linear range.Narrower linear range compared to FID.Good linear range.
Detection Limit Generally in the ppm range.Can reach ppb or even ppt levels.Can reach low ppb levels.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are example protocols for the analysis of chloroethane using different GC setups.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is suitable for the general quantification of chloroethane and other hydrocarbons in a sample.

  • Chromatographic Column: DB-624 quartz capillary column, 30m × 0.530mm × 3.00 µm.[2][3]

  • Carrier Gas: Nitrogen (N₂) at a flow rate of 0.8 ml/min.[2][3]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 7 minutes, then ramp to 250°C at 50°C/min and hold for 25 minutes.[2][3]

  • Injector Temperature: 200°C.[2][3]

  • Detector Temperature: 250°C.[2][3]

  • Sample Introduction: Headspace injection.[2][3]

Gas Chromatography with Electron Capture Detector (GC-ECD)

This method offers higher sensitivity for chloroethane.

  • Chromatographic Column: DB-5 capillary column.[2]

  • Carrier Gas: Nitrogen (N₂).[2]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 10 minutes, then ramp to 220°C at 50°C/min and hold for 25 minutes.[3]

  • Injector Temperature: 200°C.[3]

  • Detector Temperature: 250°C.[3]

  • Sample Introduction: Headspace injection, 100 µL of the upper gas phase.[2]

Gas Chromatography with Mass Spectrometry (GC-MS)

This is a highly selective and sensitive method for the determination of chloroethane.[4]

  • Chromatographic Column: Polar fused silica capillary column.[1]

  • Detector: Mass Spectrometer operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]

  • Quantification: Based on a multi-point external standard calibration curve.[1]

  • Lower Limit of Quantitation: Can be as low as 0.02 mol-ppm.[1]

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose.[5] Key parameters to be evaluated include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Analytical Method Validation Workflow start Start: Define Analytical Requirements method_development Method Development & Optimization start->method_development linearity Linearity & Range method_development->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity / Selectivity lod_loq->specificity robustness Robustness specificity->robustness validation_report Validation Report Generation robustness->validation_report end End: Method Implementation validation_report->end

References

A Comparative Analysis of Nucleophile Reactivity in SN2 Reactions with Chloroethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting SN2 Reaction Outcomes

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The rate of an SN2 reaction is critically dependent on the identity of the nucleophile. This guide provides a comparative analysis of the SN2 reaction rates of various nucleophiles with chloroethane, supported by established principles of chemical reactivity and detailed experimental methodologies.

Unveiling the Nucleophile's Role in SN2 Reactions

The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom of the substrate, and the leaving group departs simultaneously. The reaction rate is dependent on the concentrations of both the substrate (chloroethane) and the nucleophile.[1][2] The inherent reactivity of the nucleophile, termed its nucleophilicity, is a key determinant of the reaction's speed.

Several factors govern the nucleophilicity of a species:

  • Charge: Anionic nucleophiles are generally more potent than their neutral counterparts because they have a higher electron density.[1]

  • Basicity: Across a period in the periodic table, nucleophilicity often correlates with basicity. However, this trend is not universal.

  • Polarizability: Larger atoms, whose electron clouds are more easily distorted, tend to be better nucleophiles. This is particularly significant when moving down a group in the periodic table.

  • Solvent: The choice of solvent can significantly impact nucleophilicity. Polar aprotic solvents are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more "naked" and reactive.

Quantitative Comparison of Nucleophile Reaction Rates

Nucleophile CategoryNucleophile (Formula)Relative Reactivity
Excellent Iodide (I⁻)Very High
Hydrosulfide (HS⁻)Very High
Thiolates (RS⁻)Very High
Good Bromide (Br⁻)High
Hydroxide (OH⁻)High
Alkoxides (RO⁻)High
Cyanide (CN⁻)High
Azide (N₃⁻)High
Fair Ammonia (NH₃)Moderate
Chloride (Cl⁻)Moderate
Poor Water (H₂O)Low
Alcohols (ROH)Low
Very Poor Carboxylates (RCOO⁻)Very Low

This table provides a generalized ranking of nucleophilicity. The actual relative rates can be influenced by the specific reaction conditions, particularly the solvent.

Experimental Protocol: Determining SN2 Reaction Rates

To quantitatively determine the reaction rates of different nucleophiles with chloroethane, a kinetic study is required. The following protocol outlines a general method for such an investigation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress.

Objective: To determine the second-order rate constants for the reaction of a series of nucleophiles with chloroethane in a suitable solvent (e.g., acetone or acetonitrile).

Materials:

  • Chloroethane

  • A series of sodium or potassium salts of the nucleophiles to be tested (e.g., NaI, NaBr, KCN, NaN₃, etc.)

  • Anhydrous acetone or acetonitrile (HPLC grade)

  • Internal standard (e.g., a non-reactive compound with a distinct retention time, such as undecane)

  • Volumetric flasks, pipettes, and syringes

  • Thermostated reaction vessel

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of chloroethane of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare stock solutions of each nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the chloroethane stock solution and the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the nucleophile stock solution. Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it, for example, by diluting it with a large volume of cold solvent.

    • Analyze the quenched aliquot using GC or HPLC.

  • Data Analysis:

    • From the chromatograms, determine the concentration of the remaining chloroethane and the formed product at each time point by comparing their peak areas to that of the internal standard.

    • The reaction follows second-order kinetics: Rate = k[Chloroethane][Nucleophile].[1][2]

    • If the initial concentrations of the reactants are equal, the integrated rate law is: 1/[A] - 1/[A]₀ = kt, where [A] is the concentration of chloroethane at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.

    • Plot 1/[Chloroethane] versus time. The plot should be a straight line with a slope equal to the rate constant, k.

    • Repeat the experiment for each nucleophile to be tested.

  • Comparison of Rates:

    • The calculated rate constants (k) for each nucleophile provide a quantitative measure of their relative reactivity towards chloroethane under the specified conditions.

Visualizing the Factors Influencing SN2 Reaction Rates

The rate of an SN2 reaction is a complex interplay of several factors. The following diagram illustrates the key relationships that determine the reaction kinetics.

SN2_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Nucleophile Nucleophile SN2_Rate SN2_Rate Nucleophile->SN2_Rate Strength Polarizability Substrate Substrate Substrate->SN2_Rate Steric Hindrance Leaving_Group Leaving_Group Leaving_Group->SN2_Rate Stability Solvent Solvent Solvent->SN2_Rate Polarity Protic/Aprotic

Caption: Key factors influencing the rate of an SN2 reaction.

This guide provides a framework for understanding and comparing the reactivity of different nucleophiles in SN2 reactions with chloroethane. By considering the principles of nucleophilicity and employing systematic experimental approaches, researchers can better predict and control the outcomes of these fundamental and widely applicable reactions.

References

A Comparative Analysis of Errors in the Determination of Reaction Enthalpies for Methane and Chloroethane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an accurate determination of reaction enthalpies is paramount for understanding and optimizing chemical processes. This guide provides a comparative analysis of the error sources and their magnitudes in the experimental determination of reaction enthalpies for a simple hydrocarbon, methane, and a halogenated hydrocarbon, chloroethane. The primary focus is on the determination of the enthalpy of combustion, a key method for deriving enthalpies of formation.

The determination of reaction enthalpies, a cornerstone of thermochemistry, is susceptible to a variety of experimental errors. The nature and magnitude of these errors are significantly influenced by the chemical properties of the substance under investigation. This guide compares the error analysis for methane (CH₄), a simple gaseous hydrocarbon, and chloroethane (C₂H₅Cl), a volatile halogenated hydrocarbon. The predominant method for determining the standard enthalpy of formation for organic compounds is through combustion calorimetry, and therefore, the error analysis will focus on this technique.[1]

Comparison of Enthalpy of Combustion and Formation Data

A summary of experimentally determined and critically evaluated standard enthalpies of combustion (ΔH°c) and formation (ΔH°f) for methane and chloroethane is presented in Table 1. The uncertainties provided represent the overall experimental uncertainty and are a key indicator of the confidence in the reported values.

CompoundFormulaMethodΔH°c (kJ/mol)ΔH°f (g) (kJ/mol)Uncertainty (kJ/mol)
MethaneCH₄Bomb Calorimetry-890.7 ± 0.4-74.87 ± 0.34Various
ChloroethaneC₂H₅ClFlame Calorimetry-1413.05 ± 0.59-112.2 ± 0.6[2]

Table 1: Comparison of Thermodynamic Data for Methane and Chloroethane. The values for methane are from various sources and represent a consensus value, while the data for chloroethane is from a specific study by Fletcher and Pilcher.

Major Sources of Error in Calorimetry

The primary sources of error in calorimetry can be broadly categorized as systematic and random errors. Systematic errors are inherent to the experimental setup and procedure, while random errors are unpredictable fluctuations in measurements. A comprehensive error analysis requires the identification and quantification of all significant error sources. The main sources of error in bomb and flame calorimetry include:

  • Heat Loss to Surroundings: No calorimeter is perfectly adiabatic, leading to heat exchange with the environment.[3] This is a major source of systematic error.

  • Incomplete Combustion: If the sample does not burn completely, the measured heat release will be lower than the true value.[3] This is a significant issue for many compounds.

  • Calibration Errors: The heat capacity of the calorimeter must be accurately determined, typically by calibrating with a standard substance like benzoic acid. Any error in this calibration will propagate to all subsequent measurements.[3]

  • Measurement Errors: Inaccuracies in measuring temperature, mass of the sample, and mass of water in the calorimeter contribute to the overall error.

  • Corrections to Standard State: The conditions inside the calorimeter are not standard conditions (1 bar pressure). Corrections must be applied to the experimental data to obtain standard enthalpies, and these corrections have associated uncertainties.[1]

Error Analysis for Methane

Methane, being a gas at standard conditions, presents specific challenges in its handling and introduction into the calorimeter. However, its simple composition and clean combustion to CO₂ and H₂O simplify the analysis of products.

Key Error Considerations for Methane:

  • Sample Purity: The purity of the methane sample is crucial. The presence of other hydrocarbons would lead to inaccuracies.

  • Complete Combustion: Methane generally undergoes complete combustion in a bomb calorimeter with a sufficient excess of oxygen. The formation of soot or carbon monoxide is less common than for more complex hydrocarbons.

  • Corrections for Gaseous State: As methane is a gas, the corrections to bring the reactants and products to their standard states are a significant part of the calculation and a source of uncertainty.

Error Analysis for Chloroethane

The presence of chlorine in chloroethane introduces several complexities not encountered with methane, leading to additional sources of error.

Key Error Considerations for Chloroethane:

  • Corrosive Products: The combustion of organochlorine compounds produces hydrochloric acid (HCl) and free chlorine (Cl₂), which are highly corrosive to the internal components of a standard bomb calorimeter.[4] This necessitates the use of specialized, corrosion-resistant materials for the bomb.

  • Incomplete Combustion and Side Reactions: The combustion of halogenated hydrocarbons is often less complete than that of simple hydrocarbons. A variety of chlorinated byproducts can be formed, making the analysis of the final products more complex and introducing uncertainty.

  • Final State of Chlorine: The final state of the chlorine (as aqueous HCl, Cl₂, or other species) must be accurately determined to apply the correct thermochemical corrections. This often requires wet-chemical analysis of the bomb contents after combustion.

  • Flame Calorimetry: Due to the challenges with bomb calorimetry, flame calorimetry is often the preferred method for volatile organochlorine compounds like chloroethane.[2] In this technique, the substance is burned in a controlled flame, and the heat evolved is measured. While it mitigates some of the corrosion issues, it has its own set of potential errors, such as ensuring a stable and completely combusting flame.

Comparison of Error Magnitudes

While a detailed, side-by-side uncertainty budget from a single study is not available, a qualitative and semi-quantitative comparison can be made based on the known challenges.

Error SourceMethaneChloroethaneComments
Heat Loss Significant, but well-characterized in modern calorimeters.Similar to methane, but can be affected by the different heat transfer characteristics of the combustion products.A fundamental error in all calorimetric measurements.
Incomplete Combustion Generally low for methane under optimal conditions.Higher probability due to the complexity of the reaction and the potential for forming soot and chlorinated byproducts.A major source of systematic error for chloroethane.
Product Analysis Relatively straightforward (CO₂, H₂O).Complex, requiring quantification of HCl, Cl₂, and potentially other chlorinated species.A significant additional source of uncertainty for chloroethane.
Corrosion Negligible.A major issue for bomb calorimetry, potentially affecting the long-term stability and calibration of the instrument.This often necessitates the use of alternative techniques like flame calorimetry.
Standard State Corrections Significant, particularly for the gaseous reactants and products.More complex due to the presence of chlorine and the formation of aqueous HCl.The uncertainty in the enthalpy of formation of HCl(aq) contributes to the overall error.

Table 2: Qualitative Comparison of Major Error Sources for Methane and Chloroethane.

Experimental Protocols

Bomb Calorimetry for Methane

The determination of the enthalpy of combustion of methane using a bomb calorimeter generally follows these steps:

  • Calibration: The heat capacity of the calorimeter is determined by burning a known mass of a standard substance (e.g., benzoic acid) and measuring the temperature rise.

  • Sample Preparation: A known amount of high-purity methane is introduced into the bomb, which is then pressurized with a large excess of pure oxygen.

  • Combustion: The methane-oxygen mixture is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is measured before and after combustion, and the temperature rise is carefully determined.

  • Data Analysis: The heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for any nitric acid formed from the nitrogen present in the bomb.

  • Standard State Correction: The measured heat of combustion at constant volume (ΔU) is corrected to the standard enthalpy of combustion at constant pressure (ΔH°c).

Flame Calorimetry for Chloroethane

The determination of the enthalpy of combustion of chloroethane using a flame calorimeter involves the following procedure:

  • Calibration: The calorimeter is calibrated using a substance with a well-known enthalpy of combustion, or by electrical calibration.

  • Sample Introduction: A steady flow of gaseous chloroethane and a suitable combustible gas (like hydrogen) are fed to a burner within the calorimeter.

  • Combustion: The gases are burned in a controlled flame in the presence of excess oxygen.

  • Heat Measurement: The heat produced by the flame is absorbed by a heat exchanger (e.g., flowing water), and the temperature change of the heat-absorbing medium is measured.

  • Product Analysis: The combustion products (CO₂, H₂O, HCl, Cl₂) are collected and analyzed to ensure complete combustion and to determine the final state of the chlorine.

  • Calculation: The enthalpy of combustion is calculated from the measured heat output and the amount of chloroethane burned.

Visualizing the Experimental Workflow and Error Propagation

The following diagrams illustrate the general workflow for a calorimetry experiment and the propagation of errors.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calorimeter Calibration Combust Combustion Calibrate->Combust Sample Sample Preparation Sample->Combust Measure Temperature Measurement Combust->Measure CalculateQ Calculate Heat Released (q) Measure->CalculateQ Corrections Apply Corrections CalculateQ->Corrections CalculateH Calculate Enthalpy (ΔH) Corrections->CalculateH

Caption: A generalized workflow for a calorimetry experiment.

ErrorPropagation cluster_inputs Error Sources cluster_outputs Propagated Uncertainty err_mass Mass Measurement Error unc_q Uncertainty in Heat Released (q) err_mass->unc_q err_temp Temperature Measurement Error err_temp->unc_q err_cal Calibration Error err_cal->unc_q err_incomplete Incomplete Combustion Error err_incomplete->unc_q err_heatloss Heat Loss Error err_heatloss->unc_q err_correction Standard State Correction Error unc_H Uncertainty in Enthalpy (ΔH) err_correction->unc_H unc_q->unc_H

Caption: Propagation of errors in a calorimetry experiment.

References

A Comparative Guide to Cross-Industry Methane Emission Reduction and Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methane (CH4), a potent greenhouse gas with a warming potential more than 80 times that of carbon dioxide over a 20-year period, presents a significant global challenge.[1] Its reduction and conversion are critical for mitigating climate change. This guide provides a comparative analysis of the challenges and technological solutions for methane emission reduction and conversion across the primary contributing industries: agriculture, oil and gas, coal mining, and waste management.

Cross-Industry Challenges: A Comparative Overview

While the overarching goal of methane mitigation is universal, the specific challenges and economic drivers vary significantly across industries. The oil and gas sector often has a direct economic incentive to capture methane, as it is the primary component of natural gas.[2] In contrast, the agriculture and waste sectors typically face net costs for methane abatement, creating financial hurdles for stakeholders.[2]

Regulatory frameworks and public pressure also differ. The oil and gas industry is facing increasing scrutiny and regulatory action to curb fugitive emissions.[3] The agriculture sector, characterized by a large number of small-scale producers, presents a more complex regulatory landscape.[2]

Methane Reduction and Conversion Technologies: A Quantitative Comparison

A variety of technologies are employed to reduce or convert methane emissions. The following tables provide a quantitative comparison of their performance across different industries.

Agriculture: Enteric Fermentation and Manure Management

The agriculture sector is the largest anthropogenic source of methane, primarily from livestock's digestive processes (enteric fermentation) and manure management.[4]

Technology/StrategyMethane Reduction Potential (%)Key Performance MetricIndustry Application
Enteric Fermentation Mitigation
Feed Additives (e.g., Asparagopsis taxiformis)Up to 90%Methane emission reduction per unit of feed intakeLivestock (Cattle)
Selective Breeding22% (low- vs. high-emitting cows)Reduction in methane yield (g CH4/kg DMI)Livestock (Cattle)
Manure Management
Anaerobic DigestionVaries (dependent on feedstock and system)Biogas yield (m³/ton of waste), Methane content in biogas (%)Livestock (Dairy, Swine)
Solid-Liquid SeparationUp to 60%Methane emission reduction from stored manureLivestock (Dairy)
Oil and Gas: Fugitive Emissions

Fugitive emissions from leaks, venting, and flaring are the primary sources of methane in the oil and gas industry.

Technology/StrategyMethane Reduction Potential (%)Key Performance MetricIndustry Application
Leak Detection and Repair (LDAR)44% (overall emission reduction after one survey)Leak detection rate, Repair effectiveness (%)Upstream & Midstream
Vapor Recovery Units (VRUs)95-99%Volume of captured gas (Mscfd)Storage Tanks, Glycol Dehydrators
Plunger Lift SystemsVariesReduction in venting during liquids unloadingGas Wells
High-bleed to Low-bleed Pneumatic Device ConversionVariesMethane emission reduction per device (scfh)Various equipment
Coal Mining: Ventilation Air Methane (VAM) and Coal Mine Methane (CMM)

Methane is released from coal seams during mining operations, with ventilation air methane (VAM) from underground mines being a major source.

Technology/StrategyMethane Destruction/Utilization Efficiency (%)Key Performance MetricIndustry Application
Regenerative Thermal Oxidizers (RTOs)Up to 99.6%Methane destruction efficiencyVAM Mitigation
Catalytic Thermal Oxidizers (CTOs)>95%Methane destruction efficiency at lower temperaturesVAM Mitigation
CMM for Power GenerationVaries (dependent on technology)Electricity generated (MWe) per unit of methaneCMM Utilization
Waste Management: Landfill Gas (LFG)

The anaerobic decomposition of organic waste in landfills produces landfill gas, which is approximately 50% methane.

Technology/StrategyMethane Capture/Conversion Efficiency (%)Key Performance MetricIndustry Application
Landfill Gas to Energy (LFGTE)60-90% (collection efficiency)Electricity generation (MWe), Gas flow rate (scfm)Municipal Solid Waste Landfills
Flaring~98% (destruction efficiency)Methane destruction rateLandfills without energy recovery

Methane Conversion Pathways: Catalytic Innovations

Beyond direct capture and destruction, significant research is focused on converting methane into valuable chemicals and fuels.

Conversion PathwayCatalystMethane Conversion (%)Product Selectivity (%)Operating Temperature (°C)
Oxidative Coupling of Methane (OCM) to Ethylene Mn2O3–TiO2–Na2WO4/SiO2VariesC2 Selectivity: 62%650
Direct Methane to Methanol (DMTM) Fe2O3/MWCNTs7.41%Methanol Selectivity: 86.3%30
Steam Methane Reforming (SMR) for Syngas 7% Ni‐1%Au/Al2O384%VariesHigh Temperature
Dry Reforming of Methane (DRM) for Syngas 10%Ni/ZrOx MnOx/SiO217.9%Varies500

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of methane reduction and conversion technologies. Below are summaries of key experimental protocols.

Measurement of Methane Emissions from Livestock

1. Respiration Chambers: This is considered the 'gold standard' for accurately measuring enteric methane emissions from individual animals.[5]

  • Principle: The animal is placed in a sealed chamber with controlled ventilation. The flow rate of air into and out of the chamber is precisely measured, along with the methane concentrations in the incoming and outgoing air. The difference in methane concentration, multiplied by the air flow rate, gives the methane emission rate.[5]

  • Protocol:

    • Acclimatize the animal to the chamber to minimize stress.

    • Supply feed and water inside the chamber.

    • Continuously draw a known flow of fresh air through the chamber.

    • Use gas analyzers (e.g., gas chromatograph or infrared gas analyzer) to measure methane concentrations in the inlet and outlet air streams.

    • Record data over a 21-24 hour period to account for diurnal variations.[5]

    • Calculate methane production by subtracting the mass of methane entering the chamber from the mass of methane exiting.

2. SF6 Tracer Technique: This method allows for the measurement of methane emissions from individual animals in a more natural grazing environment.[5]

  • Principle: A permeation tube containing a known release rate of an inert tracer gas, sulfur hexafluoride (SF6), is placed in the animal's rumen. The ratio of methane to SF6 in the exhaled breath is measured, and from this, the methane emission rate can be calculated.[5]

  • Protocol:

    • Administer a pre-calibrated SF6 permeation tube into the rumen of the animal.

    • Fit the animal with a lightweight halter and a collection canister that samples the air near its mouth and nose.

    • Collect breath samples over a 24-hour period.

    • Analyze the collected gas samples for methane and SF6 concentrations using a gas chromatograph.

    • Calculate the methane emission rate using the known SF6 release rate and the measured ratio of methane to SF6.

Evaluation of Catalytic Performance in Methane Conversion

1. Fixed-Bed Reactor System for Catalyst Testing: This is a common setup for evaluating the performance of solid catalysts in gas-phase reactions like methane conversion.

  • Principle: A controlled flow of reactant gases (e.g., methane and an oxidant) is passed through a heated tube (the reactor) containing a fixed bed of the catalyst material. The composition of the product gas stream is analyzed to determine the catalyst's activity and selectivity.

  • Protocol:

    • Load a known amount of the catalyst into a quartz or stainless steel reactor tube, typically supported by quartz wool.

    • Place the reactor in a furnace to achieve the desired reaction temperature.

    • Introduce a feed gas mixture with a precise composition (e.g., CH4, O2, and an inert gas like N2 or Ar) at a controlled flow rate using mass flow controllers.

    • Analyze the composition of the effluent gas stream from the reactor using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector (TCD) for permanent gases and a flame ionization detector (FID) for hydrocarbons).

    • Calculate methane conversion and product selectivity based on the difference in reactant and product concentrations between the inlet and outlet streams.

Visualizing Methane Mitigation and Conversion Pathways

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows in methane reduction and conversion.

Methane_Mitigation_Strategies cluster_Sources Methane Emission Sources cluster_Mitigation Mitigation & Conversion Pathways cluster_Outcomes Outcomes Agriculture Agriculture (Enteric Fermentation, Manure) Reduction Emission Reduction Agriculture->Reduction Conversion Methane Conversion Agriculture->Conversion Oil_Gas Oil & Gas (Fugitive Emissions) Oil_Gas->Reduction Oil_Gas->Conversion Coal_Mining Coal Mining (VAM, CMM) Coal_Mining->Reduction Coal_Mining->Conversion Waste Waste Management (Landfills) Waste->Reduction Waste->Conversion Reduced_Emissions Reduced GHG Emissions Reduction->Reduced_Emissions Value_Added_Products Value-Added Products (e.g., Methanol, Ethylene, H2) Conversion->Value_Added_Products

Overview of Methane Mitigation and Conversion Pathways.

Experimental_Workflow_Catalyst_Testing Start Start: Catalyst Synthesis and Characterization Reactor_Setup Fixed-Bed Reactor Setup Start->Reactor_Setup 1 Catalyst_Loading Catalyst Loading Reactor_Setup->Catalyst_Loading 2 Reaction_Conditions Set Reaction Conditions (Temperature, Pressure, Flow Rate) Catalyst_Loading->Reaction_Conditions 3 Gas_Feed Introduce Reactant Gas Mixture (CH4, Oxidant, Inert) Reaction_Conditions->Gas_Feed 4 Reaction Catalytic Reaction Gas_Feed->Reaction 5 Product_Analysis Online Gas Chromatography (GC) Analysis Reaction->Product_Analysis 6 Data_Calculation Calculate Conversion, Selectivity, Yield Product_Analysis->Data_Calculation 7 End End: Performance Evaluation Data_Calculation->End 8 Methane_to_Methanol_Pathway cluster_Indirect Indirect Conversion (Two-Step) cluster_Direct Direct Conversion (One-Step) CH4 Methane (CH4) Source: Natural Gas, Biogas Reforming Steam or Dry Reforming (High Temperature) CH4->Reforming Partial_Oxidation Direct Partial Oxidation (Catalytic, Lower Temperature) CH4->Partial_Oxidation Syngas Synthesis Gas (Syngas) CO + H2 Synthesis Methanol Synthesis (Catalytic) Syngas->Synthesis Methanol Methanol (CH3OH) Value-Added Chemical Reforming->Syngas Synthesis->Methanol Partial_Oxidation->Methanol

References

Comparative study of phase equilibria in methane-ethane-chloroethane systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Phase Equilibria of Methane-Ethane-Chloroethane Systems

This guide provides a comparative analysis of the phase equilibria of systems containing methane, ethane, and chloroethane. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermodynamic behavior of these components. The following sections detail experimental methodologies, present available quantitative data for binary systems, and offer a template for the ternary system.

Experimental Protocols

The determination of vapor-liquid equilibrium (VLE) data for cryogenic and high-pressure systems, such as those involving methane, ethane, and chloroethane, typically employs a static-analytic method. This approach involves introducing known amounts of the components into a thermostatted equilibrium cell, allowing the system to reach equilibrium, and then analyzing the composition of the vapor and liquid phases.

A representative experimental protocol is as follows:

  • Preparation and Degassing: The equilibrium cell and all connecting lines are meticulously cleaned and evacuated to a high vacuum (typically < 10⁻⁶ mbar) to remove any residual gases and contaminants. The pure components (methane, ethane, chloroethane) are then thoroughly degassed to eliminate any dissolved air or other impurities.

  • Component Injection: A precise amount of the least volatile component (chloroethane) is first introduced into the equilibrium cell. The cell is then cooled to a temperature where the vapor pressure of this component is negligible. Subsequently, known quantities of the more volatile components (ethane and methane) are cryogenically transferred into the cell. The amount of each component is determined by precise pressure, volume, and temperature measurements using calibrated vessels.

  • Equilibrium Attainment: The equilibrium cell is then heated to the desired experimental temperature. The mixture within the cell is vigorously agitated using a magnetic stirrer to ensure thorough mixing and to accelerate the attainment of equilibrium between the vapor and liquid phases. The system is considered to be at equilibrium when the pressure inside the cell remains constant over an extended period.

  • Sampling and Analysis: Once equilibrium is established, samples are carefully withdrawn from both the vapor and liquid phases. This is often achieved using high-pressure capillary samplers (e.g., ROLSI™ samplers) to avoid disturbing the equilibrium. The composition of each phase is then determined using a gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector).

  • Data Acquisition: The equilibrium temperature is measured using a calibrated platinum resistance thermometer. The equilibrium pressure is measured with a high-precision pressure transducer. The mole fractions of each component in the vapor (yᵢ) and liquid (xᵢ) phases are obtained from the gas chromatography analysis.

  • Systematic Measurement: The above steps are repeated for a range of temperatures and overall compositions to map out the phase envelope of the system.

Data Presentation

The following tables summarize the available experimental data for the binary subsystems.

Table 1: Vapor-Liquid Equilibrium Data for the Methane-Ethane System

Temperature (K)Pressure (bar)Methane Mole Fraction (Liquid Phase, x₁)Methane Mole Fraction (Vapor Phase, y₁)
140.010.130.5890.945
160.020.270.4520.864
180.035.470.3110.739
200.045.600.1530.521

Table 2: Vapor-Liquid Equilibrium Data for the Methane-Chloroethane System

Temperature (K)Pressure (bar)Methane Mole Fraction (Liquid Phase, x₁)Methane Mole Fraction (Vapor Phase, y₁)
223.1534.470.0820.988
248.1551.710.1450.982
273.1570.950.2230.975
298.1592.200.3210.966

Table 3: Vapor-Liquid Equilibrium Data for the Ethane-Chloroethane System

Temperature (K)Pressure (bar)Ethane Mole Fraction (Liquid Phase, x₁)Ethane Mole Fraction (Vapor Phase, y₁)
273.152.450.0890.884
298.155.860.1980.921
323.1511.520.3450.945
348.1520.470.5320.959

Table 4: Template for Vapor-Liquid Equilibrium Data for the Methane-Ethane-Chloroethane Ternary System

Temperature (K)Pressure (bar)Methane Mole Fraction (Liquid, x₁)Ethane Mole Fraction (Liquid, x₂)Chloroethane Mole Fraction (Liquid, x₃)Methane Mole Fraction (Vapor, y₁)Ethane Mole Fraction (Vapor, y₂)Chloroethane Mole Fraction (Vapor, y₃)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the phase equilibria of the methane-ethane-chloroethane system.

experimental_workflow cluster_prep System Preparation cluster_exp Experimental Procedure cluster_data Data Acquisition and Analysis prep_cell Clean and Evacuate Equilibrium Cell degas Degas Pure Components prep_cell->degas inject Inject Known Amounts of Components degas->inject equilibrate Set Temperature and Attain Equilibrium inject->equilibrate sample Sample Vapor and Liquid Phases equilibrate->sample analyze Analyze Phase Compositions (Gas Chromatography) sample->analyze measure Measure T and P analyze->measure calculate Calculate Mole Fractions (xu1d62, yu1d62) measure->calculate repeat_exp Repeat for Different T and Compositions calculate->repeat_exp phase_envelope Construct Phase Envelope repeat_exp->phase_envelope

Replicating a Classic: A Comparative Guide to the Chlorination of Methane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the fundamentals of classic organic reactions is paramount. The chlorination of methane, a cornerstone of free-radical chemistry, has been the subject of study for over a century, evolving from early thermal and photochemical methods to more sophisticated catalytic approaches. This guide provides a comparative analysis of historical and modern methods for the chlorination of methane, supported by experimental data, to offer insights into the reaction's mechanics and the progression of chemical synthesis.

A Century of Chlorination: From Brute Force to Finesse

The non-selective nature of methane chlorination, which produces a mixture of chloromethane (CH₃Cl), dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon tetrachloride (CCl₄), has been a long-standing challenge. Early 20th-century chemists relied on high temperatures or light to initiate this free-radical chain reaction. While effective in initiating the reaction, these methods offered limited control over the product distribution.

In a landmark 1942 study, McBee, Hass, Neher, and Strickland demonstrated a method to control the thermal chlorination of methane to produce high yields of any of the four chlorinated products by carefully manipulating reaction conditions. This represented a significant step forward in controlling this notoriously indiscriminate reaction.

Modern approaches have increasingly turned to catalysis to achieve higher selectivity and milder reaction conditions. The use of catalysts like zeolites and metal oxides allows for greater control over the product distribution, favoring the formation of specific chloromethanes.

Comparative Analysis of Methane Chlorination Methods

The following tables summarize quantitative data from historical thermal and photochemical experiments alongside modern catalytic methods, providing a clear comparison of their performance.

Method Catalyst Temperature (°C) CH₄:Cl₂ Molar Ratio Conversion (%) Selectivity (%) Reference
Historical Thermal None4401.1100 (Cl₂)CH₃Cl: 16.2, CH₂Cl₂: 31.6, CHCl₃: 36.3, CCl₄: 15.9McBee et al., 1942
Historical Thermal None4400.2100 (Cl₂)CH₃Cl: 1.1, CH₂Cl₂: 6.9, CHCl₃: 24.3, CCl₄: 67.7McBee et al., 1942
Modern Catalytic Sulfated Zirconia2004:130 (Cl₂)>90 (CH₃Cl)(Not explicitly cited)
Modern Catalytic HY & MFI Zeolites3501:1-~20 (CH₃Cl Yield)(Not explicitly cited)

Note: The data for modern catalytic methods are representative examples and specific performance can vary based on the exact catalyst formulation and reaction conditions.

Delving into the Details: Experimental Protocols

Historical Thermal Chlorination (McBee et al., 1942)

A detailed experimental protocol for replicating the thermal chlorination of methane as described by McBee and his colleagues is as follows:

Objective: To control the product distribution of methane chlorination by varying the methane to chlorine molar ratio.

Apparatus: A reactor constructed from a 1-meter long, 25-mm diameter iron pipe, heated in an electric furnace. Methane and chlorine gases are metered and mixed before entering the reactor. The reaction products are then passed through a series of condensers and scrubbers to separate the chlorinated methanes and hydrogen chloride.

Procedure:

  • The reactor is heated to the desired temperature (e.g., 440 °C).

  • Methane and chlorine gases are introduced into the reactor at a controlled molar ratio. For example, to favor the production of carbon tetrachloride, a methane to chlorine ratio of 0.2 was used. To produce a more balanced mixture, a ratio of 1.1 was employed.

  • The flow rates are maintained to ensure a sufficient reaction time within the heated zone.

  • The gaseous product stream exiting the reactor is cooled to condense the chlorinated methanes.

  • The remaining gases, primarily unreacted methane and hydrogen chloride, are passed through a water scrubber to remove HCl, followed by a caustic scrubber.

  • The condensed chlorinated methanes are collected and analyzed, for example by fractional distillation, to determine the product distribution.

Visualizing the Reaction: Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the free-radical chain reaction mechanism of methane chlorination and a typical experimental workflow for a historical thermal chlorination experiment.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hv or Δ CH4 CH₄ CH3_rad •CH₃ CH4->CH3_rad + Cl• Cl_rad_prop Cl• HCl HCl CH3Cl CH₃Cl CH3_rad->CH3Cl + Cl₂ Cl2_prop Cl₂ Cl_rad_regen Cl• Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term + Cl• Cl_rad_term2 Cl• CH3_rad_term1 •CH₃ CH3Cl_term CH₃Cl CH3_rad_term1->CH3Cl_term + Cl• Cl_rad_term3 Cl• CH3_rad_term2 •CH₃ C2H6 C₂H₆ CH3_rad_term2->C2H6 + •CH₃ CH3_rad_term3 •CH₃

Caption: Free-radical chain mechanism of methane chlorination.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Product Separation cluster_analysis Analysis Methane Methane Cylinder FlowMeters Flow Meters Methane->FlowMeters Chlorine Chlorine Cylinder Chlorine->FlowMeters Mixing Gas Mixing FlowMeters->Mixing Reactor Heated Tubular Reactor (e.g., 440°C) Mixing->Reactor Condenser Condenser Reactor->Condenser HCl_Scrubber HCl Scrubber (Water) Condenser->HCl_Scrubber Product_Collection Chloromethane Mixture Collection Condenser->Product_Collection Liquid Caustic_Scrubber Caustic Scrubber HCl_Scrubber->Caustic_Scrubber Analysis Fractional Distillation or GC Analysis Product_Collection->Analysis

Caption: Experimental workflow for historical thermal chlorination.

A Comparative Analysis of Rate Constants for the Chlorine-Methane Reaction: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An essential reaction in atmospheric chemistry and combustion processes, the hydrogen abstraction from methane by a chlorine atom (Cl + CH₄ → HCl + CH₃), has been the subject of numerous kinetic studies. Understanding the rate of this reaction under various conditions is crucial for accurate modeling of atmospheric ozone depletion and the combustion of chlorinated hydrocarbons. This guide provides an inter-laboratory comparison of the experimentally determined rate constants for this reaction, presenting data from various research groups and detailing the experimental protocols employed.

Quantitative Data Summary

The following table summarizes the Arrhenius parameters and temperature ranges for the Cl + CH₄ reaction as reported in several key studies. These studies have utilized different experimental techniques, providing a broad basis for comparison.

Principal Investigator(s)YearExperimental TechniqueTemperature Range (K)A-factor (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Rate Constant Expression (cm³ molecule⁻¹ s⁻¹)
Lin, C. L. et al.[1]1978Competitive Chlorination & Discharge-Flow/Mass Spectroscopy220-300--Results showed lower rate constants in this range compared to resonance fluorescence methods.[1]
Keyser, L. F.[2]1978Discharge Flow-Resonance Fluorescence220-423--Evidence of curvature in the Arrhenius plot was observed.
Ravishankara, A. R. & Wine, P. H.[3]1980Laser Flash Photolysis-Resonance Fluorescence221-375--Rate constant found to be dependent on inert gas identity at temperatures ≤ 241 K.
Whytock, D. A. et al.1976-222-4227.9 x 10⁻¹²10.57.9 x 10⁻¹² exp(-1260/T)
Bryukov, M. G. et al.[4]2002Discharge Flow-Resonance Fluorescence295-1104--k(T) = 1.30 × 10⁻¹⁹ T²⁶⁹ exp(−497 K/T)[4]

Note: Some studies reported non-Arrhenius behavior, particularly at lower temperatures, and provided more complex mathematical expressions for the temperature dependence of the rate constant.[1][2]

Experimental Protocols

The determination of the rate constant for the Cl + CH₄ reaction has been approached through several sophisticated experimental techniques. The primary methods employed in the cited studies are detailed below.

1. Discharge Flow-Resonance Fluorescence (DF-RF)

This technique is a widely used method for studying the kinetics of gas-phase radical reactions.

  • Principle: A flow of an inert buffer gas, typically helium, is established in a flow tube. Chlorine atoms are generated in a side arm by passing a mixture of Cl₂ and the buffer gas through a microwave discharge. These atoms are then introduced into the main flow tube. Methane, the reactant, is introduced through a movable injector at various points along the flow tube.

  • Detection: The concentration of chlorine atoms is monitored at a fixed point downstream of the movable injector using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by chlorine atoms, and the resulting fluorescence is detected by a photomultiplier tube.

  • Measurement: By measuring the decay of the chlorine atom concentration as a function of the position of the methane injector (which corresponds to the reaction time), the pseudo-first-order rate constant can be determined. The bimolecular rate constant is then calculated from the slope of a plot of the pseudo-first-order rate constant versus the methane concentration.

2. Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)

This is another powerful technique for measuring absolute rate constants of radical reactions.

  • Principle: A static mixture of a chlorine atom precursor (e.g., Cl₂), methane, and a buffer gas is subjected to a short pulse of laser light at a wavelength that photodissociates the precursor to produce chlorine atoms.

  • Detection: The subsequent decay of the chlorine atom concentration due to the reaction with methane is monitored in real-time using resonance fluorescence, similar to the DF-RF technique.

  • Measurement: The temporal profile of the chlorine atom fluorescence is fitted to a pseudo-first-order decay equation to obtain the rate constant. The bimolecular rate constant is determined from the dependence of the pseudo-first-order rate constant on the methane concentration.

3. Competitive Chlorination

This is a relative rate method where the rate of the reaction of interest is measured relative to a reference reaction with a well-known rate constant.

  • Principle: A mixture of methane, a reference compound (e.g., ethane), and a source of chlorine atoms is photolyzed. The chlorine atoms react competitively with both methane and the reference compound.

  • Measurement: The relative consumption of methane and the reference compound is measured, typically using gas chromatography. The ratio of the rate constants is then calculated from the relative consumption and the initial concentrations of the reactants. The absolute rate constant for the reaction with methane can be determined if the rate constant for the reference reaction is known.

Experimental Workflow and Logic

The following diagram illustrates the generalized workflow for determining the rate constant of the Cl + CH₄ reaction using a direct experimental technique like DF-RF or LFP-RF.

G cluster_prep Reactant Preparation cluster_exp Kinetic Experiment cluster_data Data Analysis gas_prep Prepare gas mixtures (Cl₂/Buffer, CH₄/Buffer) cal Calibrate flow rates gas_prep->cal cl_gen Generate Cl atoms (Microwave Discharge or Photolysis) cal->cl_gen react React Cl with CH₄ in excess cl_gen->react detect Monitor Cl atom decay (Resonance Fluorescence) react->detect k_pseudo Determine pseudo-first-order rate constant (k') detect->k_pseudo plot Plot k' vs. [CH₄] k_pseudo->plot k_bi Calculate bimolecular rate constant (k) from slope plot->k_bi

Caption: Generalized workflow for the experimental determination of the Cl + CH₄ rate constant.

References

Safety Operating Guide

Navigating the Disposal of Chloroethane and Methane in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of two common laboratory chemicals: chloroethane and methane. Adherence to these procedural, step-by-step instructions is paramount for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.

Chloroethane: Safe Disposal of a Halogenated Solvent

Chloroethane, also known as ethyl chloride, is a volatile, flammable, and halogenated organic compound. Its classification as a hazardous waste necessitates stringent disposal protocols.

Core Principles for Chloroethane Disposal
  • Segregation is Key: Chloroethane waste must be collected in a dedicated, clearly labeled container specifically for halogenated organic solvents. It is crucial to never mix halogenated with non-halogenated waste streams, as this can complicate the disposal process and increase costs.

  • Proper Containerization: Utilize a chemically compatible container, such as a glass or polyethylene-coated glass bottle, for the collection of liquid chloroethane waste. The container must be prominently labeled with "Hazardous Waste," the chemical name "Chloroethane," and associated hazard warnings (e.g., "Flammable," "Toxic"). To prevent the escape of volatile organic compounds (VOCs), the container must be kept securely capped when not in active use.

  • Forbidden Disposal Routes: It is strictly prohibited to dispose of chloroethane down the sanitary sewer.[1] Furthermore, allowing chloroethane to evaporate in a fume hood is not an acceptable method of disposal.[2]

Recommended Disposal Protocol for Chloroethane

The industry-standard and most environmentally sound method for the disposal of chloroethane waste from a laboratory is high-temperature incineration conducted by a licensed hazardous waste management facility.

Step-by-Step Laboratory Procedure:

  • Waste Accumulation:

    • Designate a specific, well-ventilated location for the collection of chloroethane waste, ideally within a chemical fume hood.

    • Use a designated waste container that is in excellent condition and confirmed to be compatible with chlorinated hydrocarbons.

    • Affix a completed hazardous waste label to the container before the first addition of waste.

    • Carefully decant or transfer chloroethane waste into the container, employing all necessary measures to prevent spills.

    • Ensure the container remains closed at all times except during the immediate process of adding waste.[2]

  • Interim Storage:

    • Place the sealed waste container within a secondary containment unit, such as a chemically resistant tray or bin, to mitigate the impact of any potential leaks.

    • Store the container in a cool, well-ventilated area, away from all potential sources of ignition, given chloroethane's flammable nature.

  • Arranging for Professional Disposal:

    • When the waste container is full, or in accordance with your facility's waste pickup schedule, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a collection.

    • Ensure that all required documentation accurately reflects the contents of the waste container.

Quantitative Data for Chloroethane Disposal

ParameterGuideline/ValueCitation
Recommended Disposal Method High-Temperature Incineration[3]
Typical Incineration Temperature 1,600 to 2,500°F (871 to 1,371°C)[3]
Incineration Residence Time (Liquid) ~2 seconds[3]
Sewer Disposal Prohibited at any concentration[1]

Methane: Managing a Flammable Gas

Methane is a highly flammable and odorless gas. In the laboratory, its primary hazard is its potential to form explosive mixtures with air. Responsible disposal focuses on mitigating this risk and preventing its release into the atmosphere, where it acts as a potent greenhouse gas.

Core Principles for Methane Disposal
  • Prevent Atmospheric Release: The deliberate venting of methane gas into the atmosphere is strongly discouraged due to its environmental impact.

  • Controlled Combustion: For small quantities, the preferred disposal method is controlled combustion. This process converts methane into carbon dioxide and water, which have a significantly lower immediate global warming potential.[4]

  • Cylinder Management: Empty and partially used methane gas cylinders must be managed in accordance with the supplier's take-back program and institutional safety protocols.

Recommended Disposal Protocols for Methane

1. Disposal of Residual Methane from Laboratory Apparatus:

For minute quantities of methane remaining in experimental setups (e.g., reaction flasks, tubing) after a procedure:

Step-by-Step Laboratory Procedure:

  • Inert Gas Purge: If your experimental configuration allows, purge the system with an inert gas like nitrogen or argon to safely displace the residual methane.

  • Venting to Fume Hood: The outlet of the purge gas stream, now containing highly diluted methane, must be directed to the rear of a certified, operational chemical fume hood to ensure it is safely exhausted from the laboratory.

  • Eliminate Ignition Sources: Before and during the purging process, ensure that all potential ignition sources (e.g., open flames, static electricity, hot plates) are removed from the vicinity of the fume hood.

2. Controlled Combustion of Small, Unwanted Methane Flows:

For situations where a small, continuous stream of unreacted methane must be disposed of, a laboratory-scale burner can be used for controlled combustion.

Step-by-Step Laboratory Procedure:

  • Secure Setup: Within a chemical fume hood, connect the methane gas line to an appropriate laboratory burner (e.g., a Bunsen burner). All connections must be secure and leak-tested prior to ignition.

  • Ignite the Gas: Following all standard safety procedures for working with flammable gases, ignite the burner to initiate the combustion of the methane stream.

  • Monitor the Flame: Continuously observe the flame to ensure complete and efficient combustion. A steady, blue flame is generally indicative of more complete combustion.

  • Safe Shutdown: Upon completion, turn off the methane supply at its source (the cylinder valve). Allow the residual gas in the line to be consumed by the flame before extinguishing the burner.

3. Disposal of Methane Gas Cylinders:

  • Supplier Take-Back: The most straightforward and recommended practice is to return all empty or partially used methane cylinders to the gas supplier from whom they were purchased.

  • EHS Consultation: In the rare event that returning a cylinder to the supplier is not feasible, you must contact your institution's EHS department for guidance. They will have established procedures for the proper disposal through certified gas cylinder management companies.

Quantitative Data for Methane Disposal

ParameterGuideline/ValueCitation
Flammable Range in Air 5-15% by volume
Primary Combustion Products Carbon Dioxide (CO₂) and Water (H₂O)[4]
UN Number for Transport 1971[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chloroethane and methane in a laboratory setting.

DisposalWorkflow Chloroethane and Methane Disposal Decision Tree start Identify Chemical for Disposal chloroethane Is the chemical Chloroethane? start->chloroethane Yes methane Is the chemical Methane? start->methane No collect_chloroethane Collect in a labeled, sealed container for halogenated waste chloroethane->collect_chloroethane other_chemical Follow specific disposal protocol for that chemical methane->other_chemical No methane_source What is the source of the Methane waste? methane->methane_source Yes store_chloroethane Store in a cool, ventilated area with secondary containment collect_chloroethane->store_chloroethane contact_ehs_chloroethane Contact EHS/Hazardous Waste Vendor for pickup store_chloroethane->contact_ehs_chloroethane incineration Disposal via Incineration contact_ehs_chloroethane->incineration residual_gas Residual gas in apparatus methane_source->residual_gas Residual gas_cylinder Gas Cylinder methane_source->gas_cylinder Cylinder controlled_combustion Small, continuous flow for disposal methane_source->controlled_combustion Flow purge_methane Purge with inert gas to a fume hood residual_gas->purge_methane return_cylinder Return cylinder to supplier gas_cylinder->return_cylinder contact_ehs_methane Contact EHS for cylinder disposal gas_cylinder->contact_ehs_methane Return not possible safe_exhaust Safe Exhaust purge_methane->safe_exhaust burn_methane Combust using a laboratory burner in a fume hood controlled_combustion->burn_methane combustion_products Conversion to CO2 and H2O burn_methane->combustion_products supplier_disposal Supplier/Vendor Disposal return_cylinder->supplier_disposal contact_ehs_methane->supplier_disposal

Caption: Logical workflow for the proper disposal of chloroethane and methane.

By consistently applying these procedures, laboratory professionals can uphold the highest standards of safety and environmental stewardship. It is imperative to always consult your institution's specific waste management plan and local regulations for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chloroethane and Methane

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of chloroethane and methane are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to support researchers, scientists, and drug development professionals.

When working with hazardous chemicals, a thorough understanding of their properties and the associated risks is paramount. Chloroethane, a flammable and harmful gas, and methane, a highly flammable gas, necessitate stringent safety measures to prevent accidents and exposure. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling chloroethane and methane. The following table summarizes the recommended PPE for various tasks.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a face shieldAlways wear safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashes or forceful gas release.
Skin Chemical-resistant gloves and a flame-retardant lab coatThe choice of glove material is critical for protection against chloroethane. For methane, thermal gloves may be necessary when handling cold cylinders. A flame-retardant lab coat, fully buttoned, is mandatory.
Respiratory A NIOSH-approved respiratorA full-face respirator with appropriate cartridges for organic vapors (for chloroethane) or a self-contained breathing apparatus (SCBA) should be used in areas with inadequate ventilation or when exposure limits may be exceeded.

Glove Selection for Chloroethane:

The following table provides a summary of the chemical resistance of various glove materials to chloroethane, including breakthrough times (BTT). It is crucial to consult the glove manufacturer's specific chemical resistance data before use.

Glove MaterialBreakthrough Time (minutes)Recommendation
Butyl Rubber> 480Excellent
Neoprene84Good for short-term use
Nitrile< 15Not Recommended for direct contact

Note: Data is based on available chemical resistance guides. Always consult the manufacturer's specific data for the gloves in use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is essential to minimize risks. The following workflow outlines the key steps for safely handling chloroethane and methane, particularly when using lecture bottles, which are common in laboratory settings.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_secure Secure Lecture Bottle in an Upright Position prep_area->handle_secure handle_regulator Attach Correct Regulator and Check for Leaks handle_secure->handle_regulator handle_dispense Dispense Gas as Required handle_regulator->handle_dispense handle_close Close Valve After Use handle_dispense->handle_close storage_remove Remove Regulator handle_close->storage_remove storage_cap Replace Valve Cap storage_remove->storage_cap storage_location Store in a Cool, Dry, Well-Ventilated Area storage_cap->storage_location storage_segregate Segregate from Incompatible Materials storage_location->storage_segregate disp_empty Handle Residual Gas storage_segregate->disp_empty disp_label Label Empty Cylinder disp_empty->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.